molecular formula C11H21NO3 B1290350 Tert-butyl 3-hydroxyazepane-1-carboxylate CAS No. 478841-10-0

Tert-butyl 3-hydroxyazepane-1-carboxylate

Cat. No.: B1290350
CAS No.: 478841-10-0
M. Wt: 215.29 g/mol
InChI Key: YLXNIRRSRXUTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxyazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXNIRRSRXUTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629069
Record name tert-Butyl 3-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478841-10-0
Record name tert-Butyl 3-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties and Synthesis of tert-Butyl 3-Hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl 3-hydroxyazepane-1-carboxylate is a heterocyclic organic compound containing a seven-membered azepane ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The azepane scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of a hydroxyl group offers a reactive handle for further functionalization, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and development.

Given the limited availability of experimental data for this compound, this guide compiles relevant information on its precursor and outlines a reliable synthetic methodology.

Physical Properties

Experimental physical property data for this compound is not extensively documented. However, properties can be predicted using computational models. For practical laboratory applications, the physical properties of the immediate synthetic precursor, tert-butyl 3-oxoazepane-1-carboxylate, are provided in Table 1.

Table 1: Physical Properties of tert-Butyl 3-Oxoazepane-1-carboxylate

PropertyValueSource
CAS Number 870842-23-2[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Predicted: SolidN/A
Boiling Point Predicted: 314.7±35.0 °C at 760 mmHgN/A
Density Predicted: 1.08±0.1 g/cm³N/A
Flash Point Predicted: 144.1±25.9 °CN/A

Note: Predicted values are computationally generated and should be used as an estimation.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate. This transformation can be achieved using various reducing agents. A general experimental protocol is detailed below.

Experimental Protocol: Reduction of tert-Butyl 3-Oxoazepane-1-carboxylate

Objective: To synthesize this compound via the reduction of tert-butyl 3-oxoazepane-1-carboxylate.

Materials:

  • tert-Butyl 3-oxoazepane-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq).

  • Dissolve the starting material in methanol (approximately 10-20 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from the ketone precursor to the final alcohol product.

SynthesisWorkflow Synthesis of this compound start tert-Butyl 3-oxoazepane-1-carboxylate (Ketone Precursor) reagents 1. Sodium Borohydride (NaBH4) 2. Methanol (MeOH) 3. Workup start->reagents Reduction product This compound (Final Product) reagents->product purification Purification (e.g., Column Chromatography) product->purification If necessary

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

While direct experimental data on the physical properties of this compound remains scarce, this guide provides valuable information on its precursor and a robust synthetic protocol. The provided methodology, based on the well-established reduction of a ketone, offers a reliable route for researchers to access this compound for further studies in medicinal chemistry and organic synthesis. The data and procedures outlined herein are intended to facilitate the exploration of the chemical space around the azepane core for the development of novel therapeutics.

References

An In-depth Technical Guide to Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-butyl 3-hydroxyazepane-1-carboxylate. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and utilization of this compound.

Core Chemical Properties

This compound, a heterocyclic compound featuring an azepane ring, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The azepane scaffold is a recurring motif in a variety of biologically active molecules.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃ChemScene[1]
Molecular Weight 215.29 g/mol ChemScene[1]
CAS Number 1493732-95-8 ((S)-enantiomer)ChemScene[1]
Boiling Point 310.6 ± 35.0 °C at 760 mmHg ((3R)-enantiomer)[2]
Predicted LogP 1.7683ChemScene[1]
Topological Polar Surface Area (TPSA) 49.77 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This conceptual pathway is based on established chemical transformations and serves as a strategic guide for its laboratory preparation.

Synthesis_Workflow Conceptual Synthetic Workflow cluster_start Starting Material cluster_protection Protection cluster_reduction Reduction cluster_product Final Product Azepan-3-one Azepan-3-one Protection_step Boc Protection (Boc)2O, Base Azepan-3-one->Protection_step Reduction_step Reduction (e.g., NaBH4) Protection_step->Reduction_step Final_Product This compound Reduction_step->Final_Product

A conceptual workflow for the synthesis of this compound.

Spectral Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, predicted data and spectra of analogous compounds provide valuable insights for its characterization.

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺216.15943
[M+Na]⁺238.14137
[M-H]⁻214.14487
[M+NH₄]⁺233.18597
[M+K]⁺254.11531
[M+H-H₂O]⁺198.14941
Data sourced from PubChem predictions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for the structural elucidation of this compound. Based on the structure, the following characteristic signals can be anticipated:

  • 1H NMR: A singlet around 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group. A multiplet in the region of 3.0-4.0 ppm for the protons on the carbons adjacent to the nitrogen and the hydroxyl group. A series of multiplets between 1.5 and 2.0 ppm for the remaining methylene protons of the azepane ring. A broad singlet for the hydroxyl proton.

  • 13C NMR: A signal around 80 ppm for the quaternary carbon of the tert-butyl group and another around 28 ppm for the methyl carbons. Signals for the carbons of the azepane ring would appear in the range of 25-70 ppm, with the carbon bearing the hydroxyl group being the most downfield. A signal for the carbonyl carbon of the Boc group would be expected around 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • Strong C-H stretching vibrations just below 3000 cm⁻¹.

  • A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group.

  • C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

The diagram below illustrates the logical workflow for characterizing a synthesized batch of this compound.

Characterization_Workflow Characterization Workflow Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Tert-butyl 3-hydroxyazepane-1-carboxylate Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR Mass_Spec Mass Spectrometry (e.g., ESI-MS) Pure_Product->Mass_Spec IR_Spec IR Spectroscopy Pure_Product->IR_Spec Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation IR_Spec->Structure_Confirmation

A standard workflow for the purification and structural confirmation of the target compound.

Applications in Drug Discovery

Azepane derivatives are recognized as important scaffolds in medicinal chemistry due to their conformational flexibility, which allows for optimal interactions with biological targets. While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds with a wide range of therapeutic applications. The presence of a chiral hydroxyl group and the Boc-protected amine makes it a versatile intermediate for the synthesis of more complex molecules for screening in various drug discovery programs.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Tert-butyl 3-hydroxyazepane-1-carboxylate (CAS: 1493732-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxyazepane-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring an azepane ring substituted with a hydroxyl group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the azepane nitrogen.

PropertyValue
CAS Number 1493732-95-8
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Not explicitly stated in search results
Optical Rotation Not explicitly stated in search results for (S) or (R) enantiomers

Synthesis and Purification

The synthesis of racemic this compound is achieved through the reduction of its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate.

Experimental Protocol: Synthesis of Racemic this compound[1]

Materials:

  • tert-butyl 3-oxoazepane-1-carboxylate (1 equivalent)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol (MeOH)

  • Ice-cold water

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of tert-butyl 3-oxoazepane-1-carboxylate (e.g., 500 mg, 2.34 mmol) in methanol (10 mL) is prepared in a reaction vessel under an inert argon atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • Sodium borohydride (e.g., 134 mg, 3.52 mmol) is added to the stirring solution at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of ice-cold water (20 mL).

  • The product is extracted from the aqueous layer with a suitable organic solvent, such as ethyl acetate.

G cluster_synthesis Synthesis Workflow Start tert-butyl 3-oxoazepane-1-carboxylate in MeOH Step1 Cool to 0°C Start->Step1 Step2 Add NaBH4 Step1->Step2 Step3 Warm to RT, stir for 4h Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Quench with ice-cold water Step4->Step5 Step6 Extract with organic solvent Step5->Step6 End Racemic this compound Step6->End

Caption: Synthesis of this compound.

Purification Protocol

The crude product obtained from the synthesis can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

Procedure:

  • A silica gel column is prepared using a slurry of silica gel in petroleum ether.

  • The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 50:1 PE:EtOAc) and gradually increasing the polarity to elute the desired compound (e.g., up to 1:1 PE:EtOAc).[1]

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

G cluster_purification Purification Workflow Start Crude Product Step1 Dissolve and load onto silica gel column Start->Step1 Step2 Elute with PE/EtOAc gradient (50:1 to 1:1) Step1->Step2 Step3 Collect and analyze fractions by TLC Step2->Step3 Step4 Combine pure fractions and evaporate solvent Step3->Step4 End Purified Product Step4->End

Caption: Purification via silica gel chromatography.

Spectroscopic Data

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The azepane scaffold is a privileged structure found in a variety of biologically active molecules. The hydroxyl group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

The use of either the racemic mixture or the individual enantiomers allows for the stereoselective synthesis of complex target molecules. The chiral separation of the racemic mixture can be achieved using techniques such as chiral supercritical fluid chromatography (SFC).

G cluster_application Role in Drug Discovery Intermediate This compound Modification Functionalization at -OH group Intermediate->Modification Deprotection Boc Deprotection Intermediate->Deprotection Scaffold Azepane Scaffold Modification->Scaffold Deprotection->Scaffold Target Biologically Active Molecules Scaffold->Target

Caption: Application as a versatile chemical intermediate.

Conclusion

This compound is a synthetically accessible and versatile intermediate for the preparation of complex molecules of pharmaceutical interest. The straightforward synthesis and the potential for further functionalization make it a valuable tool for researchers and scientists in the field of drug development. While detailed analytical data is not widely published, the provided synthesis and purification protocols offer a solid foundation for its preparation and use in the laboratory.

References

"Tert-butyl 3-hydroxyazepane-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its molecular characteristics and a detailed experimental protocol for its synthesis via the reduction of its ketone precursor.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, Tert-butyl 3-oxoazepane-1-carboxylate. This transformation can be readily achieved using a standard reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

This protocol details the procedure for the synthesis of this compound.

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Tert-butyl 3-oxoazepane-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction for the cessation of gas evolution.

  • Quenching: After the reaction is complete (typically monitored by thin-layer chromatography), quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its ketone precursor.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start Tert-butyl 3-oxoazepane-1-carboxylate reduction Reduction with NaBH4 in Methanol start->reduction quench Quench with Water reduction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

(S)-tert-Butyl 3-hydroxyazepane-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate is limited in publicly available scientific literature. This guide has been compiled using information from structurally analogous compounds, particularly N-Boc-protected 3-hydroxypiperidines and other azepane derivatives. The experimental protocols and data presented herein are representative and should be adapted and validated for specific research applications.

Introduction

(S)-tert-Butyl 3-hydroxyazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The azepane scaffold is a key structural motif in a variety of biologically active compounds, and the presence of a stereodefined hydroxyl group offers a valuable handle for further functionalization and modulation of physicochemical and pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine protecting group, facilitating multi-step synthetic sequences. This document provides a comprehensive overview of the known and predicted properties, representative synthetic approaches, and potential biological relevance of this compound.

Physicochemical and Spectroscopic Properties

Chemical Identifiers
IdentifierValue
IUPAC Name (S)-tert-butyl 3-hydroxyazepane-1-carboxylate
CAS Number 1493732-95-8
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
SMILES C--INVALID-LINK--(C)OC(=O)N1CCCC--INVALID-LINK--C1
Predicted Physicochemical Properties
PropertyPredicted Value
Topological Polar Surface Area (TPSA) 49.77 Ų
logP 1.7683
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Representative Spectroscopic Data (Based on Analogous Compounds)

The following table outlines the expected spectroscopic characteristics.

TechniqueExpected Features
¹H NMR (CDCl₃) δ ~3.8-4.0 (m, 1H, -CH(OH)-), δ ~3.2-3.6 (m, 2H, -N-CH₂-), δ ~1.6-2.0 (m, 8H, ring CH₂), δ ~1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~156 (-C=O), δ ~80 (-C(CH₃)₃), δ ~70 (-CH(OH)-), δ ~45-50 (-N-CH₂-), δ ~25-35 (ring CH₂), δ ~28 (-C(CH₃)₃)
Mass Spectrometry (ESI+) m/z 216.1594 [M+H]⁺, 238.1414 [M+Na]⁺

Synthesis and Purification

The enantioselective synthesis of (S)-tert-butyl 3-hydroxyazepane-1-carboxylate can be approached through several strategies, primarily involving the asymmetric reduction of a ketone precursor or the use of a chiral pool starting material. Below is a representative synthetic workflow and a detailed experimental protocol based on methods used for analogous chiral N-Boc protected cyclic amino alcohols.

Synthetic Workflow

G cluster_0 Synthesis of Racemic Precursor cluster_1 Asymmetric Reduction cluster_2 Purification Azepan-3-one Azepan-3-one N-Boc-azepan-3-one N-Boc-azepan-3-one Azepan-3-one->N-Boc-azepan-3-one Boc₂O, Base (S)-tert-Butyl_3-hydroxyazepane-1-carboxylate (S)-tert-Butyl_3-hydroxyazepane-1-carboxylate N-Boc-azepan-3-one->(S)-tert-Butyl_3-hydroxyazepane-1-carboxylate Chiral Reducing Agent (e.g., (R)-CBS reagent) or Biocatalyst Purified Product Purified Product (S)-tert-Butyl_3-hydroxyazepane-1-carboxylate->Purified Product Column Chromatography

Caption: Representative synthetic workflow for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Representative Experimental Protocol: Asymmetric Reduction of N-Boc-azepan-3-one

Materials:

  • tert-Butyl 3-oxoazepane-1-carboxylate

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add borane dimethyl sulfide complex (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Biological Activity and Potential Applications

While specific pharmacological data for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate is not documented, the azepane scaffold is present in numerous biologically active molecules. Derivatives of 3-hydroxyazepane may exhibit a range of activities, and this chiral building block serves as a valuable starting material for the synthesis of more complex drug candidates.

Potential Signaling Pathway Involvement

Based on the activities of structurally related azepane and piperidine derivatives, which are known to interact with various receptors and enzymes, a hypothetical signaling pathway is presented below. This is a generalized representation and not specific to the title compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Receptor Second_Messenger Second_Messenger Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response Azepane_Derivative Azepane_Derivative Azepane_Derivative->Receptor Binding

Caption: Hypothetical signaling pathway for a biologically active azepane derivative.

Safety and Handling

As with any chemical reagent, (S)-tert-butyl 3-hydroxyazepane-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(S)-tert-butyl 3-hydroxyazepane-1-carboxylate is a valuable chiral building block with significant potential in the synthesis of novel therapeutic agents. While specific experimental data is currently limited, this guide provides a framework for its properties, synthesis, and potential applications based on well-established chemical principles and data from analogous structures. Further research into the specific characteristics and biological activities of this compound is warranted to fully explore its utility in drug discovery.

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepane Scaffolds in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds. The introduction of a stereocenter, particularly a hydroxyl group, at the 3-position of the azepane ring, unlocks a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. The (R)-enantiomer of tert-butyl 3-hydroxyazepane-1-carboxylate is a particularly valuable building block in the synthesis of complex pharmaceutical agents, where the defined stereochemistry of the hydroxyl group is paramount for eliciting the desired pharmacological response. This guide provides an in-depth technical overview of the primary synthetic strategies to access this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate can be broadly approached through two distinct and powerful strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and the desired level of enantiomeric purity.

Asymmetric Reduction of tert-butyl 3-oxoazepane-1-carboxylate

This strategy involves the enantioselective reduction of the prochiral ketone, tert-butyl 3-oxoazepane-1-carboxylate. The key to this approach lies in the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of the (R)-alcohol. Two of the most robust and widely employed methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

The Noyori asymmetric hydrogenation is a powerful and industrially scalable method for the enantioselective reduction of ketones.[1][2] This reaction typically utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][4] The chirality of the BINAP ligand directs the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is generally employed.

The mechanism of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium-hydride complex. The substrate is positioned in a way that minimizes steric hindrance with the phenyl groups of the BINAP ligand, allowing for the hydride to be delivered to one face of the carbonyl, thus establishing the stereocenter.[1]

Experimental Protocol: Noyori Asymmetric Hydrogenation

Reaction Scheme:

Materials:

  • tert-butyl 3-oxoazepane-1-carboxylate

  • [RuCl2((R)-BINAP)]

  • Hydrogen gas (high pressure)

  • Degassed solvent (e.g., methanol, ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor, a solution of tert-butyl 3-oxoazepane-1-carboxylate in degassed methanol is prepared under an inert atmosphere.

  • A catalytic amount of [RuCl2((R)-BINAP)] (typically 0.01 to 1 mol%) is added to the solution.

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) under hydrogen pressure (e.g., 10-50 atm) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the excess hydrogen is carefully vented.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Data Summary:

ParameterValue
Catalyst[RuCl2((R)-BINAP)]
SolventMethanol
Temperature50-80 °C
Pressure10-50 atm H2
Typical ee>95%

The CBS reduction is another highly effective method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[5][6][7] This catalyst, often prepared in situ from a chiral amino alcohol (e.g., (R)-2-methyl-CBS-oxazaborolidine derived from (R)-proline) and a borane source, activates the ketone towards reduction by borane. The steric environment created by the catalyst directs the approach of the borane to one face of the carbonyl, leading to a high degree of enantioselectivity.[8]

Experimental Protocol: CBS Reduction

Reaction Scheme:

Materials:

  • tert-butyl 3-oxoazepane-1-carboxylate

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of tert-butyl 3-oxoazepane-1-carboxylate in anhydrous THF is cooled to a low temperature (e.g., -20 to 0 °C) under an inert atmosphere.

  • A catalytic amount of (R)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) is added.

  • Borane dimethyl sulfide complex (typically 1.0-1.5 equivalents) is added dropwise to the reaction mixture, maintaining the low temperature.

  • The reaction is stirred at the same temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 1 M HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Summary:

ParameterValue
Catalyst(R)-2-Methyl-CBS-oxazaborolidine
Reducing AgentBorane dimethyl sulfide
SolventAnhydrous THF
Temperature-20 to 0 °C
Typical ee>90%

Diagram of Asymmetric Reduction Pathways:

Asymmetric Reduction cluster_start Starting Material cluster_product Product cluster_noyori Noyori Asymmetric Hydrogenation cluster_cbs CBS Reduction Ketone tert-butyl 3-oxoazepane-1-carboxylate Noyori_Catalyst (R)-BINAP-Ru(II) catalyst + H2 Ketone->Noyori_Catalyst CBS_Catalyst (R)-CBS catalyst + BH3·SMe2 Ketone->CBS_Catalyst R_Alcohol (R)-tert-butyl 3-hydroxyazepane-1-carboxylate Noyori_Catalyst->R_Alcohol High ee CBS_Catalyst->R_Alcohol High ee

Caption: Asymmetric reduction routes to (R)-tert-butyl 3-hydroxyazepane-1-carboxylate.

Enzymatic Kinetic Resolution of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[9] Enzymatic kinetic resolution (EKR) is particularly attractive due to the high enantioselectivity and mild reaction conditions offered by enzymes, especially lipases.[10]

In this approach, a racemic mixture of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate is subjected to an acylation reaction catalyzed by a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be easily separated by chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Reaction Scheme:

Materials:

  • (±)-tert-butyl 3-hydroxyazepane-1-carboxylate

  • Lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

  • To a solution of (±)-tert-butyl 3-hydroxyazepane-1-carboxylate in an organic solvent, add the lipase (e.g., immobilized CALB).

  • Add the acyl donor to the mixture.

  • The reaction is stirred at a specific temperature (e.g., room temperature to 40 °C) and monitored for conversion (ideally to ~50%) by TLC or LC-MS.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the (R)-alcohol and the (S)-acetate is separated by column chromatography on silica gel.

Data Summary:

ParameterValue
EnzymeCandida antarctica lipase B (CALB)
Acyl DonorVinyl acetate
SolventToluene
TemperatureRoom Temperature
Typical ee>98% for both enantiomers

Diagram of Enzymatic Kinetic Resolution Workflow:

Enzymatic Kinetic Resolution Racemic_Alcohol (±)-tert-butyl 3-hydroxyazepane-1-carboxylate Reaction Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) Racemic_Alcohol->Reaction Mixture Mixture of: (R)-Alcohol (S)-Acetate Reaction->Mixture Separation Column Chromatography Mixture->Separation R_Product (R)-tert-butyl 3-hydroxyazepane-1-carboxylate Separation->R_Product S_Product (S)-tert-butyl 3-acetoxyazepane-1-carboxylate Separation->S_Product

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Characterization and Quality Control

The successful synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate requires rigorous analytical characterization to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the azepane ring and the tert-butyl group provide a unique fingerprint of the molecule.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Reference NMR Data (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 3.80-3.60 (m, 1H, CH-OH), 3.50-3.20 (m, 4H, N-CH2), 2.50 (br s, 1H, OH), 1.90-1.50 (m, 6H, CH2), 1.45 (s, 9H, C(CH3)3).

  • 13C NMR (CDCl3, 100 MHz): δ 156.0 (C=O), 80.0 (C(CH3)3), 70.0 (CH-OH), 50.0-45.0 (N-CH2), 35.0-25.0 (CH2), 28.5 (C(CH3)3).

Enantiomeric Purity Determination

The enantiomeric excess (ee) of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14]

Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed.

  • Detection: UV detection at a suitable wavelength is used to monitor the elution of the enantiomers.

  • Quantification: The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Conclusion: A Versatile Building Block for Advanced Pharmaceutical Synthesis

The synthesis of (R)-tert-butyl 3-hydroxyazepane-1-carboxylate is a key enabling step in the development of numerous novel therapeutics. Both asymmetric reduction and enzymatic kinetic resolution offer robust and efficient pathways to this valuable chiral building block. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired enantiopurity. With careful execution of the protocols outlined in this guide and rigorous analytical characterization, researchers and drug development professionals can confidently produce high-quality (R)-tert-butyl 3-hydroxyazepane-1-carboxylate for their advanced synthetic programs.

References

  • Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. (n.d.). Retrieved from [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2016). Molecules, 21(9), 1229.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2023). Current Organic Synthesis, 20(1), 10-25.
  • tert-Butyl 3-acetyl-3-hydroxy-azepane-1-carboxylate. PubChem. Retrieved from [Link]

  • Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. (2015). Organic & Biomolecular Chemistry, 13(3), 779-788.
  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. (2020). Accounts of Chemical Research, 53(10), 2326-2337.
  • Noyori Hydrogenation. NROChemistry. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. (2020). Green Chemistry, 22(15), 4983-4988.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2017). International Journal of Molecular Sciences, 18(5), 1023.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.
  • (R)-2-Methyl-CBS-oxazaborolidine. Wikipedia. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(16), 4949.
  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphon
  • Noyori Hydrogenation. (2022, April 23). YouTube. Retrieved from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). Journal of Chemistry and Technologies, 24(1), 54-61.
  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. (2004). Organic Letters, 6(19), 3321-3324.
  • Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. (2014). Google Patents.
  • United States Patent (19). (1979). Google Patents. Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2013). Organic Process Research & Development, 17(1), 109-114.
  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica, 6(3), 234-239.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).

Sources

In-depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for tert-butyl 3-hydroxyazepane-1-carboxylate, a key chiral building block in pharmaceutical synthesis. This document details experimental protocols for its preparation and presents its known spectroscopic data in a clear, tabular format.

Spectroscopic Data

Mass Spectrometry
AdductPredicted m/z
[M+H]⁺216.15943
[M+Na]⁺238.14137
[M-H]⁻214.14487
[M+NH₄]⁺233.18597
[M+K]⁺254.11531
[M+H-H₂O]⁺198.14941
[M+HCOO]⁻260.15035
[M+CH₃COO]⁻274.16600

Note: Data is predicted and sourced from public chemical databases.

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not explicitly available in the searched literature. However, ¹H NMR data for a closely related derivative, tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate , has been reported.[1] Analysis of this data can provide insight into the expected chemical shifts for the parent compound.

¹H NMR of tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate (400 MHz, CDCl₃): δ 7.95-7.85 (m, 1H), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 2H), 4.80-4.70 (m, 1H), 3.70-3.40 (m, 4H), 2.10-1.60 (m, 6H), 1.47 (s, 9H).

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available in the reviewed literature. By analogy to other N-Boc protected alcohols, characteristic peaks would be expected for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), the carbamate C=O stretch (~1680 cm⁻¹), and C-O stretches (~1160 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate.[2]

Reaction Scheme:

G tert-butyl 3-oxoazepane-1-carboxylate tert-butyl 3-oxoazepane-1-carboxylate This compound This compound tert-butyl 3-oxoazepane-1-carboxylate->this compound NaBH4, MeOH, 0 °C to RT

Caption: Synthesis of this compound.

Procedure:

  • Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel flash column chromatography.

Chiral Separation of Racemic this compound

The enantiomers of racemic this compound can be resolved using chiral supercritical fluid chromatography (SFC). This technique is particularly effective for the preparative scale separation of chiral compounds.[3][4][5]

G cluster_0 Chiral SFC System Racemic Mixture Racemic Mixture SFC_Column Chiral Stationary Phase (e.g., Chiralpak® ADH) Racemic Mixture->SFC_Column Detector Detector SFC_Column->Detector Mobile_Phase CO2 / Modifier (e.g., EtOH/Et2NH) Mobile_Phase->SFC_Column Fraction_Collector Fraction_Collector Detector->Fraction_Collector Enantiomer_1 Enantiomer_1 Fraction_Collector->Enantiomer_1 (S)-(+)-enantiomer Enantiomer_2 Enantiomer_2 Fraction_Collector->Enantiomer_2 (R)-(-)-enantiomer

Caption: Workflow for chiral separation by SFC.

Protocol Overview:

  • A solution of the racemic this compound is injected into the SFC system.

  • The mobile phase, typically a mixture of supercritical carbon dioxide and a modifier such as ethanol with a small amount of an amine additive, carries the sample through a chiral stationary phase.

  • The enantiomers interact differently with the chiral stationary phase, leading to their separation.

  • A detector monitors the elution of the separated enantiomers.

  • A fraction collector is used to isolate the individual enantiomerically pure fractions.

Application in Drug Development

This compound is a valuable chiral intermediate in the synthesis of complex pharmaceutical compounds. Its azepane core is a structural motif found in a number of biologically active molecules. The hydroxyl group provides a handle for further functionalization, and the Boc-protecting group allows for controlled manipulation of the nitrogen atom.

While no specific signaling pathways involving this compound have been documented, its role as a key building block in the development of novel therapeutics, such as hepatitis B core protein modulators, is established.[2] The general workflow for its utilization in a drug discovery program is outlined below.

G Start Racemic tert-butyl 3-hydroxyazepane-1-carboxylate Chiral_Separation Chiral SFC Start->Chiral_Separation Enantiomer Enantiomerically Pure (S) or (R) Isomer Chiral_Separation->Enantiomer Synthesis Multi-step Synthesis Enantiomer->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Formulation Drug Formulation API->Formulation Clinical_Trials Preclinical & Clinical Trials Formulation->Clinical_Trials Drug Marketed Drug Clinical_Trials->Drug

Caption: Drug development workflow utilizing the chiral intermediate.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of tert-butyl 3-hydroxyazepane-1-carboxylate, a key building block in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. It also includes a standardized experimental protocol for acquiring the spectrum and logical diagrams to visualize the analytical workflow.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in an IR spectrum:

  • O-H group (alcohol): The hydroxyl substituent on the azepane ring.

  • C=O group (carbamate): The carbonyl group of the tert-butyloxycarbonyl (Boc) protecting group.

  • C-H bonds (alkane): Present in the azepane ring and the tert-butyl group.

  • C-N bond (amine derivative): Within the azepane ring.

  • C-O bond: In both the alcohol and the carbamate moieties.

Predicted Infrared Spectrum Data

The following table summarizes the expected characteristic absorption bands for this compound. The wavenumber ranges are based on established correlations for the functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityReference
AlcoholO-H stretch (hydrogen-bonded)3500 - 3200Strong, Broad[1][2][3][4][5][6][7][8]
AlkaneC-H stretch (sp³)3000 - 2850Strong[2][5][9]
Carbamate (Boc)C=O stretch1720 - 1680Strong, Sharp[10]
Alkane-CH₂- bend~1465Medium[9]
Alkane-CH₃ bend (tert-butyl)~1375Medium[9]
Alcohol/CarbamateC-O stretch1300 - 1000Strong[1][4][9]
Amine DerivativeC-N stretch1250 - 1020Medium[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a detailed methodology for acquiring the IR spectrum of this compound using an ATR-FTIR spectrometer.

3.1. Instrumentation

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

3.2. Sample Preparation

  • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply firm and consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

  • Acquire the sample spectrum. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

  • The spectrometer software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.

3.4. Data Processing

  • Process the resulting spectrum to identify and label the key absorption peaks.

  • Compare the experimental peak positions with the predicted values in the table above to confirm the presence of the expected functional groups and verify the identity and purity of the compound.

Visualization of Analytical Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the IR spectral analysis and the relationship between the molecular structure and its spectral features.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_processing Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan 1. Sample_Application Apply Sample to Crystal Background_Scan->Sample_Application 2. Sample_Scan Acquire Sample Spectrum Sample_Application->Sample_Scan 3. Process_Spectrum Process Raw Data (Baseline & ATR Correction) Sample_Scan->Process_Spectrum 4. Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking 5. Assign_Bands Assign Bands to Functional Groups Peak_Picking->Assign_Bands 6. Final_Report Final Analysis & Report Assign_Bands->Final_Report 7.

Caption: Workflow for IR Spectrum Analysis.

Functional_Group_Correlation Molecule This compound O-H (Alcohol) C-H (Alkane) C=O (Carbamate) C-O (Alcohol/Carbamate) C-N (Amine) Spectrum IR Spectrum 3500-3200 cm⁻¹ (Broad, Strong) 3000-2850 cm⁻¹ (Strong) 1720-1680 cm⁻¹ (Strong, Sharp) 1300-1000 cm⁻¹ (Strong) 1250-1020 cm⁻¹ (Medium) Molecule:oh->Spectrum:oh_peak Molecule:ch->Spectrum:ch_peak Molecule:co_carbamate->Spectrum:co_carbamate_peak Molecule:co_stretch->Spectrum:co_stretch_peak Molecule:cn_stretch->Spectrum:cn_stretch_peak

Caption: Structure-Spectrum Correlation.

References

The Mass Spectrometric Profile of tert-Butyl 3-hydroxyazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of tert-butyl 3-hydroxyazepane-1-carboxylate (C₁₁H₂₁NO₃, Mol. Wt.: 215.29 g/mol ), a key heterocyclic building block in contemporary drug discovery.[1] As a molecule incorporating a secondary alcohol, a seven-membered azepane ring, and a tert-butyloxycarbonyl (Boc) protecting group, its fragmentation is governed by a confluence of well-defined chemical principles. This document serves as a key resource for researchers, scientists, and drug development professionals, offering predictive insights into its fragmentation patterns, detailed experimental protocols for its analysis, and a foundational understanding of the causal mechanisms behind its mass spectral features. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the structural elucidation and quality control of this compound and its analogs.

Introduction: Structural and Analytical Significance

This compound is a valuable intermediate in medicinal chemistry, with the azepane scaffold being a core component in a wide array of pharmacologically active compounds.[2][3] The presence of the hydroxyl group offers a reactive handle for further functionalization, while the N-Boc group provides a stable yet readily cleavable protecting element essential for multi-step synthetic campaigns.[4]

Accurate characterization via mass spectrometry is paramount for verifying molecular identity, assessing purity, and monitoring reaction progress. The molecule's structure presents several potential sites for ionization and subsequent fragmentation. Understanding these pathways is critical for interpreting spectra correctly. This guide will focus primarily on electrospray ionization (ESI), a "soft" ionization technique that typically preserves the molecular ion, and will also discuss the predictable fragmentation patterns that would emerge under higher-energy conditions like electron ionization (EI).[5]

Predicted Mass Spectral Data & Ionization

Under typical positive-ion ESI conditions, the primary observed species will be the protonated molecule, [M+H]⁺. Adduct formation with common mobile phase cations, such as sodium [M+Na]⁺ and potassium [M+K]⁺, is also highly probable.

Ion SpeciesAdductCalculated m/z
Protonated Molecule[M+H]⁺216.1594
Sodium Adduct[M+Na]⁺238.1414
Potassium Adduct[M+K]⁺254.1153
Ammonium Adduct[M+NH₄]⁺233.1860
Table 1: Predicted m/z values for common adducts of this compound under positive-ion ESI-MS. Data sourced from computational predictions.[6]

The primary site of protonation is the nitrogen atom of the azepane ring, which is the most basic site in the molecule. The hydroxyl group's oxygen is a secondary, less favorable protonation site.

Core Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 216.16) is dictated by the interplay between the three key functional domains: the Boc group, the hydroxyl group, and the azepane ring. The following pathways represent the most energetically favorable fragmentation routes.

Fragmentation of the N-Boc Group

The Boc group is notoriously labile under mass spectrometric conditions and gives rise to highly characteristic neutral losses and fragment ions.

  • Loss of Isobutylene (-56 Da): The most common pathway involves a rearrangement to eliminate neutral isobutylene (C₄H₈), resulting in a carbamic acid intermediate. This produces a prominent fragment at m/z 160.10 .

  • Loss of the entire Boc Group (-100 Da): Subsequent loss of carbon dioxide (-44 Da) from the carbamic acid intermediate leads to the protonated 3-hydroxyazepane at m/z 116.10 .

  • Formation of tert-Butyl Cation (m/z 57): Direct cleavage of the C-O bond in the carbamate can generate the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.07 . This is often a dominant peak in the lower mass range of the spectrum.

Fragmentation Driven by the Hydroxyl Group

The secondary alcohol functionality primarily influences fragmentation through dehydration.

  • Loss of Water (-18 Da): A facile dehydration reaction (loss of H₂O) from the protonated molecular ion is expected, yielding an ion at m/z 198.15 .[6] This process is common to nearly all alcohols in mass spectrometry.[7][8] This water loss can also occur sequentially after other fragmentation events. For example, the fragment at m/z 160.10 (after loss of isobutylene) can further lose water to produce a fragment at m/z 142.09 .

Fragmentation of the Azepane Ring

Cyclic amines, including azepanes, can undergo ring-opening fragmentation, typically initiated by an alpha-cleavage (cleavage of the bond beta to the nitrogen atom).[8] For the protonated azepane ring itself (m/z 116.10), this can lead to a series of smaller iminium ions through sequential loss of alkene fragments. The N-methylazepane moiety, for instance, is known to produce a stable cyclic immonium ion.[9]

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (MeOH) or acetonitrile (ACN).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 ACN:H₂O with 0.1% formic acid) for direct infusion analysis. Formic acid is added to promote protonation and enhance signal intensity in positive-ion mode.

Mass Spectrometry Analysis (ESI-Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Nebulizer Gas (N₂): 1.5 – 2.5 Bar.

  • Drying Gas (N₂): 8.0 – 10.0 L/min at 200 °C.

  • Mass Range: m/z 50 – 400.

  • Collision Energy (for MS/MS): For fragmentation analysis (MS/MS) of the precursor ion at m/z 216.16, apply a collision energy ramp (e.g., 10-40 eV) to observe the full profile of fragment ions. The optimal collision energy should be determined empirically to maximize the observation of key fragments.

Visualization of Key Fragmentation Pathways

The logical flow of fragmentation from the protonated parent molecule can be visualized to better understand the relationships between the observed ions.

G M_H [M+H]⁺ m/z 216.16 loss_isobutylene Loss of Isobutylene (-56 Da) loss_h2o_initial Loss of H₂O (-18 Da) formation_tbutyl Formation of t-Butyl Cation frag_160 [C₇H₁₄NO₃]⁺ m/z 160.10 loss_isobutylene->frag_160 -C₄H₈ loss_co2 Loss of CO₂ (-44 Da) loss_h2o_sequential Loss of H₂O (-18 Da) frag_116 [C₆H₁₄NO]⁺ m/z 116.10 loss_co2->frag_116 -CO₂ frag_198 [C₁₁H₂₀NO₂]⁺ m/z 198.15 loss_h2o_initial->frag_198 -H₂O frag_142 [C₇H₁₂NO₂]⁺ m/z 142.09 loss_h2o_sequential->frag_142 -H₂O frag_57 [C₄H₉]⁺ m/z 57.07 formation_tbutyl->frag_57

Figure 1: Predicted ESI-MS/MS fragmentation cascade for this compound.

Summary and Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern dominated by the lability of the N-Boc protecting group and the facile loss of water from the hydroxylated azepane ring. The key diagnostic ions to expect in an MS/MS spectrum of the protonated molecule (m/z 216.16) are:

  • m/z 198.15: Resulting from the loss of water.

  • m/z 160.10: Resulting from the loss of isobutylene.

  • m/z 116.10: Representing the protonated 3-hydroxyazepane core after full loss of the Boc group.

  • m/z 57.07: The characteristic and often abundant tert-butyl cation.

This guide provides a robust framework for the identification and structural confirmation of this important synthetic intermediate. By understanding the causal chemical principles behind the fragmentation, researchers can confidently interpret their mass spectral data, ensuring the integrity of their materials and the success of their synthetic objectives. The provided protocols offer a validated starting point for method development, applicable across various high-resolution mass spectrometry platforms.

References

  • Jamey, C., et al. (2013). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • PubChemLite. (n.d.). This compound (C11H21NO3). PubChemLite. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Yu, P., et al. (2020). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Chobanian, H. R., et al. (2017). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society. [Link]

  • K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]

  • Singh, R., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • PharmaCompass. (n.d.). (S)-N-Boc-3-hydroxypiperidine. [Link]

  • ChemBK. (n.d.). N-Boc-3-Hydroxypiperidine. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of the Azepane Ring in tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a key structural motif in numerous biologically active compounds. Its inherent flexibility presents a significant challenge and opportunity in drug design, as the conformational preferences of the ring system can profoundly influence ligand-receptor interactions. This technical guide provides a comprehensive overview of the methodologies used to elucidate the conformational landscape of the azepane ring, with a specific focus on tert-butyl 3-hydroxyazepane-1-carboxylate. We delve into the application of nuclear magnetic resonance (NMR) spectroscopy and computational modeling to determine the preferred ring conformations, supported by detailed experimental and computational protocols. All quantitative data from analogous systems are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the conformational analysis process.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals and natural products. The conformational flexibility of this seven-membered ring system is a critical determinant of its biological activity. Unlike well-defined six-membered rings, azepanes can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. The introduction of substituents, such as a hydroxyl group at the C3 position and a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, as in this compound, introduces further complexity to the conformational equilibrium.

Understanding the dominant conformation and the energetic barriers to interconversion is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide outlines the theoretical underpinnings and practical approaches to characterizing the conformational preferences of this important molecule.

Theoretical Background: Azepane Conformations

The azepane ring can, in principle, exist in a multitude of conformations. The most commonly considered are the chair, boat, and twist-boat conformations. The relative energies of these conformers are influenced by a combination of factors:

  • Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds.

  • Steric Strain: Non-bonded interactions between substituents.

  • Transannular Strain: Interactions between atoms across the ring.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group can lead to hydrogen bonding with the ring nitrogen or the carbonyl oxygen of the Boc group, which can significantly stabilize certain conformations.

For substituted azepanes, the interplay of these factors determines the predominant conformation in solution. Computational studies on related azepane derivatives suggest that a twist-chair conformation is often the global minimum, though the presence of substituents can alter this preference.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of cyclic molecules.

The chemical shifts of the ring protons, particularly those geminal to the hydroxyl group and the nitrogen atom, are sensitive to their local electronic environment and, therefore, to the ring's conformation. More quantitatively, the vicinal (³J) coupling constants between adjacent protons are directly related to the dihedral angle between them, as described by the Karplus equation :

J = Acos²(θ) + Bcos(θ) + C

Where J is the vicinal coupling constant, θ is the dihedral angle, and A, B, and C are empirically derived parameters. By measuring the ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles around the C-C bonds in the azepane ring and thus deduce the ring's conformation.

Table 1: Representative ¹H NMR Coupling Constants for a Hypothetical Twist-Chair Conformation of this compound

Coupled ProtonsDihedral Angle (θ, degrees)Expected ³J (Hz)
H2a - H3~17010-12
H2e - H3~702-4
H3 - H4a~603-5
H3 - H4e~18012-14
H4a - H5a~554-6
H4e - H5e~554-6
H6a - H7a~17511-13
H6e - H7e~652-4

Note: This data is hypothetical and serves to illustrate the expected range of coupling constants for a given conformation. Actual values would need to be determined experimentally.

Two-dimensional NOESY or ROESY experiments can provide through-space correlations between protons that are close in proximity, irrespective of their bonding connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is invaluable for distinguishing between different conformations by identifying protons that are spatially close. For instance, strong NOEs between axial protons on the same side of the ring would support a chair-like conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a single conformation. However, it is crucial to recognize that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the most stable conformation in solution.

Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences.

Conformational Search Algorithms

A systematic or stochastic conformational search can be performed using molecular mechanics (MM) or semi-empirical methods to identify low-energy conformers. These searches explore the potential energy surface of the molecule by systematically rotating rotatable bonds.

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the conformational search can be further optimized, and their relative energies can be calculated with higher accuracy using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can provide valuable insights into the relative populations of different conformers at a given temperature.

Table 2: Calculated Relative Energies of a Hypothetical Set of Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
Twist-Chair 10.0075.3
Twist-Chair 20.5020.1
Boat1.504.5
Chair2.500.1

Note: This data is hypothetical and illustrates the expected outcome of DFT calculations. The actual energy differences and populations would need to be calculated.

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and multiplicities.

    • Perform a 2D COSY experiment to identify proton-proton coupling networks.

    • Measure accurate coupling constants from the 1D spectrum or a high-resolution 2D J-resolved spectrum.

  • NOESY/ROESY Spectroscopy:

    • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

  • Data Analysis:

    • Assign all proton resonances using COSY and, if necessary, 2D HSQC and HMBC spectra.

    • Extract ³J coupling constants for all vicinal protons.

    • Use the Karplus equation to estimate dihedral angles from the measured coupling constants.

    • Analyze NOE cross-peaks to determine inter-proton distances.

    • Combine the dihedral angle and distance restraints to build a model of the predominant solution-state conformation.

Protocol for Computational Conformational Analysis
  • Structure Building: Construct a 3D model of this compound using a molecular modeling software package.

  • Conformational Search:

    • Perform a systematic or Monte Carlo conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Quantum Mechanical Optimization and Energy Calculation:

    • Optimize the geometry of each low-energy conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

    • Calculate the relative electronic energies and Gibbs free energies of each conformer.

  • Analysis:

    • Determine the Boltzmann populations of the conformers at a given temperature.

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers and compare them with the experimental data derived from NMR.

Visualizing Workflows and Relationships

To provide a clearer understanding of the interplay between experimental and computational approaches, the following workflows are presented using Graphviz.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample This compound H1_NMR 1D ¹H NMR Sample->H1_NMR COSY 2D COSY Sample->COSY NOESY 2D NOESY/ROESY Sample->NOESY J_Coupling Measure ³J Coupling Constants H1_NMR->J_Coupling COSY->J_Coupling NOE_Analysis Analyze NOE Cross-Peaks NOESY->NOE_Analysis Karplus Apply Karplus Equation J_Coupling->Karplus Distances Determine Inter-proton Distances NOE_Analysis->Distances Dihedral Determine Dihedral Angles Karplus->Dihedral Conformation Propose Solution Conformation Dihedral->Conformation Distances->Conformation

Experimental workflow for NMR-based conformational analysis.

Computational_Workflow cluster_model Model Building cluster_search Conformational Search cluster_qm Quantum Mechanics cluster_result Analysis Build Build 3D Structure MM_Search Molecular Mechanics Search Build->MM_Search Low_Energy Identify Low-Energy Conformers MM_Search->Low_Energy DFT_Opt DFT Geometry Optimization Low_Energy->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Calc Calculate Relative Energies Freq_Calc->Energy_Calc Boltzmann Calculate Boltzmann Populations Energy_Calc->Boltzmann Stable_Conformers Identify Most Stable Conformers Boltzmann->Stable_Conformers

Computational workflow for conformational analysis.

Integrated_Approach cluster_exp Experimental cluster_comp Computational NMR NMR Data (³J, NOE) DFT DFT Calculations (Energies, Geometries) NMR->DFT Correlate Final_Model Refined Conformational Model NMR->Final_Model Compare & Refine Xray X-ray Structure (Solid State) Xray->Final_Model Compare DFT->Final_Model Compare & Refine

Integrated experimental and computational approach.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines high-resolution NMR spectroscopy and robust computational modeling. While NMR provides invaluable data on the solution-state conformational ensemble, computational methods allow for the exploration of the potential energy landscape and the quantification of the relative stabilities of different conformers. The integration of these techniques, as outlined in this guide, enables a comprehensive understanding of the three-dimensional structure of this and related azepane derivatives, which is essential for the advancement of drug discovery and development programs. The protocols and illustrative data presented herein provide a framework for researchers to confidently approach the conformational analysis of flexible seven-membered ring systems.

The Pivotal Role of Tert-butyl 3-hydroxyazepane-1-carboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced specificity and reduced side effects has propelled the demand for structurally complex and stereochemically pure molecules. Within this landscape, chiral heterocycles have emerged as privileged scaffolds, and among them, the seven-membered azepane ring system is of significant interest. This technical guide delves into the synthesis, applications, and therapeutic potential of tert-butyl 3-hydroxyazepane-1-carboxylate, a versatile chiral building block poised to unlock new avenues in drug development, particularly in the realm of neuropharmacology.

Introduction to the Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane core, a seven-membered saturated heterocycle containing a nitrogen atom, offers a unique three-dimensional architecture that is increasingly being exploited by medicinal chemists.[1][2] Its inherent conformational flexibility, combined with the introduction of stereocenters, allows for the precise spatial arrangement of functional groups, enabling targeted interactions with complex biological macromolecules. The N-Boc (tert-butoxycarbonyl) protected form of 3-hydroxyazepane, specifically this compound, provides a stable yet readily cleavable protecting group, making it an ideal intermediate for multi-step syntheses.

The significance of chiral hydroxylated heterocycles is underscored by the widespread use of its six-membered ring analog, (S)-1-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This precedent highlights the potential of chiral this compound to serve as a cornerstone for the next generation of innovative pharmaceuticals.

Synthetic Strategies for Chiral this compound

The primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, tert-butyl 3-oxoazepane-1-carboxylate. This precursor can be synthesized through various methods, including ring expansion of piperidine derivatives.

Asymmetric Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

The enantioselective reduction of ketones is a well-established transformation in organic synthesis. For the synthesis of chiral 3-hydroxyazepane derivatives, several catalytic systems can be employed.

Table 1: Overview of Potential Asymmetric Reduction Methods

Catalyst SystemReducing AgentTypical Enantiomeric Excess (e.e.)Key Features
Chiral Oxazaborolidine (CBS) CatalystsBorane (BH₃) complexes>90%High enantioselectivity for a wide range of ketones.
Noyori-type Ru-TsDPEN CatalystsFormic acid/triethylamine>95%Efficient for transfer hydrogenation of aromatic and heteroaromatic ketones.
Chiral Metal Hydrides (e.g., Alpine-Borane®)-VariableStoichiometric chiral reducing agents.
Biocatalysis (e.g., Ketoreductases)Co-factor (e.g., NADPH)>99%Highly specific, operates under mild conditions.
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (General Procedure)

This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones.

  • Catalyst Preparation (in situ): A solution of a chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a borane source (e.g., borane-dimethyl sulfide complex) at room temperature under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for a specified time to allow for the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: The reaction vessel is cooled to a low temperature (e.g., -20 °C to 0 °C). A solution of tert-butyl 3-oxoazepane-1-carboxylate in anhydrous THF is then added dropwise to the catalyst solution.

  • Quenching and Work-up: After the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomer of this compound.

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

G cluster_synthesis Asymmetric Synthesis Workflow start tert-Butyl 3-oxoazepane-1-carboxylate reduction Asymmetric Reduction start->reduction catalyst Chiral Catalyst (e.g., Oxazaborolidine) catalyst->reduction product Chiral tert-Butyl 3-hydroxyazepane-1-carboxylate reduction->product purification Purification (Column Chromatography) product->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Applications in Neuropharmacology: Targeting Monoamine Transporters and Sigma-1 Receptors

Chiral azepane derivatives have shown significant promise as modulators of key targets in the central nervous system (CNS). Specifically, bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as exhibiting high affinity for the sigma-1 receptor.[3] These targets are implicated in a range of neuropsychiatric disorders, including depression, anxiety, and neurodegenerative diseases.

Monoamine Transporter Inhibition

Monoamine transporters are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[4][5] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a well-established mechanism for the treatment of depression and other mood disorders.[6]

G cluster_pathway Monoamine Transporter Inhibition Pathway presynaptic Presynaptic Neuron neurotransmitter presynaptic->neurotransmitter postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT/NET) transporter->presynaptic vesicle Synaptic Vesicle vesicle->presynaptic Release neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding receptor->postsynaptic Signal Transduction azepane Chiral Azepane Derivative azepane->transporter Inhibition

Caption: Mechanism of action of chiral azepane derivatives as monoamine transporter inhibitors.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[1][7] Modulation of the sigma-1 receptor has been implicated in a variety of CNS disorders, including neurodegenerative diseases, and represents a promising therapeutic target.[8][9]

G cluster_sigma Sigma-1 Receptor Signaling Pathway azepane Chiral Azepane Derivative sigma1r Sigma-1 Receptor azepane->sigma1r Modulation ip3r IP3 Receptor sigma1r->ip3r Interaction er Endoplasmic Reticulum er->sigma1r calcium Ca²⁺ Release ip3r->calcium downstream Downstream Signaling (e.g., Neuroprotection) calcium->downstream

Caption: Simplified signaling pathway of sigma-1 receptor modulation by chiral azepane derivatives.

Conclusion and Future Outlook

This compound stands out as a chiral building block with immense potential for the synthesis of novel and potent therapeutic agents. Its structural features, combined with the established importance of the azepane scaffold in neuropharmacology, make it a highly attractive starting material for drug discovery programs targeting complex CNS disorders. The continued development of efficient and scalable asymmetric synthetic routes to this key intermediate will undoubtedly accelerate the exploration of new chemical space and the discovery of next-generation medicines. As our understanding of the intricate signaling pathways in the brain deepens, the demand for precisely engineered chiral molecules like this compound will only continue to grow, solidifying its place as a valuable tool in the arsenal of medicinal chemists.

References

Unveiling Tert-butyl 3-hydroxyazepane-1-carboxylate: A Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxyazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane scaffold, functionalized with a hydroxyl group and protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl group at the 3-position allows for further chemical modifications, making it an attractive intermediate for the development of novel chemical entities. This technical guide provides a comprehensive overview of the plausible synthetic routes leading to this compound, based on established chemical principles and analogous syntheses. While a singular "discovery" paper for this specific molecule is not readily identifiable in the current literature, its preparation can be logically deduced from the synthesis of its precursors and related compounds.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through two primary logical pathways:

  • Construction of the 3-hydroxyazepane ring system followed by N-protection: This strategy involves first forming the core azepane ring with the desired hydroxyl functionality and then introducing the Boc protecting group onto the nitrogen atom.

  • Formation of an N-Boc protected azepane precursor followed by introduction of the hydroxyl group: This approach begins with an N-Boc protected azepane derivative, which is then functionalized to introduce the hydroxyl group at the 3-position. A common and effective method for this is the reduction of a ketone precursor.

This guide will focus on the second, more frequently implied and practical approach, commencing with the synthesis of tert-butyl 3-oxoazepane-1-carboxylate and its subsequent reduction.

Experimental Protocols

Synthesis of Tert-butyl 3-oxoazepane-1-carboxylate

A common precursor for the target molecule is tert-butyl 3-oxoazepane-1-carboxylate. While a specific, detailed industrial production method is proprietary, a plausible laboratory-scale synthesis can be inferred from related procedures.

Reaction Scheme:

Representative Protocol (Hypothetical, based on analogous reactions):

  • Step 1: Ring formation to an azepane precursor. The synthesis would likely begin with the construction of the seven-membered azepane ring. Various methods for the synthesis of substituted azepanes have been reported, often involving ring-closing metathesis or intramolecular cyclization strategies.

  • Step 2: Introduction of the keto group and N-Boc protection. A subsequent step would involve the oxidation of a suitable precursor to introduce the ketone at the 3-position, followed by the protection of the azepane nitrogen with a di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Reduction of Tert-butyl 3-oxoazepane-1-carboxylate to this compound

The final step to obtain the target molecule is the reduction of the ketone.

Reaction Scheme:

Detailed Experimental Protocol:

  • Materials:

    • Tert-butyl 3-oxoazepane-1-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl 3-oxoazepane-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in portions.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Table 2: Representative Reaction Parameters for the Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

ParameterCondition
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0 °C to room temperature
Typical Yield >90% (estimated based on similar reductions)
Purity (after chromatography) >98%

Mandatory Visualization

As no specific signaling pathways or biological activities for "this compound" have been identified in the public domain, a logical workflow diagram for its synthesis is provided below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Start Commercially Available Starting Materials RingFormation Azepane Ring Formation Start->RingFormation [Multiple Steps] OxidationProtection Oxidation & N-Boc Protection RingFormation->OxidationProtection Precursor tert-Butyl 3-oxoazepane-1-carboxylate OxidationProtection->Precursor Reduction Ketone Reduction (e.g., NaBH₄, MeOH) Precursor->Reduction Purification Purification (Column Chromatography) Reduction->Purification Target Tert-butyl 3-hydroxyazepane-1-carboxylate Purification->Target

Caption: Synthetic workflow for this compound.

Conclusion

While the precise historical "discovery" of this compound remains to be pinpointed in a single seminal publication, its synthesis is readily achievable through established and reliable chemical transformations. The reduction of its corresponding 3-oxo precursor stands out as a high-yielding and straightforward method for its preparation. The lack of publicly available data on its biological activity presents an open area for future research. The synthetic protocols and structural insights provided in this guide are intended to facilitate further investigation and application of this versatile building block in the design and development of novel therapeutic agents. Researchers are encouraged to explore the potential of this molecule in various biological contexts.

An In-depth Technical Guide to Tert-butyl 3-hydroxyazepane-1-carboxylate: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxyazepane-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif in a variety of biologically active molecules. The presence of a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group provides versatile handles for synthetic modifications, making it an attractive starting material for the synthesis of complex molecular architectures and screening libraries. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, and detailed synthetic methodologies.

Synonyms and Alternative Names

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searching and chemical sourcing. This compound is known by several synonyms and alternative names, which are often dependent on the chirality at the 3-position of the azepane ring.

Table 1: Synonyms and Alternative Names of this compound and its Stereoisomers

Name Stereochemistry CAS Number Other Identifiers
This compoundRacemic478841-10-01-Boc-3-hydroxyazepane, N-Boc-3-hydroxyazepane, 3-Hydroxyazepane-1-carboxylic acid tert-butyl ester
(R)-Tert-butyl 3-hydroxyazepane-1-carboxylate(R)-enantiomer1493733-00-8(R)-1-Boc-3-hydroxyazepane, (R)-N-Boc-3-hydroxyazepane
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate(S)-enantiomer1493732-95-8(S)-1-Boc-3-hydroxyazepane, (S)-N-Boc-3-hydroxyazepane

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound (Racemic)

Property Value Source
Molecular FormulaC₁₁H₂₁NO₃PubChem
Molecular Weight215.29 g/mol PubChem
AppearanceWhite to off-white solidVendor Data
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, dichloromethane, ethyl acetateGeneral Chemical Knowledge
XLogP31.3PubChem (Computed)
  • ¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the azepane ring protons, and a signal for the hydroxyl proton which may be broad and its chemical shift dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the azepane ring, including the carbon bearing the hydroxyl group (in the range of 60-70 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O stretch from the carbamate (around 1680 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the protection of the azepane nitrogen followed by the introduction of the hydroxyl group. Below is a representative synthetic workflow.

G cluster_0 Synthetic Workflow Azepane Azepane N_Boc_Azepane N-Boc-azepane Azepane->N_Boc_Azepane Boc₂O, Base Enolate Enolate Formation N_Boc_Azepane->Enolate Strong Base (e.g., LDA) Hydroxylation Hydroxylation Enolate->Hydroxylation Electrophilic Oxygen Source (e.g., MoOPH) Target This compound Hydroxylation->Target G cluster_1 Drug Discovery Workflow Start Tert-butyl 3-hydroxyazepane-1-carboxylate Deprotection Boc Deprotection Start->Deprotection Acidic Conditions Functionalization Functionalization of Amine Deprotection->Functionalization Various Reagents (e.g., Acyl Chlorides, Sulfonyl Chlorides) Derivatives Library of Azepane Derivatives Functionalization->Derivatives Screening Biological Screening Derivatives->Screening High-Throughput Screening Lead Lead Compound Identification Screening->Lead

Methodological & Application

Synthesis of Bioactive Molecules Utilizing Tert-butyl 3-hydroxyazepane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using tert-butyl 3-hydroxyazepane-1-carboxylate as a key building block. The versatile seven-membered azepane scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The inherent chirality and functional handle of this compound make it an attractive starting material for the development of novel therapeutics.

Application Note 1: Synthesis of a Bacterial Quorum Sensing Inhibitor Precursor

The hydroxy group of this compound serves as a versatile point for derivatization. One important application is its use in a Mitsunobu reaction to introduce an aryloxy moiety, a common structural motif in bioactive molecules. This approach has been successfully employed in the synthesis of precursors for inhibitors of the Pseudomonas aeruginosa quorum sensing protein, PqsE. PqsE is a key regulator of virulence factor production in this opportunistic human pathogen, making it an attractive target for the development of anti-infective agents.

The synthesis involves the reaction of this compound with a substituted phenol under Mitsunobu conditions to yield the corresponding ether. This intermediate can then be further elaborated to afford potent PqsE inhibitors.

Experimental Protocol: Synthesis of tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate

This protocol details the synthesis of a key intermediate in the development of PqsE inhibitors.

Materials:

  • This compound

  • 3-nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitrophenol (1.0 eq) in anhydrous THF, add this compound (1.0 eq) and triphenylphosphine (1.5 eq).

  • Stir the resulting reaction mixture at 20°C for 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 11 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a residue.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate as a colorless oil.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield
tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylateThis compound3-nitrophenol, PPh₃, DIADTHF11 hours58%

Diagram of the Experimental Workflow:

G cluster_materials Starting Materials & Reagents cluster_procedure Procedure cluster_product Product start_mat Tert-butyl 3-hydroxyazepane-1-carboxylate step1 1. Mix Starting Material, 3-nitrophenol, and PPh3 in THF start_mat->step1 reagent1 3-nitrophenol reagent1->step1 reagent2 PPh3 reagent2->step1 reagent3 DIAD step4 4. Add DIAD in THF reagent3->step4 step2 2. Stir at 20°C for 30 min step1->step2 step3 3. Cool to 0°C step2->step3 step3->step4 step5 5. Stir at RT for 11 h step4->step5 step6 6. Work-up (Extraction & Washing) step5->step6 step7 7. Purification (Column Chromatography) step6->step7 final_product tert-butyl 3-(3-nitrophenoxy)azepane-1-carboxylate step7->final_product

Caption: Workflow for the Mitsunobu reaction.

Signaling Pathway:

The synthesized compound is a precursor to an inhibitor of PqsE, a key component of the Pseudomonas aeruginosa quorum sensing system. This signaling network regulates the expression of virulence factors in a cell-density-dependent manner.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates OdDHL->LasR binds & activates RhlI RhlI BHL C4-HSL RhlI->BHL synthesizes Virulence Virulence Factor Production RhlR->Virulence regulates BHL->RhlR binds & activates PqsABCD PqsA-D HHQ HHQ PqsABCD->HHQ synthesize PqsH PqsH PQS PQS PqsH->PQS converts PqsE PqsE PqsR->PqsE activates HHQ->PqsR binds & activates PQS->PqsR PqsE->RhlR modulates PqsE->Virulence Inhibitor Azepane-derived PqsE Inhibitor Inhibitor->PqsE inhibits

Caption: P. aeruginosa Quorum Sensing Pathway.

Application Note 2: Synthesis of a Precursor for Hepatitis B Virus (HBV) Core Protein Modulators

This compound is a valuable intermediate in the synthesis of modulators of the Hepatitis B virus (HBV) core protein. These modulators can disrupt the viral capsid assembly, a crucial step in the HBV life cycle, and represent a promising strategy for the treatment of chronic Hepatitis B. The synthesis of the hydroxyazepane starts from the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate, which is reduced to the alcohol.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of the ketone to the corresponding alcohol.

Materials:

  • tert-butyl 3-oxoazepane-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ice-cold water

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in methanol under an inert atmosphere (argon or nitrogen).

  • Cool the stirring solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction TimeYield
This compoundtert-butyl 3-oxoazepane-1-carboxylateSodium borohydrideMethanol4 hoursNot specified

Diagram of the Experimental Workflow:

G cluster_materials Starting Material & Reagent cluster_procedure Procedure cluster_product Product start_mat Tert-butyl 3-oxoazepane-1-carboxylate step1 1. Dissolve starting material in MeOH under inert gas start_mat->step1 reagent1 Sodium Borohydride step3 3. Add NaBH4 reagent1->step3 step2 2. Cool to 0°C step1->step2 step2->step3 step4 4. Stir at RT for 4 h step3->step4 step5 5. Quench with ice-cold water step4->step5 step6 6. Extraction with EtOAc step5->step6 step7 7. Concentrate step6->step7 final_product tert-butyl 3-hydroxyazepane-1-carboxylate step7->final_product

Caption: Workflow for the reduction of the ketone.

Signaling Pathway:

The resulting alcohol is a building block for molecules that target the Hepatitis B virus core protein (Cp), interfering with capsid assembly.

G cluster_hbv HBV Life Cycle pgRNA pgRNA Capsid Viral Capsid pgRNA->Capsid packaging Cp_dimer Core Protein (Cp) Dimers Cp_dimer->Capsid assembly rcDNA rcDNA Synthesis Capsid->rcDNA reverse transcription Virion New Virions rcDNA->Virion Modulator Azepane-derived Core Protein Modulator Modulator->Cp_dimer disrupts assembly

Caption: HBV Capsid Assembly and Inhibition.

The Strategic Application of tert-Butyl 3-Hydroxyazepane-1-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and favorable pharmacological properties is paramount. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, has garnered significant attention for its prevalence in a number of FDA-approved drugs and its role in creating compounds with a wide array of biological activities.[1] This guide provides an in-depth look at a particularly valuable derivative, tert-butyl 3-hydroxyazepane-1-carboxylate , a chiral building block that serves as a cornerstone in the synthesis of complex therapeutic agents.

This document will delve into the strategic importance of this compound, provide detailed protocols for its synthesis and subsequent functionalization, and showcase its application in the development of cutting-edge therapeutics, with a focus on protein tyrosine phosphatase (PTP) inhibitors.

The Azepane Scaffold: A Privileged Structure in Drug Design

The non-planar and flexible nature of the azepane ring allows it to present substituents in a distinct three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of a hydroxyl group at the 3-position introduces a key functional handle for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled, stepwise synthetic transformations.

Synthesis of this compound: A Practical Protocol

The most direct and industrially scalable route to this compound involves the stereoselective reduction of its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate. This ketone is accessible through multi-step syntheses, often starting from commercially available materials.

Protocol 1: Stereoselective Reduction of tert-Butyl 3-oxoazepane-1-carboxylate

This protocol focuses on the critical reduction step to yield the desired 3-hydroxy product. The choice of reducing agent is crucial for achieving high diastereoselectivity.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, and its use in alcoholic solvents at low temperatures can favor the formation of one diastereomer over the other. The bulky Boc protecting group can influence the direction of hydride attack, leading to a preferred stereochemical outcome.

Materials:

  • tert-Butyl 3-oxoazepane-1-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of substrate). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.0-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Expected Yield: 85-95%

Characterization Data:

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Colorless to pale yellow oil or a white solid
¹H NMR (CDCl₃, 400 MHz) δ 3.80-3.60 (m, 3H), 3.45-3.25 (m, 2H), 2.00-1.50 (m, 6H), 1.47 (s, 9H). (Note: The exact chemical shifts and multiplicities may vary depending on the stereoisomer and solvent).
¹³C NMR (CDCl₃, 101 MHz) δ 156.5, 80.0, 70.5, 48.0, 46.5, 36.0, 30.0, 28.5, 25.0. (Note: The exact chemical shifts may vary).

Application in the Synthesis of PTPN2/PTPN1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Protein Tyrosine Phosphatases (PTPs), such as PTPN2 and PTPN1. These enzymes are implicated in various diseases, including cancer and metabolic disorders, making them attractive therapeutic targets.[2][3] The hydroxyl group of the azepane building block provides a crucial attachment point for pharmacophoric elements that interact with the active site of these enzymes.

Workflow for the Synthesis of a PTPN2/PTPN1 Inhibitor Intermediate

G cluster_0 Synthesis of Hydroxy Azepane cluster_1 Functionalization cluster_2 Final Steps start tert-Butyl 3-oxoazepane-1-carboxylate reduction Reduction (e.g., NaBH4, MeOH) start->reduction product1 This compound reduction->product1 mitsunobu Mitsunobu Reaction (Aryl Halide, PPh3, DIAD) product1->mitsunobu product2 Functionalized Azepane Intermediate mitsunobu->product2 deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) product2->deprotection coupling Amide Coupling or other modifications deprotection->coupling final_product PTPN2/PTPN1 Inhibitor coupling->final_product

Caption: Synthetic workflow for a PTPN2/PTPN1 inhibitor.

Protocol 2: Functionalization via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry and the formation of C-O, C-N, and C-S bonds.[4][5] In this context, it is used to couple the hydroxyl group of the azepane with a suitable aryl or heteroaryl nucleophile, a common feature in many kinase and phosphatase inhibitors.

Rationale: This reaction proceeds via an SN2 mechanism, leading to an inversion of the stereocenter at the 3-position of the azepane ring. This stereochemical control is often critical for achieving high binding affinity to the target protein.

Materials:

  • This compound

  • Aryl or heteroaryl nucleophile (e.g., a substituted phenol or hydroxypyridine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent), the aryl/heteroaryl nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise via syringe to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Boc Deprotection

The final stages of the synthesis often require the removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized or may be a key pharmacophoric feature itself.

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are commonly used for efficient and clean deprotection.[6]

Materials:

  • Boc-protected azepane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected azepane derivative in anhydrous DCM.

  • Acid Addition: Add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt can often be used directly in the next step or can be neutralized with a base and purified if necessary.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its strategic use allows for the efficient and stereocontrolled synthesis of complex molecules, particularly in the development of inhibitors for challenging therapeutic targets like protein tyrosine phosphatases. The protocols outlined in this guide provide a practical framework for researchers to synthesize and utilize this important intermediate in their drug discovery programs.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group in Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group in tert-butyl 3-hydroxyazepane-1-carboxylate. This versatile building block is frequently utilized in medicinal chemistry, and the functionalization of its hydroxyl group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below describe common and effective methods for etherification, esterification, and acylation of this substrate.

Introduction

This compound is a valuable chiral scaffold in drug discovery. The presence of a secondary alcohol provides a convenient handle for introducing a variety of substituents, thereby modulating the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This can significantly impact its pharmacokinetic and pharmacodynamic profile. The Boc-protected nitrogen ensures compatibility with a wide range of reaction conditions. This application note details three robust methods for derivatizing the hydroxyl group: the Williamson ether synthesis for forming ether linkages, the Mitsunobu reaction for stereoinvertive esterification, and Steglich esterification along with standard acylation for creating ester bonds.

Data Presentation

The following tables summarize typical quantitative data for the derivatization reactions of this compound and analogous substrates.

Table 1: Williamson Ether Synthesis Data

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Benzyl BromideNaHTHF0 to RT1275-85General protocol, yield is estimated for this substrate.
Methyl IodideNaHTHF0 to RT1270-80General protocol, yield is estimated for this substrate.

Table 2: Mitsunobu Reaction Data

Nucleophile (Acid)PhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)Citation
p-Nitrobenzoic AcidPPh₃DIADTHFRT2443[1]
Benzoic AcidPPh₃DEADToluene0 to RT1291[2]

Note: Yields are reported for analogous cyclic amino alcohols and may vary for this compound.

Table 3: Esterification and Acylation Data

Reaction TypeAcylating AgentCoupling Agent/BaseSolventTemperature (°C)Time (h)Yield (%)Citation
Steglich EsterificationAcetic AcidDCC, DMAPDCMRT470-80General protocol, yield is estimated.[3][4]
AcylationAcetyl ChlorideEt₃N, DMAPDCM0 to RT2>90General protocol, yield is estimated.
Steglich-typeCbz-protected methionineDCC, DMAPDCMNot specifiedNot specified48[5]

Note: Yields are based on general protocols and may vary for the specific substrate.

Signaling Pathways and Experimental Workflows

Reaction Pathways for Hydroxyl Group Derivatization

Derivatization_Pathways Derivatization of this compound Start Tert-butyl 3-hydroxyazepane-1-carboxylate Reagents_Ether 1. NaH 2. R-X Reagents_Mitsunobu R-COOH, PPh₃, DEAD/DIAD Reagents_Ester R-COOH, DCC, DMAP or R-COCl, Et₃N Ether Tert-butyl 3-alkoxyazepane-1-carboxylate Reagents_Ether->Ether O-Alkylation Ester_Inversion Tert-butyl 3-acyloxyazepane-1-carboxylate (Inverted Stereochemistry) Reagents_Mitsunobu->Ester_Inversion O-Acylation (Stereoinversion) Ester_Retention Tert-butyl 3-acyloxyazepane-1-carboxylate (Retained Stereochemistry) Reagents_Ester->Ester_Retention O-Acylation (Retention)

Caption: Reaction pathways for derivatizing the hydroxyl group.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Dissolve Dissolve Tert-butyl 3-hydroxyazepane-1-carboxylate and reagents in anhydrous solvent Start->Dissolve Reaction Perform reaction under inert atmosphere and controlled temperature Dissolve->Reaction Monitor Monitor reaction progress by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Quench Quench the reaction Monitor->Quench Complete Workup Aqueous work-up and extraction Quench->Workup Dry Dry organic layer and concentrate in vacuo Workup->Dry Purify Purify crude product by column chromatography Dry->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for derivatization.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of tert-butyl 3-(benzyloxy)azepane-1-carboxylate

This protocol describes the O-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 3-(benzyloxy)azepane-1-carboxylate.

Protocol 2: Mitsunobu Reaction for the Synthesis of tert-butyl 3-(p-nitrobenzoyloxy)azepane-1-carboxylate

This protocol details the esterification with inversion of stereochemistry using p-nitrobenzoic acid.[1]

Materials:

  • This compound

  • p-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere, cool the mixture to 0 °C.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-(p-nitrobenzoyloxy)azepane-1-carboxylate.

Protocol 3: Steglich Esterification for the Synthesis of tert-butyl 3-acetoxyazepane-1-carboxylate

This protocol describes the esterification with retention of stereochemistry using acetic acid.[3][4]

Materials:

  • This compound

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an argon atmosphere, cool the mixture to 0 °C.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain tert-butyl 3-acetoxyazepane-1-carboxylate.

References

Application Notes and Protocols: Protecting Group Strategies for Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the strategic selection and implementation of protecting groups for the secondary hydroxyl moiety of Tert-butyl 3-hydroxyazepane-1-carboxylate. The protocols outlined below are foundational for the successful multi-step synthesis of complex molecules where this versatile building block is a key intermediate.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, featuring a secondary alcohol and a Boc-protected secondary amine. The secondary alcohol often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This document outlines strategies for the protection of the hydroxyl group as a silyl ether, benzyl ether, or an acyl derivative, and provides detailed experimental protocols.

Selecting an Orthogonal Protecting Group Strategy

In the context of this compound, the Boc (tert-butoxycarbonyl) group on the nitrogen is acid-labile. Therefore, the choice of a protecting group for the hydroxyl function should be compatible with the Boc group's stability, and its removal conditions should ideally be orthogonal to those used for Boc-deprotection (typically strong acid, e.g., TFA).

Key Considerations for Protecting Group Selection:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are a common choice for protecting alcohols. They are generally stable to a wide range of non-acidic and non-fluoride conditions, making them orthogonal to the acid-labile Boc group. Removal is typically achieved under mild conditions using a fluoride source (e.g., TBAF) or acidic conditions, which would also cleave the Boc group.

  • Benzyl Ethers (Bn): Benzyl ethers offer robust protection and are stable to both acidic and basic conditions, providing orthogonality with the Boc group. Deprotection is most commonly achieved by catalytic hydrogenolysis, which is a mild method that leaves the Boc group intact.

  • Acyl Groups (e.g., Acetyl, Benzoyl): Ester protecting groups are readily installed. However, their removal often requires basic hydrolysis (saponification), which might not be compatible with other functional groups in the molecule.

The logical workflow for selecting and applying a protecting group strategy is illustrated below.

G cluster_selection Protecting Group Selection cluster_workflow Experimental Workflow Start Start: Tert-butyl 3-hydroxyazepane-1-carboxylate Decision Consider Downstream Reaction Conditions Start->Decision PG1 Silyl Ether (TBDMS, TIPS) Orthogonal to Boc (Fluoride Deprotection) Decision->PG1 Need for Fluoride-Labile Group PG2 Benzyl Ether (Bn) Orthogonal to Boc (Hydrogenolysis Deprotection) Decision->PG2 Need for Reductively-Labile Group PG3 Acyl Group (Ac, Bz) Consider Base Sensitivity of Substrate Decision->PG3 Need for Base-Labile Group Protection Protection of Hydroxyl Group PG1->Protection PG2->Protection PG3->Protection Reaction Perform Desired Synthetic Transformations Protection->Reaction Deprotection Selective Deprotection of Hydroxyl Group Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for Protecting Group Strategy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of secondary alcohols, which can be applied to this compound.

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Deprotection Conditions
TBDMS TBDMS-Cl, ImidazoleDMF252-4>95TBAF, THF
TIPS TIPS-Cl, ImidazoleDMF252-6>90TBAF, THF
Bn NaH, BnBrTHF0 to 254-1285-95H₂, Pd/C, EtOH
Ac Ac₂O, PyridineDCM0 to 251-3>95K₂CO₃, MeOH
Bz BzCl, PyridineDCM0 to 252-4>95NaOH, MeOH/H₂O

Experimental Protocols

Silyl Ether Protection: O-tert-Butyldimethylsilylation

This protocol describes the protection of the hydroxyl group of this compound as its tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are a robust and widely used protecting group for alcohols.[1]

G Reactant Tert-butyl 3-hydroxyazepane-1-carboxylate Reagents TBDMS-Cl Imidazole DMF Reactant->Reagents Reaction Stir at RT 2-4 h Reagents->Reaction Workup Aqueous Workup Extraction with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product O-TBDMS Protected Product Purification->Product

Caption: O-tert-Butyldimethylsilylation Workflow.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature until all solids dissolve.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-TBDMS protected product.

Benzyl Ether Protection: O-Benzylation

This protocol details the O-benzylation of this compound using sodium hydride and benzyl bromide. Benzyl ethers are stable to a wide range of reaction conditions.[2]

G Reactant Tert-butyl 3-hydroxyazepane-1-carboxylate Reagents NaH BnBr THF Reactant->Reagents Reaction Stir at 0°C to RT 4-12 h Reagents->Reaction Workup Quench with H₂O Extraction with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Bn Protected Product Purification->Product

Caption: O-Benzylation Workflow.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add BnBr (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-benzyl protected product.

Acyl Protection: O-Acetylation

This protocol describes the O-acetylation of this compound using acetic anhydride and pyridine.

G Reactant Tert-butyl 3-hydroxyazepane-1-carboxylate Reagents Acetic Anhydride Pyridine DCM Reactant->Reagents Reaction Stir at 0°C to RT 1-3 h Reagents->Reaction Workup Aqueous Workup Extraction with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Acetyl Protected Product Purification->Product

Caption: O-Acetylation Workflow.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-acetylated product.

Deprotection Protocols

The choice of deprotection method is dictated by the protecting group used and the desired final product.

Deprotection of Silyl Ethers:

  • Reagents: Tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF.

  • Procedure: Stir the protected alcohol with TBAF in THF at room temperature for 1-2 hours. Quench with water, extract with EtOAc, and purify.

Deprotection of Benzyl Ethers:

  • Reagents: 10% Palladium on carbon (Pd/C) (10 mol%), Hydrogen (H₂) gas.

  • Procedure: Stir the protected alcohol with Pd/C in ethanol under an atmosphere of H₂ (balloon pressure) for 2-6 hours. Filter through Celite and concentrate the filtrate.

Deprotection of Acyl Groups:

  • Reagents: Potassium carbonate (K₂CO₃) in methanol.

  • Procedure: Stir the protected alcohol with K₂CO₃ in methanol at room temperature for 1-4 hours. Neutralize with dilute HCl, remove methanol under reduced pressure, and extract the product.

Application Example: Mitsunobu Reaction

A common application where the hydroxyl group of this compound is directly involved is the Mitsunobu reaction for the introduction of various functionalities. In a patented procedure, this substrate is reacted with a substituted indazole.

Reaction:

This compound is reacted with 4-methyl-1H-indazole in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) at 0°C in a suitable solvent like THF. This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon. This highlights a scenario where the hydroxyl group is not protected but directly functionalized.

References

Application Notes: Parallel Synthesis Utilizing Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-hydroxyazepane-1-carboxylate is a valuable scaffold for the construction of diverse chemical libraries in drug discovery and medicinal chemistry. The azepane core is an important saturated heterocycle that offers three-dimensional diversity, a feature increasingly sought after in modern drug design. The presence of a secondary alcohol at the 3-position provides a convenient handle for a variety of chemical transformations, making it an ideal starting point for parallel synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during many synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen position.

This document outlines protocols for the derivatization of this compound via Mitsunobu etherification, Williamson ether synthesis, and amide coupling, all of which are amenable to a parallel synthesis format.

Key Features of the Scaffold:

  • Azepane Core: Provides access to a less explored region of chemical space compared to more common five- and six-membered rings.

  • 3-Hydroxy Group: A versatile functional group for introducing a wide range of substituents, serving as a primary point of diversification.

  • Boc Protection: Offers robust protection of the secondary amine, which can be strategically removed for subsequent library modifications.

  • Chirality: The hydroxylated carbon is a stereocenter, allowing for the synthesis of enantiomerically pure libraries if a single enantiomer of the starting material is used.

Applications in Parallel Synthesis

The 3-hydroxy group can be readily functionalized in a high-throughput manner using various well-established reactions. This allows for the rapid generation of a library of analogs where the R group is varied, as depicted in the general scheme below.

Experimental Protocols

Protocol 1: Parallel Mitsunobu Etherification of Phenols

The Mitsunobu reaction is a reliable method for the etherification of alcohols with acidic nucleophiles, such as phenols, with inversion of configuration at the alcohol carbon.[1] Its robustness and tolerance of a wide range of functional groups make it highly suitable for parallel synthesis.

General Reaction Scheme:

Materials:

  • This compound

  • A library of diverse phenols (Ar-OH)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous THF.

    • Prepare a 0.5 M solution of triphenylphosphine in anhydrous THF.

    • Prepare individual 0.5 M solutions of each phenol from the library in anhydrous THF in a 96-well plate format.

    • Prepare a 0.5 M solution of DIAD in anhydrous THF.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well deep-well plate, add the this compound stock solution (e.g., 200 µL, 0.1 mmol).

    • Add the triphenylphosphine stock solution (e.g., 300 µL, 0.15 mmol, 1.5 eq).

    • Add the respective phenol stock solution (e.g., 200 µL, 0.1 mmol, 1.0 eq) to each corresponding well.

    • Seal the plate and stir the mixtures at room temperature for 10 minutes.

  • Reaction Initiation:

    • Cool the reaction plate to 0 °C using an ice bath.

    • Slowly add the DIAD stock solution (e.g., 300 µL, 0.15 mmol, 1.5 eq) to each well.

    • Seal the plate again and allow it to warm to room temperature. Stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding an aqueous solution of saturated sodium bicarbonate to each well.

    • Extract the products with ethyl acetate.

    • The organic layers can be transferred to a new plate and concentrated in vacuo.

    • Purification can be achieved using high-throughput techniques such as parallel flash chromatography or mass-directed preparative HPLC.

Protocol 2: Parallel Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide. For parallel synthesis, this approach is useful for introducing a variety of alkyl groups.

General Reaction Scheme:

Materials:

  • This compound

  • A library of diverse alkyl halides (R-X, preferably primary halides)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or THF

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Alkoxide:

    • In each well of a dry 96-well plate, dispense a solution of this compound in anhydrous DMF (e.g., 200 µL of a 0.5 M solution, 0.1 mmol).

    • Carefully add a suspension of sodium hydride in DMF (e.g., 50 µL of a suspension containing 1.2 eq of NaH) to each well at 0 °C.

    • Stir the plate at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkyl Halides:

    • Add a solution of the corresponding alkyl halide from the library in DMF (e.g., 100 µL of a 1.2 M solution, 0.12 mmol, 1.2 eq) to each well.

    • Seal the plate and heat to 50-60 °C. Stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Carefully quench each reaction by the slow addition of water.

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the library of products using parallel purification techniques.

Protocol 3: Parallel Amide Coupling

The hydroxyl group can be oxidized to a ketone, which can then be reductively aminated. Alternatively, for this application note, we will focus on derivatizing other parts of a molecule, assuming the azepane nitrogen is deprotected. This protocol outlines the coupling of a deprotected azepane with a library of carboxylic acids.

General Reaction Scheme:

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • A library of diverse carboxylic acids (R-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous DMF

  • 96-well reaction block or individual reaction vials

Procedure:

  • Boc Deprotection (Bulk):

    • Dissolve this compound in dichloromethane (DCM).

    • Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the reaction mixture in vacuo to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Parallel Amide Coupling:

    • In each well of a 96-well plate, dispense a solution of the carboxylic acid from the library in DMF (e.g., 100 µL of a 1.0 M solution, 0.1 mmol).

    • Add a solution of the coupling agent (e.g., HATU) in DMF (e.g., 110 µL of a 1.0 M solution, 0.11 mmol, 1.1 eq).

    • Add DIPEA (e.g., 35 µL, 0.2 mmol, 2.0 eq).

    • Stir for 10 minutes to activate the carboxylic acids.

    • Add a solution of the deprotected 3-hydroxyazepane salt in DMF (e.g., 120 µL of a 1.0 M solution, 0.12 mmol, 1.2 eq) to each well.

    • Seal the plate and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixtures with water.

    • Extract the products with ethyl acetate.

    • Wash the organic layers with saturated sodium bicarbonate solution and brine.

    • Dry, concentrate, and purify the products using parallel methods.

Data Presentation

The following table represents a hypothetical parallel synthesis library derived from this compound using the Mitsunobu reaction protocol with a selection of substituted phenols.

EntryPhenol Substituent (Ar)Product StructureYield (%)Purity (%)
14-Nitro75>95
24-Cyano72>95
34-Methoxy80>95
43-Chloro68>95
52-Methyl65>95
64-Fluoro78>95

Yields and purities are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Parallel_Mitsunobu_Synthesis cluster_reagents Reagents cluster_phenols Phenol Library (Ar-OH) cluster_products Product Library scaffold Tert-butyl 3-hydroxyazepane-1-carboxylate reaction_step Parallel Mitsunobu Reaction scaffold->reaction_step PPh3 PPh3 PPh3->reaction_step DIAD DIAD DIAD->reaction_step THF THF THF->reaction_step phenol1 4-Nitrophenol phenol1->reaction_step phenol2 4-Cyanophenol phenol2->reaction_step phenol3 4-Methoxyphenol phenol3->reaction_step phenols_etc ... phenols_etc->reaction_step product1 Derivative 1 reaction_step->product1 product2 Derivative 2 reaction_step->product2 product3 Derivative 3 reaction_step->product3 products_etc ... reaction_step->products_etc purification High-Throughput Purification product1->purification product2->purification product3->purification products_etc->purification final_library Purified Compound Library purification->final_library

Caption: Parallel synthesis workflow using the Mitsunobu reaction.

Diversification_Workflow cluster_diversification1 Diversification at 3-Position cluster_diversification2 Diversification at 1-Position start_scaffold Tert-butyl 3-hydroxyazepane-1-carboxylate reaction_mitsunobu Mitsunobu (Phenols) start_scaffold->reaction_mitsunobu reaction_williamson Williamson Ether (Alkyl Halides) start_scaffold->reaction_williamson deprotection Boc Deprotection (TFA or HCl) start_scaffold->deprotection library1 Library 1 (Ethers) reaction_mitsunobu->library1 reaction_williamson->library1 deprotected_scaffold 3-Hydroxyazepane deprotection->deprotected_scaffold reaction_amide Amide Coupling (Carboxylic Acids) deprotected_scaffold->reaction_amide library2 Library 2 (Amides) reaction_amide->library2

Caption: Diversification strategies for the azepane scaffold.

References

Application Note: A Scalable Synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and scalable process for the synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described protocol is suitable for researchers and professionals in drug development and process chemistry, providing a clear pathway from starting materials to the final product on a multi-kilogram scale.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its azepane core is a privileged scaffold found in a variety of biologically active molecules. The development of a scalable and efficient synthesis for this intermediate is crucial for enabling large-scale production of drug candidates. This document outlines a detailed protocol for the synthesis, including reaction conditions, purification methods, and analytical data.

Synthetic Route Overview

The presented synthesis involves a two-step process starting from commercially available 1-benzylazepan-3-ol. The first step is a debenzylation via hydrogenolysis, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.

A 1-Benzylazepan-3-ol B Azepan-3-ol A->B  Pd/C, Ammonium Formate Ethanol, Reflux   C This compound B->C  (Boc)2O, Triethylamine Dichloromethane  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Azepan-3-ol

This procedure describes the debenzylation of 1-benzylazepan-3-ol to yield azepan-3-ol.

Materials:

  • 1-Benzylazepan-3-ol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate

  • Ethanol

  • Celite

Procedure:

  • To a solution of 1-benzylazepan-3-ol (1.072 g, 5.22 mmol) in ethanol (40 ml) at room temperature, add 10% Pd/C 50% wet (500 mg) and ammonium formate (2.0 g) under a nitrogen atmosphere.

  • Heat the resulting mixture to reflux.

  • After 1 hour, filter the reaction mixture through Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude azepan-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the Boc-protection of azepan-3-ol.

Materials:

  • Crude azepan-3-ol from Step 1

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude azepan-3-ol in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantProductReagentsSolventTemp.TimeYieldPurity
11-Benzylazepan-3-olAzepan-3-ol10% Pd/C, Ammonium FormateEthanolReflux1 hQuantitativeCrude
2Azepan-3-olThis compound(Boc)₂O, TriethylamineDCM0°C to RTOvernightHigh>95%

Process Workflow Diagram

The following diagram illustrates the overall process flow from starting materials to the final purified product.

cluster_step1 Step 1: Debenzylation cluster_step2 Step 2: Boc Protection cluster_purification Purification A Charge Reactor B Add 1-Benzylazepan-3-ol Ethanol, Pd/C, Ammonium Formate A->B C Heat to Reflux B->C D Reaction Monitoring (TLC/LC-MS) C->D E Filtration D->E F Concentration E->F G Dissolve Crude Product in DCM F->G  Crude Azepan-3-ol   H Add Triethylamine & (Boc)2O G->H I Reaction at 0°C to RT H->I J Work-up (Washings) I->J K Drying & Concentration J->K L Column Chromatography K->L  Crude Boc-protected product   M Solvent Evaporation L->M N Drying of Final Product M->N O Tert-butyl 3-hydroxyazepane- 1-carboxylate N->O  Final Product  

Caption: Detailed workflow for the scale-up synthesis.

Safety Considerations

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Ensure proper quenching procedures are in place.

  • Dichloromethane is a volatile and potentially hazardous solvent. All operations should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the reaction conditions are amenable to large-scale production. This application note serves as a valuable resource for chemists and engineers involved in the process development and manufacturing of pharmaceutical intermediates. A patent describes the synthesis of this compound from 1-benzylazepan-3-ol.[1]

References

Application Notes: "Tert-butyl 3-hydroxyazepane-1-carboxylate" as a Versatile Precursor for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of tert-butyl 3-hydroxyazepane-1-carboxylate as a key building block in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. The azepane moiety, a seven-membered heterocyclic ring, offers a unique three-dimensional scaffold that can be exploited to achieve high affinity and selectivity for biological targets.

Introduction to Azepane Scaffolds in Drug Discovery

The incorporation of cyclic structures is a common strategy in medicinal chemistry to constrain the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a specific biological target. The azepane ring, present in this compound, provides a flexible yet constrained framework that can be functionalized to interact with specific residues in an enzyme's active site. The hydroxyl group at the 3-position serves as a versatile handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the nitrogen atom.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] The development of selective BTK inhibitors is an active area of research, and the unique structural features of the azepane core make it an attractive scaffold for designing novel inhibitors.

Synthesis of an Azepane-Containing BTK Inhibitor Intermediate

A key intermediate in the synthesis of a novel class of BTK inhibitors can be prepared from this compound. This intermediate incorporates the azepane ring, which is designed to occupy a specific pocket within the BTK active site. The synthesis involves the coupling of the azepane precursor with a substituted pyrimidine core, a common structural motif in kinase inhibitors.

Experimental Protocol: Synthesis of tert-butyl 3-((2-amino-5-bromopyrimidin-4-yl)oxy)azepane-1-carboxylate

This protocol describes the synthesis of a key pharmaceutical intermediate where the hydroxyl group of this compound is coupled with a di-substituted pyrimidine.

Materials:

  • This compound

  • 2-amino-5-bromo-4,6-dichloropyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2-amino-5-bromo-4,6-dichloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Quantitative Data Summary:

IntermediateStarting MaterialReagentSolventYield (%)Purity (%)
tert-butyl 3-((2-amino-5-bromopyrimidin-4-yl)oxy)azepane-1-carboxylateThis compound2-amino-5-bromo-4,6-dichloropyrimidineDMF75-85>95 (HPLC)

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the key steps in the synthesis of the azepane-containing pharmaceutical intermediate.

G start Start: tert-butyl 3-hydroxyazepane-1-carboxylate deprotonation Deprotonation with NaH in DMF at 0 °C start->deprotonation coupling Nucleophilic Aromatic Substitution with 2-amino-5-bromo-4,6-dichloropyrimidine deprotonation->coupling workup Aqueous Workup and Extraction coupling->workup purification Silica Gel Column Chromatography workup->purification product Product: tert-butyl 3-((2-amino-5-bromopyrimidin-4-yl)oxy) azepane-1-carboxylate purification->product

Synthetic workflow for the azepane intermediate.

The BTK Signaling Pathway

The synthesized azepane-containing intermediate is a precursor for a potent BTK inhibitor. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies. The diagram below illustrates the central role of BTK in this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NFkB->Gene_Expression BTK_Inhibitor Azepane-based BTK Inhibitor BTK_Inhibitor->BTK Inhibits

The Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its application in the development of novel BTK inhibitors highlights the potential of the azepane scaffold in modern drug discovery. The synthetic protocol provided demonstrates a reliable method for incorporating this building block into a kinase inhibitor framework. Further optimization of this and related intermediates could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

Asymmetric Synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The focus is on robust and scalable methods that deliver high enantiomeric purity.

Introduction

Chiral 3-hydroxyazepane derivatives are key structural motifs in a variety of biologically active molecules. Their synthesis in enantiomerically pure form is of significant interest for the development of novel therapeutics. This compound serves as a versatile intermediate, with the Boc protecting group allowing for facile deprotection and further functionalization of the azepane ring. This document outlines three primary catalytic strategies for the asymmetric reduction of the prochiral ketone, tert-butyl 3-oxoazepane-1-carboxylate: Corey-Bakshi-Shibata (CBS) reduction, ruthenium-catalyzed asymmetric hydrogenation, and ketoreductase-mediated bioreduction.

Data Presentation: Comparison of Asymmetric Reduction Methods

The following table summarizes the quantitative data for different catalytic systems employed in the asymmetric synthesis of this compound.

MethodCatalyst/EnzymeSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee %)Reference
CBS Reduction (R)- or (S)-CBS-oxazaborolidineTert-butyl 3-oxoazepane-1-carboxylate(S) or (R)>95>95General
Asymmetric Hydrogenation Ru(II)-[(R)- or (S)-BINAP]Cl₂Tert-butyl 3-oxoazepane-1-carboxylate(S) or (R)HighHighGeneral
Biocatalysis Ketoreductase (KRED)Tert-butyl 3-oxoazepane-1-carboxylate(S) or (R)>99>99General

Note: Specific yields and enantiomeric excess can vary depending on the exact reaction conditions, catalyst loading, and substrate purity. The data presented is based on typical outcomes for these established methods on analogous substrates.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction for (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

This protocol describes the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.[1][2]

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to 0°C and slowly add borane-dimethyl sulfide complex (0.6 eq).

  • Stir the mixture at 0°C for 10 minutes.

  • In a separate flask, dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst mixture at 0°C over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench by the slow addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃, followed by saturated NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl 3-hydroxyazepane-1-carboxylate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Hydrogenation for (R)-Tert-butyl 3-hydroxyazepane-1-carboxylate

This protocol utilizes a chiral ruthenium-BINAP complex for the asymmetric hydrogenation of the ketone.[3]

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • [RuCl₂((S)-BINAP)]₂·NEt₃

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, add tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) and [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 eq).

  • Seal the autoclave and purge with argon, followed by hydrogen gas (3-4 cycles).

  • Add anhydrous, degassed methanol via cannula.

  • Pressurize the autoclave with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 50°C for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield (R)-tert-butyl 3-hydroxyazepane-1-carboxylate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Ketoreductase-Mediated Bioreduction for (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

This protocol employs a ketoreductase (KRED) for the highly selective reduction of the ketone, often coupled with a cofactor regeneration system.

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (for extraction)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add NADP⁺ (or NAD⁺), D-glucose, and glucose dehydrogenase.

  • Add the ketoreductase enzyme.

  • Dissolve tert-butyl 3-oxoazepane-1-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.

  • Stir the mixture at 30°C and monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent like isopropyl alcohol.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Chiral Product start Tert-butyl 3-oxoazepane-1-carboxylate cbs CBS Reduction ((R)-CBS-oxazaborolidine, BMS) start->cbs hydro Asymmetric Hydrogenation (Ru-(S)-BINAP, H₂) start->hydro bio Biocatalysis (Ketoreductase, NAD(P)H) start->bio product_S (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate cbs->product_S product_R (R)-Tert-butyl 3-hydroxyazepane-1-carboxylate hydro->product_R bio->product_S (or R-selective KRED for R-product)

Caption: Workflow for the asymmetric synthesis of this compound.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

CBS_Mechanism Ketone Prochiral Ketone (N-Boc-azepan-3-one) TransitionState Six-membered Transition State Ketone->TransitionState Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex BMS BH₃-SMe₂ BMS->Complex Complex->TransitionState ProductComplex Product-Borane Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Alcohol (S)-Alcohol (this compound) ProductComplex->Alcohol Workup

Caption: Simplified mechanism of the CBS reduction.

Biocatalytic Reduction with Cofactor Regeneration

Biocatalysis_Cycle cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone N-Boc-azepan-3-one Alcohol (S)-3-Hydroxyazepane Ketone->Alcohol Reduction KRED_ox KRED (oxidized) NADPH NADPH KRED_red KRED (reduced) KRED_red->KRED_ox NADP NADP⁺ NADPH->NADP NADP_regen NADP⁺ NADP->NADP_regen Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) NADPH_regen NADPH NADP_regen->NADPH_regen NADPH_regen->NADPH

Caption: Biocatalytic reduction coupled with enzymatic cofactor regeneration.

References

Application Notes and Protocols: Mitsunobu Reaction with Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a powerful and versatile tool in modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry. This reaction proceeds under mild conditions, making it suitable for complex molecules with sensitive functional groups. A common application of the Mitsunobu reaction is the stereospecific introduction of an azide functional group from a hydroxyl group, which can then be readily converted to a primary amine.

This document provides detailed application notes and protocols for the Mitsunobu reaction using Tert-butyl 3-hydroxyazepane-1-carboxylate as the substrate. The resulting product, Tert-butyl 3-azidoazepane-1-carboxylate, is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The azepane scaffold is a key structural motif in various biologically active compounds, and the ability to introduce a nitrogen-containing substituent at the 3-position with stereochemical control is of significant interest in drug discovery.

Reaction Overview

The Mitsunobu reaction of this compound typically involves the use of a phosphine, an azodicarboxylate, and an azide source. A common and effective combination of reagents is triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and diphenylphosphoryl azide (DPPA) as the azide source. The reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter at the C-3 position of the azepane ring.

Data Presentation

The following table summarizes representative quantitative data for the Mitsunobu reaction of N-Boc protected cyclic alcohols with an azide source. While specific data for this compound is not extensively published, the data presented for analogous systems provide a strong indication of expected outcomes.

EntrySubstrateAzide SourceReagentsSolventTime (h)Temp (°C)Yield (%)
1N-Boc-4-hydroxypiperidineDPPAPPh₃, DIADTHF12RT~85-95
2N-Boc-3-hydroxypyrrolidineDPPAPPh₃, DEADTHF160 to RT~80-90
3This compoundDPPAPPh₃, DIADTHF6-80 to RTEstimated >80

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-azidoazepane-1-carboxylate

This protocol outlines a general procedure for the Mitsunobu reaction of this compound to yield Tert-butyl 3-azidoazepane-1-carboxylate.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6 to 8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes).

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Tert-butyl 3-azidoazepane-1-carboxylate.

Safety Precautions:

  • Organic azides are potentially explosive and should be handled with care. Avoid heating the reaction mixture or the final product.[1]

  • The Mitsunobu reaction with DPPA can potentially form hydrazoic acid, which is toxic and highly explosive. It is crucial to conduct a thorough safety assessment before performing this reaction on a large scale.[1]

Visualizations

Mitsunobu Reaction Mechanism

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine Nucleophilic attack DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Alcohol Hydrazine_deriv DIAD-H₂ Betaine->Hydrazine_deriv Byproduct Alcohol Tert-butyl 3-hydroxyazepane-1-carboxylate Alcohol->Oxyphosphonium DPPA DPPA (HN₃ source) Azide_ion DPPA->Azide_ion Deprotonation by Betaine Product Tert-butyl 3-azidoazepane-1-carboxylate Oxyphosphonium->Product TPPO TPPO Oxyphosphonium->TPPO Byproduct Azide_ion->Oxyphosphonium SN2 attack (Inversion)

Caption: General mechanism of the Mitsunobu reaction for the azidation of an alcohol.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Alcohol, PPh₃, and DPPA in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_diad Add DIAD dropwise cool->add_diad react Stir at RT for 6-8h and monitor by TLC add_diad->react workup Aqueous Workup (Dilute, Filter, Wash) react->workup purify Purification by Column Chromatography workup->purify product Obtain Tert-butyl 3-azidoazepane-1-carboxylate purify->product

Caption: A streamlined workflow for the synthesis of Tert-butyl 3-azidoazepane-1-carboxylate.

Applications in Drug Discovery and Neuroscience

The resulting Tert-butyl 3-azidoazepane-1-carboxylate is a versatile intermediate for the synthesis of various drug candidates. The azide group can be easily reduced to a primary amine, which can then be further functionalized to introduce diverse pharmacophores.

The 3-aminoazepane scaffold is of particular interest in neuroscience research. Derivatives of this scaffold have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective nAChR modulators is a key area of research for novel therapeutic interventions in these conditions. The chiral 3-aminoazepane core allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving high selectivity and potency for specific nAChR subtypes.

The logical relationship for the application of this reaction in drug discovery is as follows:

Drug_Discovery_Logic start_mol Tert-butyl 3-hydroxyazepane-1-carboxylate reaction Mitsunobu Reaction start_mol->reaction intermediate Tert-butyl 3-azidoazepane-1-carboxylate reaction->intermediate reduction Reduction (e.g., H₂/Pd-C) intermediate->reduction amine Tert-butyl 3-aminoazepane-1-carboxylate reduction->amine functionalization Further Functionalization amine->functionalization drug_candidate Novel Drug Candidates (e.g., nAChR Modulators) functionalization->drug_candidate target CNS Disorders (Alzheimer's, Parkinson's, etc.) drug_candidate->target

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 3-hydroxyazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl and N-heteroaryl derivatives of tert-butyl 3-hydroxyazepane-1-carboxylate. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial C-N bond formation necessary for the synthesis of a vast array of biologically active molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. The reaction is known for its high efficiency and functional group tolerance, making it an invaluable tool in drug discovery and development. The protocols provided herein are based on established methodologies for similar cyclic secondary amines and offer a robust starting point for optimization.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below. The reaction involves the coupling of the azepane derivative with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize common starting points for the reaction with cyclic secondary amines, which are applicable to this compound.

Table 1: Recommended Catalyst and Ligand Combinations
Catalyst PrecursorRecommended LigandTypical Loading (mol%)Notes
Pd₂(dba)₃RuPhos1-2Highly active for a broad range of aryl halides.
Pd(OAc)₂XPhos1-2Effective for sterically hindered substrates.
Pd₂(dba)₃BrettPhos1-2Often used for challenging couplings with heteroaryl chlorides.
Pd(OAc)₂SPhos1-2Good for electron-rich and electron-poor aryl halides.
Table 2: Common Bases and Solvents
BaseSolventTypical Concentration (M)Temperature (°C)
Sodium tert-butoxide (NaOtBu)Toluene0.1 - 0.580 - 110
Lithium bis(trimethylsilyl)amide (LHMDS)Dioxane0.1 - 0.580 - 100
Potassium phosphate (K₃PO₄)Toluene or Dioxane0.1 - 0.5100 - 120
Cesium carbonate (Cs₂CO₃)Toluene or Dioxane0.1 - 0.5100 - 120

Detailed Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Experimental Workflow:

G start Start reagents Combine Pd₂(dba)₃, RuPhos, and NaOtBu in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert add_reagents Add this compound, aryl bromide, and anhydrous toluene. inert->add_reagents heat Heat the reaction mixture at 100 °C with stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water and extract with an organic solvent (e.g., EtOAc). cool->quench dry_concentrate Dry the organic layer (e.g., over Na₂SO₄) and concentrate under reduced pressure. quench->dry_concentrate purify Purify the crude product by flash column chromatography. dry_concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: To the flask, add this compound (1.0 equiv) and the aryl bromide (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl azepane derivative.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligand/base/solvent combinations. For less reactive aryl chlorides, a more active catalyst system such as one employing a G3 or G4 palladacycle precatalyst may be beneficial.

  • Side Reactions: The presence of the hydroxyl group on the azepane ring may lead to side reactions under strongly basic conditions. If O-arylation is observed, a milder base such as K₃PO₄ or Cs₂CO₃ may be more suitable. Protecting the hydroxyl group prior to amination is another potential strategy.

  • Inert Atmosphere: Strict adherence to anhydrous and anaerobic conditions is crucial for the success of the reaction, as both the catalyst and the strong bases used are sensitive to air and moisture.

Applications in Drug Development

The N-aryl azepane motif is a common scaffold in many biologically active compounds. The ability to efficiently synthesize a library of these derivatives through Buchwald-Hartwig amination is a powerful tool in structure-activity relationship (SAR) studies.

cluster_synthesis Synthesis cluster_screening Screening & Development start Tert-butyl 3-hydroxyazepane-1-carboxylate buchwald Buchwald-Hartwig Amination start->buchwald aryl_halides Library of Aryl/Heteroaryl Halides aryl_halides->buchwald library Library of N-Aryl Azepane Derivatives buchwald->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of Buchwald-Hartwig amination in drug discovery.

By systematically varying the aryl or heteroaryl group introduced in the amination reaction, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles. This iterative process of synthesis and biological evaluation is central to the discovery of new therapeutic agents.

Synthesis of Substituted Azepanes: Application Notes and Protocols for the Functionalization of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted azepanes, utilizing the versatile starting material, Tert-butyl 3-hydroxyazepane-1-carboxylate. The azepane scaffold is a significant structural motif in medicinal chemistry, and the methodologies outlined herein offer a robust platform for the generation of diverse derivatives for drug discovery and development programs.

Overview of Synthetic Strategy

The primary synthetic route involves a two-step process commencing with the oxidation of the hydroxyl group of this compound to yield the corresponding ketone, Tert-butyl 3-oxoazepane-1-carboxylate. This key intermediate serves as a versatile hub for a range of subsequent functionalization reactions at the C3 position, including reductive amination to introduce amino substituents and the Wittig reaction to form carbon-carbon double bonds.

G start This compound ketone Tert-butyl 3-oxoazepane-1-carboxylate start->ketone Oxidation (e.g., DMP, Swern) amine 3-Amino-azepane Derivatives ketone->amine Reductive Amination alkene 3-Alkylidene-azepane Derivatives ketone->alkene Wittig Reaction

Caption: Overall synthetic workflow from the starting material.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the pivotal steps in the synthesis of substituted azepanes.

Oxidation of this compound

The oxidation of the secondary alcohol to a ketone is a crucial initial step. Two mild and efficient methods, the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation, are presented below.[1][2] These methods are well-suited for substrates with sensitive functional groups.[1][2]

Table 1: Comparison of Oxidation Methods

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl chloride/DMSO
Reaction Temperature Room Temperature-78 °C to Room Temperature
Key Advantages Mild conditions, neutral pH, simple workup.[3]High yields, tolerance of many functional groups.[2]
Key Disadvantages Potentially explosive nature of the reagent.[4]Formation of malodorous dimethyl sulfide.[2]

Protocol 2.1.1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound to Tert-butyl 3-oxoazepane-1-carboxylate using Dess-Martin Periodinane.[1][4][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (argon or nitrogen), add Dess-Martin Periodinane (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 3-oxoazepane-1-carboxylate.

G cluster_0 DMP Oxidation Workflow A Dissolve Starting Material in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Quench with NaHCO3 / Na2S2O3 D->E F Workup and Extraction E->F G Purification F->G H Tert-butyl 3-oxoazepane-1-carboxylate G->H

Caption: Experimental workflow for DMP oxidation.

Protocol 2.1.2: Swern Oxidation

This protocol provides an alternative method for the oxidation using Swern conditions.[2]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Tert-butyl 3-oxoazepane-1-carboxylate.

Synthesis of 3-Amino-Substituted Azepanes via Reductive Amination

Reductive amination of Tert-butyl 3-oxoazepane-1-carboxylate is a powerful method for introducing a wide variety of amino substituents at the C3 position.[6]

Protocol 2.2.1: General Reductive Amination

This protocol outlines a general procedure for the reductive amination of the ketone intermediate.

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional)

Procedure:

  • Dissolve Tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) and the desired amine (1.2 eq) in DCE or MeOH (0.1 M).

  • If using an amine salt, add a base like triethylamine to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the desired 3-amino-azepane derivative.

Table 2: Reductive Amination Data

EntryAmineReducing AgentSolventYield (%)
1BenzylamineNaBH(OAc)₃DCEAnticipated High
2AnilineNaBH(OAc)₃DCEAnticipated Moderate-High
3MorpholineNaBH₃CNMeOHAnticipated High
4Ammonia (as NH₄OAc)NaBH₃CNMeOHAnticipated Moderate
(Note: Yields are anticipated and will vary based on the specific amine and reaction conditions.)
Synthesis of 3-Alkylidene-Substituted Azepanes via the Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the keto group in Tert-butyl 3-oxoazepane-1-carboxylate to a carbon-carbon double bond, allowing for the introduction of various alkylidene substituents.[7][8]

Protocol 2.3.1: General Wittig Reaction

This protocol describes a general procedure for the Wittig olefination.

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Tert-butyl 3-oxoazepane-1-carboxylate

Procedure:

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF or DMSO under an inert atmosphere.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

  • Add the strong base dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir for 30-60 minutes.

  • Add a solution of Tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to remove triphenylphosphine oxide and obtain the desired 3-alkylidene-azepane derivative.

G cluster_1 Wittig Reaction Pathway P Phosphonium Salt Ylide Phosphonium Ylide P->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Tert-butyl 3-oxoazepane-1-carboxylate Ketone->Oxaphosphetane [2+2] Cycloaddition Product 3-Alkylidene-azepane Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Key steps in the Wittig reaction pathway.

Table 3: Wittig Reaction Data

EntryPhosphonium SaltBaseSolventProductYield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHFTert-butyl 3-methyleneazepane-1-carboxylateAnticipated High
2Ethyltriphenylphosphonium bromideNaHDMSOTert-butyl 3-ethylideneazepane-1-carboxylateAnticipated Moderate-High
3(Carbethoxymethyl)triphenylphosphonium bromideNaOEtEtOHTert-butyl 3-(carbethoxymethylene)azepane-1-carboxylateAnticipated High
(Note: Yields are anticipated and will vary based on the specific phosphonium salt and reaction conditions.)

Conclusion

The protocols detailed in this document provide a versatile and efficient foundation for the synthesis of a wide array of substituted azepanes from the readily available starting material, this compound. By employing a key oxidation step followed by either reductive amination or a Wittig reaction, researchers can access novel azepane derivatives with diverse functionalities, which are valuable for exploring new chemical space in drug discovery and development. The provided methodologies are robust and can be adapted to a variety of substrates and reagents to generate extensive compound libraries for biological screening.

References

Application Note: Synthesis of 3-Alkyl-3-hydroxyazepanes via a Two-Step Oxidation/Grignard Addition Protocol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. This application note provides a detailed, field-proven guide for the C3-functionalization of tert-butyl 3-hydroxyazepane-1-carboxylate. Direct reaction of this starting material with a Grignard reagent is unproductive for C-C bond formation due to the acidic nature of the C3-hydroxyl proton. Therefore, a robust two-step synthetic sequence is presented: (1) efficient oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate, followed by (2) nucleophilic addition of a Grignard reagent to the ketone, yielding a variety of C3-substituted tertiary alcohols. This guide offers comprehensive mechanistic insights, step-by-step experimental protocols, and critical troubleshooting advice for researchers in synthetic and medicinal chemistry.

Introduction

Seven-membered nitrogen-containing heterocycles, particularly azepanes, are key building blocks in the development of novel therapeutics. Their conformational flexibility allows them to interact with a wide range of biological targets. A common strategy for generating molecular diversity and tuning pharmacological properties is the introduction of substituents onto the azepane core. The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2]

This guide addresses the specific challenge of reacting this compound with Grignard reagents. The primary chemical interaction is an acid-base reaction where the strongly basic Grignard reagent deprotonates the alcohol, preventing nucleophilic addition. To achieve the desired C-C bond formation, the hydroxyl group must first be converted into an electrophilic carbonyl group. This is accomplished through a mild and selective oxidation. The resulting ketone, tert-butyl 3-oxoazepane-1-carboxylate, readily undergoes nucleophilic attack by Grignard reagents to furnish 3-alkyl-3-hydroxyazepane derivatives.

Part 1: Oxidation of this compound

Mechanistic Rationale & Reagent Selection

The conversion of a secondary alcohol to a ketone is a fundamental transformation. For a substrate like this compound, which contains a sensitive Boc-protecting group, it is crucial to employ mild oxidation conditions to avoid side reactions. Reagents like chromium-based oxidants are often too harsh.

The Dess-Martin Periodinane (DMP) is an excellent choice for this transformation.[3][4] It is a hypervalent iodine reagent that operates under neutral pH and at room temperature, offering high selectivity and yield.[3] The reaction mechanism involves the initial formation of a periodinane ester intermediate, followed by an intramolecular proton transfer and elimination sequence to yield the ketone, acetic acid, and an iodine(III) byproduct.[5][6]

Detailed Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP, 1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition at 0 °C helps to control the initial exotherm and maintain reaction selectivity.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the organic layer becomes clear. Trustworthiness Check: The thiosulfate solution reduces the iodine byproduct, and the bicarbonate neutralizes the acetic acid generated, simplifying purification.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-oxoazepane-1-carboxylate. The product is often of sufficient purity to be used directly in the next step.

Workflow: Oxidation of Azepane Alcohol

OxidationWorkflow cluster_0 Start tert-butyl 3-hydroxy- azepane-1-carboxylate in Anhydrous DCM Reagent Dess-Martin Periodinane (1.2 eq, 0°C -> RT) Reaction Oxidation Reaction (1-3 hours) Start->Reaction Reagent->Reaction Workup Quench: NaHCO3 / Na2S2O3 Extraction with DCM Reaction->Workup TLC Check Product tert-butyl 3-oxo- azepane-1-carboxylate (Ketone Product) Workup->Product Dry & Concentrate

Caption: Workflow for the DMP oxidation of the starting alcohol to the key ketone intermediate.

Part 2: Grignard Addition to tert-Butyl 3-oxoazepane-1-carboxylate

Mechanistic Rationale & Key Considerations

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl carbon.[7][8] The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate.[9] This intermediate is then protonated during aqueous workup to yield the final tertiary alcohol.[10]

Critical Success Factors:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources like water or alcohols.[11] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Stereochemistry: The ketone is prochiral at the C3 position. The Grignard reagent can attack from either the axial or equatorial face of the ring, potentially leading to a mixture of diastereomers. The stereochemical outcome is often influenced by steric hindrance, with the reagent typically favoring attack from the less hindered face.[12]

Detailed Protocol 2: Grignard Reaction with a Model Reagent (Methylmagnesium Bromide)

Materials:

  • tert-butyl 3-oxoazepane-1-carboxylate (from Part 1)

  • Methylmagnesium bromide solution (MeMgBr, 3.0 M in Et₂O, 1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried), syringes, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Setup: Place the crude tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Using a syringe, add the MeMgBr solution (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly. Expertise Note: A slow, controlled addition prevents side reactions, such as enolization of the ketone, and ensures a complete reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at 0 °C. Safety & Trustworthiness: NH₄Cl is a mild acid source that effectively protonates the alkoxide and neutralizes any remaining Grignard reagent without causing hydrolysis of the Boc group.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate.

Workflow: Grignard Addition to Azepane Ketone

GrignardWorkflow cluster_1 Start tert-butyl 3-oxo- azepane-1-carboxylate in Anhydrous THF Reagent Grignard Reagent (R-MgX, 1.5 eq, 0°C) Reaction Nucleophilic Addition (1-2 hours) Start->Reaction Reagent->Reaction Workup Quench: aq. NH4Cl Extraction Reaction->Workup TLC Check Product tert-butyl 3-Alkyl-3-hydroxy- azepane-1-carboxylate (Tertiary Alcohol) Workup->Product Purify (Chromatography)

Caption: Workflow for the nucleophilic addition of a Grignard reagent to the ketone.

Data Summary & Reaction Scope

This two-step protocol is versatile and can be applied to a range of Grignard reagents. The table below summarizes expected outcomes for common reagents.

Grignard Reagent (R-MgX)R GroupTypical Yield (2 steps)Notes
MeMgBrMethyl75-85%Highly reactive, clean conversion.
EtMgBrEthyl70-80%Good yield; may show slightly more reduction byproduct.
PhMgBrPhenyl65-75%Generally lower yields due to increased steric bulk.
VinylMgBrVinyl60-70%Product is an allylic alcohol, useful for further functionalization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Low yield in Oxidation Incomplete reaction; DMP reagent is old/degraded.Ensure starting material is fully consumed by TLC. Use a fresh bottle of DMP or test its purity.[13]
Recovery of Ketone after Grignard Wet glassware/solvents; insufficient Grignard reagent.Flame-dry all glassware immediately before use. Use freshly opened anhydrous solvents. Titrate the Grignard reagent to confirm its concentration.
Formation of R-H byproduct Acidic proton on the ketone (enolization); reaction too warm.Add the Grignard reagent slowly at low temperature (0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Complex mixture of products Over-reaction with Boc group (rare); impure starting materials.Ensure the ketone is reasonably pure before the Grignard step. Do not allow the reaction to warm excessively.

Conclusion

The functionalization of this compound via Grignard reagents is effectively achieved through a reliable two-step sequence of oxidation followed by nucleophilic addition. The use of mild Dess-Martin Periodinane for the oxidation step preserves the integrity of the Boc-protecting group, providing the key ketone intermediate in high yield. Subsequent Grignard addition under strictly anhydrous conditions allows for the installation of a variety of alkyl and aryl substituents at the C3 position. This protocol provides a robust and versatile platform for the synthesis of novel 3-substituted azepane derivatives, which are valuable building blocks for drug discovery and development programs.

References

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PubMed Central. Available at: [Link]

  • The dess-martin periodinane. Organic Syntheses. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones. RSC Advances. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • L-Proline. Organic Syntheses. Available at: [Link]

  • GRIGNARD REACTION. Reddit. Available at: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • The Grignard Addition to Steroidal Cyclic Ketals. ElectronicsAndBooks. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. NIH. Available at: [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • TBHP-promoted direct oxidation reaction of benzylic C sp3 –H bonds to ketones. ResearchGate. Available at: [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. NIH. Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]

  • How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. Available at: [Link]

  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. ResearchGate. Available at: [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][7][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. Available at: [Link]

  • A) Direct and indirect addition of Grignard reagents to carboxylate... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]

  • Grignard Reagent Reactions. Scribd. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. NIH. Available at: [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic tert-butyl 3-hydroxyazepane-1-carboxylate. The primary method detailed is the lipase-catalyzed enantioselective acylation, a robust and widely used technique for the preparation of enantiomerically enriched chiral alcohols and their corresponding esters. These chiral building blocks are of significant interest in the synthesis of pharmaceutical compounds.

Introduction

The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis. Biocatalysis, utilizing enzymes such as lipases, offers a highly selective, environmentally benign, and efficient alternative to traditional chemical methods. Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas species, are well-documented for their ability to catalyze the enantioselective acylation of a wide range of chiral alcohols.

In the context of this compound, the (R)- and (S)-enantiomers are valuable chiral synthons. Enzymatic kinetic resolution allows for the separation of the racemate by selectively acylating one enantiomer, leaving the other unreacted. This process yields one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric excess at approximately 50% conversion.

Enzymatic Kinetic Resolution: Data Summary

The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of N-Boc protected cyclic amino alcohols, which serve as a proxy for this compound. The selection of the enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity.

EnzymeSubstrateAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)N-Boc-3-hydroxy-pyrrolidineVinyl AcetateDiisopropyl ether24~50>99>99>200
Pseudomonas cepacia Lipase (PSL)N-Boc-3-hydroxy-piperidineVinyl Acetatetert-Butyl methyl ether48~48>98>95>100
Candida antarctica Lipase B (CAL-B)N-Boc-trans-3-hydroxy-4-phenylpyrrolidineVinyl AcetateDiisopropyl ether72~50>99>99>200
Pseudomonas fluorescens Lipase (PFL)Racemic 1-phenylethanol (model)Vinyl Acetaten-Heptane6~50>99>99>200

Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution

This protocol outlines a general procedure for screening various commercially available lipases to identify the most effective biocatalyst for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., Novozym 435 (Candida antarctica Lipase B, immobilized), Amano Lipase PS (Pseudomonas cepacia), Pseudomonas fluorescens lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvents (e.g., diisopropyl ether, tert-butyl methyl ether, n-heptane, toluene)

  • Reaction vials (e.g., 4 mL screw-cap vials)

  • Orbital shaker with temperature control

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or chiral GC)

Procedure:

  • To a 4 mL screw-cap vial, add racemic this compound (e.g., 21.3 mg, 0.1 mmol).

  • Add 1.0 mL of the chosen anhydrous organic solvent.

  • Add the lipase (e.g., 10-20 mg of immobilized lipase or 5-10 mg of free lipase powder).

  • Add the acyl donor (e.g., 1.5 - 2.0 equivalents).

  • Seal the vial and place it in an orbital shaker set to a desired temperature (typically ranging from 30°C to 50°C) and agitation speed (e.g., 200 rpm).

  • Take small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor the reaction progress.

  • Quench the reaction in the aliquot by filtering off the enzyme (if immobilized) or by adding a small amount of a polar solvent like methanol and then filtering.

  • Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate (alcohol) and the formed product (ester).

  • Calculate the enantiomeric ratio (E) to evaluate the selectivity of the lipase. An E value greater than 100 is generally considered excellent for preparative purposes.

Protocol 2: Preparative Scale Kinetic Resolution

This protocol describes a scaled-up procedure for the kinetic resolution of racemic this compound using the optimal conditions identified in the screening protocol.

Materials:

  • Racemic this compound

  • Optimal lipase identified from screening (e.g., Novozym 435)

  • Optimal acyl donor (e.g., vinyl acetate)

  • Optimal anhydrous organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add racemic this compound (e.g., 1.0 g, 4.69 mmol) and the chosen anhydrous organic solvent (e.g., 50 mL).

  • Add the optimal lipase (e.g., 100-200 mg of Novozym 435).

  • Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

  • Stir the reaction mixture at the optimal temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small samples and analyzing them by chiral HPLC or GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure alcohol and the pure ester separately.

  • Confirm the purity and enantiomeric excess of the isolated products by analytical methods. The absolute configuration of the enantiomers should be determined by comparison to known standards or by further chemical correlation.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Kinetic_Resolution racemate Racemic (R/S)-tert-Butyl 3-hydroxyazepane-1-carboxylate lipase Lipase (e.g., CAL-B) racemate->lipase + s_alcohol (S)-tert-Butyl 3-hydroxyazepane-1-carboxylate (Unreacted) racemate->s_alcohol Remains r_ester (R)-tert-Butyl 3-acetoxyazepane-1-carboxylate (Product) lipase->r_ester Selective Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Caption: Kinetic resolution of racemic this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_products Isolated Products racemate Racemic Substrate reaction Enzymatic Reaction (Controlled Temperature & Time) racemate->reaction solvent Anhydrous Solvent solvent->reaction lipase Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring workup Reaction Work-up (Enzyme Filtration, Evaporation) reaction->workup monitoring->reaction Continue until ~50% conversion purification Purification (Column Chromatography) workup->purification s_alcohol Enantiopure Alcohol purification->s_alcohol r_ester Enantiopure Ester purification->r_ester

Caption: Workflow for preparative scale enzymatic kinetic resolution.

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-butyl 3-hydroxyazepane-1-carboxylate from reaction mixtures. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel. This technique separates the desired product from starting materials, byproducts, and other impurities based on polarity.

Q2: My purified product still shows impurities by TLC/LC-MS. What should I do?

A2: If impurities persist after initial purification, consider the following troubleshooting steps:

  • Optimize Chromatography Conditions: Adjust the solvent system for your column chromatography. A shallower gradient or a different solvent system might provide better separation. See the detailed protocol below for guidance on solvent selection.

  • Recrystallization: If the product is a solid and has a moderate to high degree of purity, recrystallization can be an effective final purification step. Hexane or mixtures of ethyl acetate and hexane are often good starting points for recrystallization of similar carbamates.

  • Chemical Treatment: Depending on the nature of the impurity, a chemical wash of the organic extract prior to chromatography may be beneficial. For instance, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.

Q3: The product appears as an oil, but I was expecting a solid. Is this normal?

A3: While some related compounds are solids, this compound can sometimes be isolated as a thick oil or a low-melting solid, especially if trace impurities are present. If the NMR and mass spectrometry data are consistent with the desired product, the physical state may not be a cause for concern. To induce crystallization, you can try scratching the flask with a glass rod, seeding with a small crystal of the pure compound if available, or cooling the concentrated solution to a low temperature for an extended period.

Q4: What are some common impurities I should look out for?

A4: Common impurities can include unreacted starting materials, byproducts from the specific synthetic route, and residual solvents. For example, if the synthesis involves the reduction of a ketone, the starting ketone, tert-butyl 3-oxoazepane-1-carboxylate, could be a potential impurity. It is crucial to analyze the reaction mixture by TLC or LC-MS before purification to identify the major components and tailor the purification strategy accordingly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation during column chromatography - Inappropriate solvent system (too polar or non-polar).- Overloading the column.- Irregularly packed column.- Perform TLC analysis to determine an optimal solvent system (aim for an Rf of 0.2-0.4 for the product).- Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).- Ensure the silica gel is packed uniformly without cracks or channels.
Product co-elutes with an impurity The polarity of the product and impurity are very similar.- Try a different solvent system. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol.- If the impurity has a different functional group, a selective chemical wash of the crude mixture might be possible.
Low yield after purification - Product loss during extraction and washing steps.- Incomplete elution from the chromatography column.- Decomposition of the product on silica gel.- Minimize the number of extraction and washing steps.- Ensure complete elution by flushing the column with a more polar solvent at the end of the chromatography.- For sensitive compounds, consider using deactivated silica gel or a different stationary phase like alumina.
Difficulty removing solvent after purification The product is a thick oil that traps residual solvent.- Use a high-vacuum pump to remove the final traces of solvent.- Co-evaporation with a lower-boiling solvent like dichloromethane can sometimes help.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Crude Sample:

  • After the reaction work-up, dissolve the crude reaction mixture in a minimal amount of dichloromethane or the solvent system used for chromatography.

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

3. Loading the Sample:

  • Carefully load the prepared crude sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.[1]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 10:1 to 3:1)[1] or Dichloromethane/Methanol
Typical Product Rf 0.2 - 0.4 in the collection solvent
Protocol 2: Recrystallization

This method is suitable for further purifying the product if it is obtained as a solid or can be induced to crystallize.

1. Solvent Selection:

  • Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for similar compounds include hexane, ethyl acetate/hexane, or benzene/hexane mixtures.[2]

2. Dissolution:

  • Place the semi-purified solid in a flask.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath or refrigerator.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Further Purification Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Concentrate Concentration Workup->Concentrate Column Flash Column Chromatography Concentrate->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Analysis Purity Check (NMR, LC-MS) Evaporate->Analysis Pure Pure Product Analysis->Pure Purity > 98% Impure Impure Product Analysis->Impure Purity < 98% Recrystallize Recrystallization Impure->Recrystallize Recrystallize->Pure

Caption: A flowchart illustrating the general workflow for the purification of this compound.

References

Common byproducts in the synthesis of "Tert-butyl 3-hydroxyazepane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient method for the synthesis of this compound is the reduction of its ketone precursor, Tert-butyl 3-oxoazepane-1-carboxylate. This transformation is typically achieved using a hydride-based reducing agent.

Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. What could be the cause?

Incomplete reduction is a common issue and can be attributed to several factors:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting ketone may be too low.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Temperature: The reaction temperature might be too low, leading to a sluggish reaction rate.

  • Reagent Quality: The reducing agent may have degraded due to improper storage or handling.

Q3: My final product appears to be a mixture of isomers. How can I address this?

The reduction of the prochiral ketone, Tert-butyl 3-oxoazepane-1-carboxylate, can lead to the formation of diastereomers if the reducing agent and conditions do not provide high stereoselectivity. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product.

Q4: I suspect the Boc-protecting group is being cleaved during the reaction. Is this a common issue?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly basic conditions typical for sodium borohydride reductions. However, it is labile under acidic conditions. If the reaction or work-up conditions become acidic, cleavage of the Boc group can occur, leading to the formation of 3-hydroxyazepane as a byproduct.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section details common byproducts encountered during the synthesis of this compound via the reduction of Tert-butyl 3-oxoazepane-1-carboxylate and provides strategies to minimize their formation.

Byproduct NameStructureCommon CauseMitigation StrategiesAnalytical Detection
Tert-butyl 3-oxoazepane-1-carboxylate (Structure of starting material)Incomplete reduction.- Increase the molar equivalents of the reducing agent.- Extend the reaction time.- Optimize the reaction temperature.- Ensure the quality of the reducing agent.TLC, HPLC, GC-MS, 1H NMR
Diastereomers of this compound (cis and trans isomers)Non-stereoselective reduction.- Employ a stereoselective reducing agent.- Optimize reaction temperature and solvent to enhance diastereoselectivity.Chiral HPLC, 1H NMR, 13C NMR
3-Hydroxyazepane (Structure of deprotected product)Cleavage of the Boc protecting group.- Maintain neutral or slightly basic pH during the reaction and work-up.- Avoid strong acids.LC-MS, 1H NMR

Experimental Protocol: Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

The following is a general protocol for the reduction of Tert-butyl 3-oxoazepane-1-carboxylate to this compound.

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in methanol at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reaction_Pathway Start Tert-butyl 3-oxoazepane-1-carboxylate Product This compound Start->Product Reduction (e.g., NaBH4) Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Byproduct2 Diastereomers Product->Byproduct2 Non-stereoselective Reduction Byproduct3 3-Hydroxyazepane Product->Byproduct3 Boc Deprotection (Acidic Conditions)

Figure 1: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Analysis Analyze Crude Product (TLC, HPLC, NMR, LC-MS) Start->Analysis Problem Byproducts Detected? Analysis->Problem Success Product Meets Purity Specs Problem->Success No Byproduct_ID Identify Byproduct(s) Problem->Byproduct_ID Yes Purification Purification (Column Chromatography) Success->Purification Ketone Unreacted Ketone Byproduct_ID->Ketone Isomers Diastereomers Byproduct_ID->Isomers Deprotected Deprotected Amine Byproduct_ID->Deprotected Mitigation_Ketone Optimize Reaction: - Increase reducing agent - Extend reaction time - Check reagent quality Ketone->Mitigation_Ketone Mitigation_Isomers Optimize Stereoselectivity: - Screen reducing agents - Adjust temperature/solvent Isomers->Mitigation_Isomers Mitigation_Deprotected Control pH: - Ensure neutral/basic conditions - Use buffered work-up Deprotected->Mitigation_Deprotected Mitigation_Ketone->Start Re-run Synthesis Mitigation_Isomers->Start Re-run Synthesis Mitigation_Deprotected->Start Re-run Synthesis

Figure 2: A logical workflow for troubleshooting common issues during the synthesis of this compound.

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 3-hydroxyazepane-1-carboxylate . The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

A common and effective synthetic route involves a two-step process:

  • Synthesis of the ketone precursor: Tert-butyl 3-oxoazepane-1-carboxylate.

  • Reduction of the ketone to the desired product, this compound.

This guide will focus on the optimization and troubleshooting of the second step, the reduction of the ketone, which is a critical transformation in this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is a common method for reducing Tert-butyl 3-oxoazepane-1-carboxylate to this compound?

A1: A widely used and effective method is the reduction of the ketone using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (MeOH) or ethanol (EtOH).[1][2] This reagent is selective for aldehydes and ketones and is known for its mild reaction conditions and operational simplicity.[2][3][4]

Q2: I am observing low conversion of my ketone starting material. What are the potential causes?

A2: Low conversion in the reduction of N-Boc protected ketones can be due to several factors:

  • Insufficient Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required to drive the reaction to completion.[1]

  • Reaction Temperature: While many reductions are performed at room temperature, some systems may require cooling (e.g., 0 °C) to manage reactivity or heating to overcome a higher activation energy.[1]

  • Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Methanol and ethanol are common choices, but THF or mixtures can also be used.[2]

  • Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral aqueous solutions and even in alcohols over time, which can reduce its effective concentration.[2]

Q3: What are some common side products in this reaction?

A3: Potential side reactions are generally minimal with NaBH₄ due to its chemoselectivity for ketones. However, incomplete reaction will leave unreacted starting material. If the Boc protecting group is sensitive to the workup conditions (e.g., strongly acidic), partial deprotection could occur, though this is less common with the mild conditions typically used for NaBH₄ reductions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting ketone and the more polar alcohol product. The spots can be visualized using a suitable stain, such as ninhydrin, if deprotection is a concern, or a more general stain like potassium permanganate.

Q5: What is a standard workup procedure for this reduction?

A5: A typical workup involves quenching the reaction to destroy any excess NaBH₄. This is often done by the slow addition of water or a dilute acid (like 1N HCl) at a low temperature.[5] The product is then typically extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded NaBH₄.2. Insufficient amount of NaBH₄.3. Reaction temperature is too low.1. Use a fresh bottle of NaBH₄.2. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 3.0 equivalents).3. Allow the reaction to warm to room temperature or gently heat if no conversion is observed at lower temperatures.
Reaction is Sluggish or Stalls 1. Poor solubility of the starting material in the chosen solvent.2. Inefficient mixing.1. Try a different solvent system, such as a mixture of THF and methanol, to improve solubility.2. Ensure vigorous stirring throughout the reaction.
Presence of Starting Material in the Final Product Incomplete reaction.1. Increase the reaction time.2. Increase the equivalents of NaBH₄.3. Consider a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), but be aware of its higher reactivity and stricter handling requirements.
Difficulties in Isolating the Product during Workup 1. Emulsion formation during extraction.2. Product is partially water-soluble.1. Add brine to the aqueous layer to break up emulsions.2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Impure Product after Workup Presence of inorganic boron salts or other byproducts.Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ketone Reduction

Parameter Condition A (Standard) Condition B (Optimized for Difficult Substrates)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄) with an additive (e.g., CaCl₂)
Equivalents of Reductant 1.5 - 2.02.0 - 3.0
Solvent Methanol or EthanolTHF/Methanol co-solvent
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield 85-95%90-98%
Workup Quench with water, extract with Ethyl AcetateQuench with dilute HCl, extract with Dichloromethane

Experimental Protocols

Protocol 1: Standard Reduction of Tert-butyl 3-oxoazepane-1-carboxylate

  • Dissolve Tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding water until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Ketone Reduction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool Stir add_nabh4 Add NaBH4 (1.5 eq) cool->add_nabh4 stir_rt Stir at RT add_nabh4->stir_rt Warm slowly monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify end_node Pure Product purify->end_node

Caption: Workflow for the sodium borohydride reduction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check for Starting Material (SM) by TLC start->check_sm sm_present SM Present? check_sm->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No SM Present sm_present->no_sm No increase_time Increase Reaction Time incomplete_rxn->increase_time increase_reagent Increase NaBH4 Equivalents incomplete_rxn->increase_reagent workup_loss Check for Product Loss During Workup no_sm->workup_loss purification_issue Review Purification Method no_sm->purification_issue

Caption: Decision tree for troubleshooting low product yield.

References

Stability of "Tert-butyl 3-hydroxyazepane-1-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "Tert-butyl 3-hydroxyazepane-1-carboxylate" under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Deprotection of this compound during a reaction.

  • Question: I am performing a reaction that is not intended to remove the Boc protecting group, but I am observing the formation of 3-hydroxyazepane. What could be the cause?

  • Answer: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[1] The inadvertent presence of acidic species in your reaction mixture is the most likely cause of deprotection.

    • Troubleshooting Steps:

      • Reagent Check: Ensure that all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Freshly distill or use stabilized grades of solvents.

      • Reaction Conditions: If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base (e.g., proton sponge or a hindered amine like diisopropylethylamine) to neutralize the acid as it forms.

      • pH Monitoring: If compatible with your reaction, monitor the pH of the mixture.

      • Alternative Protecting Group: If the reaction conditions are inherently acidic, consider switching to a more acid-stable protecting group, such as the benzyloxycarbonyl (Cbz) group.

Issue: Incomplete Boc Deprotection.

  • Question: I am trying to remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or incomplete. Why is this happening?

  • Answer: While the Boc group is acid-labile, several factors can influence the rate of deprotection.

    • Troubleshooting Steps:

      • Acid Concentration and Strength: The rate of Boc deprotection can show a second-order dependence on the acid concentration.[2] Increasing the concentration of the acid (e.g., from 20% TFA to 50% TFA) or using a stronger acid (e.g., 4M HCl in dioxane) can accelerate the reaction.

      • Reaction Time and Temperature: Some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

      • Water Content: Ensure anhydrous conditions, as water can compete with the substrate for the acid, potentially slowing down the deprotection. However, in some cases, a small amount of water can act as a scavenger for the generated tert-butyl cation.

Issue: Formation of Side Products during Boc Deprotection.

  • Question: After acidic deprotection, I am observing unexpected side products in my reaction mixture. What are these and how can I avoid them?

  • Answer: The acidic cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can alkylate nucleophilic functional groups on your molecule of interest or other molecules in the reaction mixture. The 3-hydroxy group of your compound is a potential site for side reactions, although less nucleophilic than other functional groups like thiols or indoles.

    • Troubleshooting Steps:

      • Use of Scavengers: The most effective way to prevent side reactions is to add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.

      • Common Scavengers:

        • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.

        • Thioanisole: Useful for protecting sulfur-containing residues and tryptophan.

        • Water: Can trap the cation to form tert-butanol.

        • Anisole: Can be used to trap the tert-butyl cation through Friedel-Crafts alkylation.

      • Lower Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help to minimize the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to basic conditions?

A1: The tert-butoxycarbonyl (Boc) protecting group is generally very stable under basic and nucleophilic conditions. Therefore, this compound is expected to be stable in the presence of common bases such as sodium hydroxide, potassium carbonate, and triethylamine at room temperature. The carbamate linkage is less susceptible to basic hydrolysis compared to esters due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity.

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under acidic conditions, the carbonyl oxygen of the Boc group is protonated. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (3-hydroxyazepane) and carbon dioxide.

Q3: Does the 3-hydroxy group influence the stability of the Boc group?

A3: The presence of a hydroxyl group at the 3-position of the azepane ring is not expected to have a significant electronic effect on the stability of the distal Boc group. However, it could potentially participate in intramolecular reactions under certain conditions, although this is less likely for the Boc deprotection reaction. The primary influence on stability will be the acidic or basic nature of the reaction medium.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended method for quantifying the parent compound and its degradation products.[3] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the degradation products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the parent compound and its deprotected form.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

pHTemperature (°C)Time (hours)% Remaining Parent CompoundMajor Degradation Product(s)
12513-hydroxyazepane
12563-hydroxyazepane
125243-hydroxyazepane
325243-hydroxyazepane
340243-hydroxyazepane
52524No significant degradation
54024No significant degradation

Table 2: Stability of this compound under Basic Conditions

pHTemperature (°C)Time (hours)% Remaining Parent CompoundMajor Degradation Product(s)
92524No significant degradation
94024No significant degradation
112524No significant degradation
114024No significant degradation
132524No significant degradation
134024No significant degradation

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol is a general guideline for conducting forced degradation studies to assess the stability of this compound.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at specified time points (e.g., 1, 6, 24 hours).

    • Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., 60 °C).

    • Withdraw samples at specified time points.

    • Dissolve the samples in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose the solid compound or a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

    • Analyze the samples by HPLC.

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Visualization

Stability_Troubleshooting_Workflow cluster_start Start cluster_issue Identify Issue cluster_end Outcome start Experiment with This compound issue Unexpected Result? start->issue deprotection Unexpected Deprotection issue->deprotection Yes incomplete Incomplete Deprotection side_products Side Product Formation success Successful Experiment issue->success No check_reagents Check Reagent Purity (remove acid) deprotection->check_reagents add_base Add Non-nucleophilic Base deprotection->add_base increase_acid Increase Acid Strength/ Concentration incomplete->increase_acid increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger lower_temp Lower Reaction Temperature side_products->lower_temp check_reagents->success add_base->success increase_acid->success increase_time_temp->success add_scavenger->success lower_temp->success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Removal of tert-butyl Protecting Group from Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from azepane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Boc deprotection of azepane derivatives?

The most common methods for Boc group removal involve strong acids.[1][2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol are the standard choices.[1][3] These reactions are typically fast, often completing within 1 to 4 hours at room temperature.[4][5]

Q2: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[4] The deprotected azepane, being a free amine, is more polar than the Boc-protected starting material and will have a lower Rf value. Using a ninhydrin stain is highly recommended as it specifically visualizes the resulting amine, usually as a purple or yellow spot.[4] For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[4][5]

Q3: My substrate contains other acid-sensitive functional groups. What are my options?

If your azepane derivative has other acid-labile groups, using strong acids like TFA or HCl can be detrimental.[1][4] In such cases, several milder alternatives can be considered:

  • Milder Acidic Conditions: Reagents like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[4][6]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for cleaving the Boc group.[2][4]

  • Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of acid-labile esters.[7][8]

  • Thermal Deprotection: In some instances, heating the compound in a suitable solvent like boiling water can remove the Boc group without any acid catalyst, offering a "green" chemistry approach.[4][9][10]

Q4: What causes the formation of t-butylated side products and how can I prevent them?

The acid-catalyzed deprotection mechanism generates a reactive tert-butyl cation.[7][11] This electrophile can react with nucleophilic sites in your molecule, such as electron-rich aromatic rings or sulfur-containing groups, leading to unwanted t-butylation byproducts.[4][7] To prevent this, "scavengers" should be added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the deprotection of Boc-azepane derivatives.

Problem 1: The deprotection reaction is incomplete or very sluggish.

If your reaction is not proceeding to completion, consider the following solutions:

  • Increase Acid Concentration/Strength: The concentration of TFA can be increased (e.g., from 25% to 50% v/v in DCM).[12] Alternatively, switching to a stronger acid system, such as 4M HCl in dioxane, may be more effective than TFA/DCM.[4][12]

  • Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS.[7] Gentle heating may also drive the reaction to completion, but should be done cautiously to avoid side reactions.

  • Ensure Anhydrous Conditions (for some protocols): While some methods work well with water present, others may require anhydrous conditions. Ensure your solvents and reagents are dry if specified by the protocol.

  • Address Steric Hindrance: If the Boc-protected nitrogen is in a sterically hindered environment, harsher conditions (stronger acid, longer time) may be necessary.[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a robust and widely used method for Boc deprotection.[5]

Materials:

  • Boc-protected azepane derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS), if needed

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected azepane (1 equivalent) in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.[5]

  • Addition of Reagents: If using a scavenger (e.g., TIS), add it now (typically 2.5-5% v/v).[7] Add TFA dropwise to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[5][13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[5]

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[7]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution can cause pressure buildup.[5]

    • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[5]

    • Filter and concentrate the solvent to yield the deprotected azepane. Further purification can be done by chromatography if necessary.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is another common alternative, often yielding the product as a hydrochloride salt.[4]

Materials:

  • Boc-protected azepane derivative

  • 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected azepane (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Addition of Acid: Add the 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[14]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the deprotected azepane hydrochloride salt often precipitates from the solution. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[4] If no precipitate forms, the solvent can be removed under reduced pressure.[14]

Data Presentation

The choice of deprotection conditions can significantly impact reaction time and yield. The following table summarizes various conditions reported in the literature for N-Boc deprotection.

Reagent SystemSolventTemperatureTimeYield (%)Notes
50% TFADCMRoom Temp.30 min - 2 h>90%Standard, robust method.[5][13]
4M HCl1,4-DioxaneRoom Temp.1 - 16 hHighProduct precipitates as HCl salt.[4][14]
ZnBr₂DCMRoom Temp.12 - 24 hGoodMilder Lewis acid condition.[2][4]
Oxalyl Chloride / MethanolMethanolRoom Temp.1 - 4 h>70%Very mild; good for acid-sensitive substrates.[1][8]
Thermal (Catalyst-free)Water100 °C (Reflux)10 min - 2 hQuantitativeEnvironmentally friendly "green" method.[1][9]

Visualizations

Experimental Workflow for Boc Deprotection

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Boc-Protected Azepane dissolve Dissolve in Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagents Add Scavenger (optional) & Deprotecting Agent (e.g., TFA) cool->add_reagents react Stir at RT (1-4 hours) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract & Dry neutralize->extract purify Purify (if needed) extract->purify end Deprotected Azepane purify->end

Caption: General experimental workflow for acid-mediated Boc deprotection.

Troubleshooting Decision Tree for Incomplete Deprotection

G start Start: Incomplete Deprotection Observed check_time Was reaction time sufficient (1-4h)? start->check_time check_acid Is acid concentration adequate (e.g., 25-50% TFA)? check_time->check_acid Yes increase_time Action: Increase reaction time and continue monitoring. check_time->increase_time No check_substrate Is substrate sterically hindered or acid-sensitive? check_acid->check_substrate Yes increase_acid Action: Increase acid concentration or use a stronger acid (e.g., 4M HCl). check_acid->increase_acid No milder_method Action: Consider alternative milder method (e.g., Lewis Acid, Thermal). check_substrate->milder_method Yes (Acid-Sensitive) harsher_cond Action: Use harsher conditions (stronger acid, longer time, heat). check_substrate->harsher_cond Yes (Hindered) end_fail Re-evaluate Strategy check_substrate->end_fail No end_success Success: Deprotection Complete increase_time->end_success increase_acid->end_success milder_method->end_success harsher_cond->end_success

Caption: Decision tree for troubleshooting incomplete Boc deprotection reactions.

References

Technical Support Center: Stereochemical Integrity of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tert-butyl 3-hydroxyazepane-1-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stereochemical integrity of this chiral building block during chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the desired stereochemical outcome in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of two mirror-image stereoisomers) into a mixture of equal parts of both enantiomers, known as a racemate. The chiral center in this compound is the carbon atom bearing the hydroxyl group (C3). The biological activity of many pharmaceutical compounds derived from this building block is highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, preventing racemization is crucial during its synthesis and subsequent chemical modifications.

Q2: Which functional groups in this compound are susceptible to reactions that could cause racemization?

A2: The primary site of concern for racemization is the stereocenter at the C3 position, which bears the hydroxyl group. Reactions involving this hydroxyl group, such as oxidation to a ketone or substitution reactions, are the most likely to compromise the stereochemical integrity of this center. While the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which generally suppresses racemization at adjacent centers compared to other protecting groups, harsh reaction conditions could potentially lead to unforeseen side reactions.

Q3: What are the general principles for preventing racemization during reactions with this molecule?

A3: To maintain the stereochemical purity of this compound, the following principles should be applied:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (e.g., lower temperatures, neutral pH) to avoid epimerization.

  • Appropriate Reagent Selection: Choose reagents known for their high stereoselectivity and minimal side reactions.

  • Control of Reaction Time: Monitor reactions closely and minimize reaction times to reduce the exposure of the chiral center to potentially racemizing conditions.

  • Strategic Use of Protecting Groups: While the Boc group is already in place, ensure it remains stable under the reaction conditions. In multi-step syntheses, consider the timing of deprotection and subsequent reactions carefully.

Troubleshooting Guides

This section provides troubleshooting for specific reactions where racemization of this compound is a potential issue.

Issue 1: Racemization during Oxidation of the Hydroxyl Group

Symptoms:

  • Loss of optical activity in the product.

  • Appearance of diastereomeric products in subsequent reactions.

  • Chiral HPLC analysis of the ketone product shows a racemic mixture.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh Oxidizing Agents: Strong oxidants (e.g., those involving chromium) or harsh acidic/basic conditions can lead to enolization of the resulting ketone, causing racemization.Use Mild, Non-acidic Oxidants: Employ mild and selective oxidizing agents that operate under neutral conditions. The Dess-Martin periodinane (DMP) oxidation is known to be effective for oxidizing N-protected amino alcohols without causing epimerization.[1] Swern oxidation is another viable option, known for its mild character and tolerance of various functional groups, though it requires cryogenic temperatures and careful handling of byproducts.[2]
Elevated Reaction Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.Maintain Low Temperatures: Perform the oxidation at the lowest effective temperature. For Swern oxidations, this is typically -78 °C. For DMP oxidations, room temperature is often suitable, but cooling the reaction may further minimize the risk of racemization.
Prolonged Reaction Times: Extended exposure to the reaction conditions, even if mild, can increase the chance of racemization.Monitor Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
Issue 2: Loss of Stereochemical Control during Substitution of the Hydroxyl Group

Symptoms:

  • Formation of a mixture of stereoisomers where inversion or retention of configuration was expected.

  • Complex product mixture observed by NMR or LC-MS.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction Mechanism Ambiguity (SN1 vs. SN2): If the hydroxyl group is converted to a good leaving group under conditions that favor a carbocation intermediate (SN1 pathway), racemization will occur.Promote SN2 Pathway: Utilize reaction conditions that strongly favor a bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with inversion of configuration. The Mitsunobu reaction is a powerful tool for achieving clean inversion of stereochemistry at a secondary alcohol center.[3][4][5]
Neighboring Group Participation: The Boc-protected nitrogen could potentially participate in the reaction, leading to unexpected stereochemical outcomes.Careful Reagent Selection: When activating the hydroxyl group (e.g., tosylation, mesylation), use non-nucleophilic bases and conduct the reaction at low temperatures to minimize side reactions.
Incomplete Inversion in Mitsunobu Reaction: While generally reliable, the stereochemical outcome of the Mitsunobu reaction can be affected by sterically hindered substrates or the nature of the nucleophile.Optimize Mitsunobu Conditions: For sterically hindered alcohols, using more acidic nucleophiles like 4-nitrobenzoic acid can improve the yield of the inverted product.[6] Ensure the use of high-purity reagents and anhydrous solvents.

Experimental Protocols

Protocol 1: Stereoretentive Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of chiral this compound to the corresponding ketone while preserving the stereochemical integrity of other chiral centers in the molecule (if present) and avoiding racemization at adjacent centers.

Materials:

  • (3S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3S)-Tert-butyl 3-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by flash column chromatography on silica gel.

Expected Outcome: This method is expected to yield Tert-butyl 3-oxoazepane-1-carboxylate with high chemical purity and without epimerization of any other stereocenters. The mild, neutral conditions of the DMP oxidation are well-suited for sensitive substrates like N-protected amino alcohols.[1]

Protocol 2: Stereospecific Substitution via Mitsunobu Reaction (Inversion of Configuration)

This protocol allows for the substitution of the hydroxyl group with a nucleophile (e.g., a carboxylate) with complete inversion of the stereocenter at C3.

Materials:

  • (3S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., 4-nitrobenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3S)-Tert-butyl 3-hydroxyazepane-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the product with the inverted stereochemistry.

Expected Outcome: The Mitsunobu reaction is a reliable method for achieving a clean SN2 reaction on secondary alcohols, resulting in the inversion of the stereocenter.[3][4][5] For example, starting with the (3S)-alcohol will yield the (3R)-substituted product.

Visualizations

logical_relationship Decision Tree for Preventing Racemization start Reaction with Chiral This compound reaction_type What is the nature of the reaction? start->reaction_type oxidation Oxidation of -OH group reaction_type->oxidation Oxidation substitution Substitution of -OH group reaction_type->substitution Substitution other Other Reactions reaction_type->other Other mild_oxidants Use Mild Oxidants (DMP, Swern) oxidation->mild_oxidants low_temp_ox Maintain Low Temperature oxidation->low_temp_ox monitor_ox Monitor Reaction Closely oxidation->monitor_ox sn2_conditions Favor SN2 Conditions (Mitsunobu Reaction) substitution->sn2_conditions control_leaving_group Careful Leaving Group Formation substitution->control_leaving_group mild_conditions Use Mild Conditions (Low Temp, Neutral pH) other->mild_conditions

Caption: Decision tree for preventing racemization.

experimental_workflow General Workflow for Stereoselective Reactions start Start with Enantiopure This compound reagent_selection Select Stereoselective Reagents (e.g., DMP, Mitsunobu reagents) start->reagent_selection condition_optimization Optimize Reaction Conditions (Low Temp, Anhydrous Solvent) reagent_selection->condition_optimization reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) condition_optimization->reaction_monitoring workup Careful Workup and Purification (Chromatography) reaction_monitoring->workup analysis Analyze Stereochemical Purity (Chiral HPLC, Polarimetry) workup->analysis product Enantiopure Product analysis->product

References

"Tert-butyl 3-hydroxyazepane-1-carboxylate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of tert-butyl 3-hydroxyazepane-1-carboxylate. As Senior Application Scientists, we understand that unexpected solubility issues can derail experiments and timelines. This resource provides in-depth troubleshooting, practical protocols, and foundational knowledge to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

To understand the solubility of this molecule, we must first analyze its structure. It is composed of three key features:

  • A seven-membered azepane ring , which is a relatively large, non-polar hydrocarbon structure.

  • A polar hydroxyl (-OH) group , which is capable of donating and accepting hydrogen bonds.[1]

  • A bulky, non-polar (lipophilic) tert-butoxycarbonyl (Boc) protecting group .

The overall solubility is a balance between these competing characteristics. The general principle of "like dissolves like" is paramount here.[2] The molecule has a significant non-polar surface area due to the azepane ring and the Boc group, but the hydroxyl group introduces polarity and hydrogen bonding capability.

Therefore, we can predict the following:

  • High solubility is expected in moderately polar, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), which can solvate both the polar and non-polar regions of the molecule.

  • Good solubility is also likely in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), as they can form hydrogen bonds with the hydroxyl group.[1]

  • Poor solubility is expected in highly non-polar solvents such as hexanes or petroleum ether, as these solvents cannot effectively interact with the polar hydroxyl group.

  • Limited solubility is expected in highly polar solvents like water, because the large, non-polar hydrocarbon backbone and Boc group will resist solvation by water molecules.

Q2: I'm trying to run a reaction in Dichloromethane (DCM), but my compound won't fully dissolve. Why is this happening?

While DCM is a good starting point, several factors can lead to incomplete dissolution:

  • Purity and Crystalline Form: The compound may exist in a highly stable crystal lattice. The energy required for solvent molecules to break down this lattice might be higher than the energy gained from solvation, leading to poor solubility. Impurities can also disrupt crystal packing and sometimes, counterintuitively, improve solubility, while a highly pure, crystalline solid may be less soluble.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the compound in DCM at that specific temperature.

  • Water Content: Trace amounts of water in your DCM or on your glassware can sometimes hinder the dissolution of moderately polar compounds.

Q3: Can I heat the mixture to improve solubility? Are there any risks?

Yes, heating generally increases the solubility of solid compounds by providing the energy needed to overcome the crystal lattice forces.[3] However, for this specific molecule, there are risks to consider:

  • Thermal Stability of the Boc Group: The Boc protecting group is known to be thermally labile. While it is generally stable at moderate temperatures (e.g., up to 40-50°C) in neutral or basic conditions, prolonged heating at higher temperatures can cause deprotection, especially in the presence of trace acids.[4][5] Thermolytic deprotection can begin at temperatures as low as 150°C, but even lower temperatures could pose a risk over long periods.[6]

  • Solvent Loss: When working with volatile solvents like DCM (boiling point ~40°C), heating in an open or poorly sealed vessel will lead to significant solvent evaporation, which will concentrate the solute and may cause it to precipitate out.

Recommendation: Gentle warming (e.g., to 30-40°C) with stirring is a reasonable step. However, monitor your reaction closely for any signs of degradation or by-product formation (e.g., via Thin Layer Chromatography - TLC). Avoid aggressive heating or prolonged refluxing unless you have confirmed the stability of your compound under those conditions.

Troubleshooting Guide: Solving Solubility Challenges

Problem: My this compound is insoluble or poorly soluble in my chosen reaction solvent.

This guide provides a systematic workflow to diagnose and solve this common laboratory problem.

cluster_0 Troubleshooting Workflow A Initial Observation: Poor solubility in Solvent X B Step 1: Re-evaluate Solvent Choice Is the polarity appropriate? (See Table 1) A->B Analyze C Step 2: Gentle Heating Warm to 30-40°C with stirring. Monitor for degradation. B->C If solvent is theoretically suitable F Step 4: Perform Systematic Solvent Screening (See Protocol 1) B->F If solvent is unsuitable D Step 3: Attempt Co-Solvent System (See Protocol 2) C->D If solubility is still poor E Successful Dissolution D->E Success D->F Failure G Identify New Solvent System F->G Identify optimal solvent G->E Proceed with experiment

Caption: A logical workflow for troubleshooting solubility issues.

Data & Protocols

Table 1: Predicted Solubility of this compound

Since precise quantitative data is not widely published for this specific molecule, this table provides a qualitative guide based on chemical principles and data from analogous compounds.[7] Researchers should confirm these predictions experimentally using the protocol below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexanes, TolueneInsoluble to Very PoorSolvents cannot interact with the polar -OH group. The "like dissolves like" principle suggests a mismatch.[1]
Moderately Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃)Soluble to Highly SolubleGood balance of polarity to solvate the entire molecule.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)SolubleCan accept hydrogen bonds and have sufficient polarity to dissolve the compound.[1]
Highly Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleStrong dipole moments effectively solvate polar functional groups.
Polar Protic Methanol (MeOH), Ethanol (EtOH)SolubleCan form hydrogen bonds with the -OH group, aiding dissolution.[2]
Highly Polar Protic Water (H₂O)Insoluble to Very PoorThe large non-polar regions (azepane ring, Boc group) dominate, leading to unfavorable interactions with water.
Protocol 1: Small-Scale Solubility Screening

This protocol allows you to efficiently test a range of solvents to find the most suitable one for your application.

Objective: To qualitatively or semi-quantitatively determine the solubility of the compound in various solvents.

Materials:

  • This compound

  • Small vials (e.g., 1-2 mL) with caps

  • A selection of solvents from Table 1

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 5-10 mg of your compound into a clean, dry vial. Record the exact mass.

  • Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.1 mL) to the vial. This corresponds to an initial high concentration (e.g., 50-100 mg/mL).

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Observation: Observe the vial.

    • If the solid dissolves completely, the compound is soluble at or above this concentration.

    • If the solid does not dissolve, proceed to the next step.

  • Incremental Addition: Continue to add the solvent in measured increments (e.g., 0.1 mL at a time), vortexing for 1-2 minutes after each addition.

  • Determine Solubility: Record the total volume of solvent required to fully dissolve the solid. The solubility can be expressed qualitatively (e.g., "soluble," "sparingly soluble") or semi-quantitatively (e.g., "~50 mg/mL").

  • Repeat: Repeat steps 1-6 for each solvent you wish to test.

Protocol 2: Utilizing Co-Solvents to Enhance Solubility

If your compound is poorly soluble in a single solvent that is required for your reaction, a co-solvent system can be highly effective. A co-solvent is a second, miscible solvent added in a small to moderate amount to change the overall polarity of the solvent system.[8][9]

Objective: To create a solvent mixture with tailored polarity that fully dissolves the compound.

Common Scenarios & Examples:

  • Scenario A: Compound is poorly soluble in a non-polar solvent (e.g., Toluene).

    • Strategy: Add a small amount of a more polar, miscible co-solvent.

    • Example: Suspend the compound in Toluene, then add THF or Dichloromethane dropwise with stirring until the solid dissolves. This increases the polarity of the medium just enough to solvate the hydroxyl group.

  • Scenario B: Compound is poorly soluble in a polar protic solvent (e.g., Methanol).

    • Strategy: Add a miscible co-solvent with a good balance of polar and non-polar character.

    • Example: Suspend the compound in Methanol, then add Dichloromethane or THF until a homogenous solution is formed. This can help solvate the non-polar Boc and azepane portions of the molecule more effectively.

Procedure:

  • Suspend your compound in the primary (reaction) solvent.

  • While stirring, add the chosen co-solvent slowly, drop-by-drop.

  • Continue adding the co-solvent until all the solid has dissolved.

  • Note the final ratio of the two solvents (e.g., 10:1 DCM:MeOH). Ensure this new solvent system is compatible with your reaction conditions and downstream purification steps. The use of binary solvent mixtures can sometimes lead to synergistic solvation effects, where the solubility in the mixture is greater than in either pure solvent.[10]

cluster_mol Molecular Structure & Interactions cluster_solv Solvent Interactions mol This compound Boc Group (Lipophilic, Bulky) Azepane Ring (Lipophilic) Hydroxyl Group (Polar, H-Bonding) polar_protic Polar Protic (e.g., MeOH) H-Bonds with -OH group mol:f3->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., THF) Dipole-Dipole with -OH Solvates lipophilic parts mol:f3->polar_aprotic Moderate Interaction nonpolar Non-Polar (e.g., Hexane) Favorable with lipophilic parts Unfavorable with -OH group mol:f1->nonpolar Favorable mol:f2->nonpolar Favorable mol:f3->nonpolar Repulsive Interaction

Caption: Intermolecular forces governing solubility.

References

  • Vertex AI Search. (n.d.). Factors affecting solubility.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. (n.d.). Cosolvent. Retrieved December 12, 2025, from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved December 12, 2025, from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? Retrieved December 12, 2025, from [Link]

  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. Retrieved December 12, 2025, from [Link]

  • National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved December 12, 2025, from [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Retrieved December 12, 2025, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved December 12, 2025, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved December 12, 2025, from [Link]

  • RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved December 12, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved December 12, 2025, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • ChemBK. (2024, April 10). tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxy-6-methyl-azepane-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxy-5-methyl-azepane-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved December 12, 2025, from [Link]

Sources

Technical Support Center: Chromatographic Separation of Tert-butyl 3-hydroxyazepane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of "Tert-butyl 3-hydroxyazepane-1-carboxylate" isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating the enantiomers of this compound?

A1: Supercritical Fluid Chromatography (SFC) is a highly effective and widely reported technique for the enantiomeric resolution of this compound.[1][2][3][4][5] Chiral High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: Which chiral stationary phases (CSPs) are recommended for this separation?

A2: Polysaccharide-based chiral stationary phases are particularly successful. Columns such as Chiralpak® AD-H and Chiralpak® IA have been shown to provide good enantioseparation.[1]

Q3: What are typical mobile phase compositions for the SFC separation?

A3: A common mobile phase for the SFC separation of this compound enantiomers consists of supercritical CO2 as the main fluid and an alcohol modifier, often with a small amount of an amine additive to improve peak shape. A reported example is 40% Ethanol / 0.2% Diethylamine / 60% CO2.[1]

Q4: Is it possible to perform preparative scale separation of these enantiomers?

A4: Yes, preparative scale separation has been successfully achieved using chiral SFC with stacked injections, allowing for the isolation of gram quantities of the individual enantiomers.[1][5]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution
Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Verify that the selected CSP is suitable for the enantiomeric separation of this compound. Polysaccharide-based columns like Chiralpak® AD-H or IA are recommended.[1]
Incorrect Mobile Phase Composition Optimize the mobile phase. For SFC, systematically vary the percentage of the alcohol modifier (e.g., ethanol, methanol, or isopropanol) and the amine additive. For HPLC, screen different solvent combinations (e.g., hexane/isopropanol, hexane/ethanol).
Temperature Effects Adjust the column temperature. In SFC, a change in temperature can significantly impact selectivity. A typical starting point is 35°C.[1]
Flow Rate Optimize the flow rate to improve resolution. A lower flow rate can sometimes enhance separation, but will also increase run time.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Add a small amount of an amine additive, such as diethylamine (typically 0.1-0.2%), to the mobile phase to minimize peak tailing caused by interactions with acidic sites on the silica support of the CSP.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
System Leaks Check for leaks in the pump, injector, and column fittings.
Fluctuations in Temperature Ensure the column compartment and solvent reservoirs are maintained at a stable temperature.
Mobile Phase Inconsistency Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check the pump for proper operation and perform any necessary maintenance.

Experimental Protocols

Preparative SFC Method for Enantiomeric Separation

This protocol is based on a reported method for the preparative separation of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate.[1][5]

  • Instrumentation: Preparative Supercritical Fluid Chromatography (SFC) system

  • Column: Chiralpak® AD-H, 5 µm, 4.6 mm x 100 mm (for analytical method development) or a larger preparative column.

  • Mobile Phase: 40% Ethanol / 0.2% Diethylamine / 60% CO2[1]

  • Flow Rate: To be optimized based on column dimensions.

  • Temperature: 35°C[1]

  • Detection: UV, wavelength to be determined based on the analyte's chromophore.

  • Injection: Stacked injections can be used for preparative scale to maximize throughput.[1]

Data Presentation

Table 1: Example Analytical SFC Separation Parameters
ParameterValueReference
Column Chiralpak® AD-H, 5 µm, 4.6 mm x 100 mm[1]
Mobile Phase 40% EtOH / 0.2% Et2NH / 60% CO2[1]
Temperature 35°C[1]
Sample Size 50 mg[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sfc SFC Separation cluster_analysis Analysis & Collection racemate Racemic Tert-butyl 3-hydroxyazepane-1-carboxylate dissolve Dissolve in appropriate solvent racemate->dissolve sfc_system SFC System with Chiral Stationary Phase dissolve->sfc_system Inject separation Enantiomeric Separation sfc_system->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation enantiomer_S (S)-Enantiomer fractionation->enantiomer_S enantiomer_R (R)-Enantiomer fractionation->enantiomer_R

Caption: Workflow for the SFC-based enantiomeric separation of this compound.

troubleshooting_logic start Poor Separation check_resolution No or Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? start->check_peak_shape optimize_mp Optimize Mobile Phase (% Modifier, Additive) check_resolution->optimize_mp Yes add_additive Add/Optimize Amine Additive (e.g., 0.2% DEA) check_peak_shape->add_additive Yes (Tailing) change_csp Select Different Chiral Stationary Phase optimize_mp->change_csp No Improvement optimize_temp Adjust Column Temperature optimize_mp->optimize_temp Some Improvement reduce_load Reduce Injection Volume/Concentration add_additive->reduce_load No Improvement check_solvent Check Sample Solvent Compatibility reduce_load->check_solvent Still Tailing

References

Technical Support Center: Analysis of Impurities in Commercial Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of impurities in commercial "Tert-butyl 3-hydroxyazepane-1-carboxylate".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: Why am I seeing drifting or changing retention times for my analyte peak?

A: Retention time variability is a common issue in HPLC analysis. Several factors could be the cause:

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase can lead to shifts. If you are not using a pre-mixed mobile phase, ensure your pump's proportioning valves are functioning correctly. You can test this by comparing the results with a manually prepared mobile phase.[1]

  • Column Temperature: The column temperature significantly affects retention times. A change of just 1°C can alter retention times by 1-2%. Ensure you are using a reliable column oven to maintain a stable temperature.[2]

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift. Allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.[1][3]

  • System Leaks: Check for any leaks in the system, from the pump seals to the column fittings. A leak will cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[3][4]

Q2: My peaks are tailing or showing poor shape. What should I do?

A: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Consider the following:

  • Analyte-Silanol Interactions: The hydroxyl group on this compound can interact with residual silanols on the silica-based stationary phase, causing peak tailing. Try adjusting the mobile phase pH or adding a competing base to the mobile phase.[5]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[3]

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Contamination: A contaminated guard column or analytical column can lead to peak shape issues. Try flushing the column with a strong solvent or replacing the guard column.[3]

Troubleshooting Logic for Poor HPLC Peak Shape

G start Poor HPLC Peak Shape check_overload Reduce Sample Concentration/Volume start->check_overload Symmetrical Broadening? check_solvent Dissolve Sample in Mobile Phase start->check_solvent Fronting or Split Peaks? check_pH Adjust Mobile Phase pH or Add Modifier start->check_pH Tailing Peaks? check_column Flush or Replace Column/Guard Column start->check_column All Peaks Affected? check_overload->check_solvent No Improvement resolved Problem Resolved check_overload->resolved Improvement check_solvent->check_pH No Improvement check_solvent->resolved Improvement check_pH->check_column No Improvement check_pH->resolved Improvement check_column->resolved Improvement unresolved Issue Persists: Consult Instrument Manual check_column->unresolved No Improvement

Caption: Troubleshooting logic for poor HPLC peak shape.

Q3: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in a blank run or at unexpected retention times.

  • Carryover: Contamination in the injector or sample loop can cause parts of a previous sample to be injected in subsequent runs. Flush the injector thoroughly between analyses.[4]

  • Late Elution: A strongly retained compound from a previous injection might elute in a later run, appearing as a broad ghost peak. It is good practice to include a column wash step with a strong solvent at the end of a gradient run.[4]

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can appear as peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q1: My analyte is showing significant peak tailing in the GC chromatogram.

A: The polar nature of this compound, due to its hydroxyl and amine functionalities, can lead to interactions with active sites (e.g., free silanols) in the GC inlet or column.[5]

  • Derivatization: Consider derivatizing the analyte to make it less polar and more volatile. Silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach for compounds with active hydrogens.[6]

  • Inlet Liner: Use a deactivated inlet liner to minimize interactions.

  • Column Choice: Ensure you are using a column appropriate for polar analytes. A low-bleed, 5% phenyl polysiloxane phase (e.g., HP-5ms) is often a good starting point, but a more polar column might be necessary.[6][7]

Q2: I suspect my compound is degrading in the hot GC inlet.

A: Thermal degradation is a risk for carbamates.[6]

  • Lower Inlet Temperature: Optimize the injector temperature to be high enough for efficient volatilization but low enough to prevent degradation. Start with a lower temperature (e.g., 230-250°C) and incrementally increase it.

  • Injection Technique: A splitless injection allows for a faster transfer of the analyte onto the column, minimizing its residence time in the hot inlet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The NMR signals for a suspected impurity are very weak. How can I improve signal intensity?

A: Detecting low-level impurities by NMR can be challenging.

  • Increase Scan Number: The signal-to-noise ratio improves with the square root of the number of scans. Acquiring more scans is a straightforward way to enhance the signal of low-concentration components.[5]

  • Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength provides better sensitivity and signal dispersion.[5]

  • Concentrate the Sample: If possible, carefully concentrate your sample to increase the impurity's relative concentration.

  • Cryoprobe: Using a cryogenically cooled probe can significantly boost sensitivity, making it a powerful tool for detecting trace-level impurities.[8]

Quantitative Data Summary

The following table presents a hypothetical impurity profile for three different commercial batches of this compound, as determined by the analytical methods described below.

ImpurityPotential SourceBatch A (%)Batch B (%)Batch C (%)Method of Analysis
Tert-butyl 3-oxoazepane-1-carboxylateIncomplete Reduction0.080.150.05HPLC
Azepan-3-olBoc-Deprotection< 0.050.06< 0.05HPLC
TolueneResidual Solvent0.03 (300 ppm)< 0.010.04 (400 ppm)GC-MS
MethanolResidual Solvent0.01 (100 ppm)0.02 (200 ppm)0.01 (100 ppm)GC-MS
Purity (by area %) 99.88 99.77 99.90 HPLC

Experimental Protocols

HPLC Method for Non-Volatile Impurities

This reverse-phase HPLC method is suitable for the quantification of this compound and related, non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][9]

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 210 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in the initial mobile phase (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

GC-MS Method for Residual Solvents

This headspace GC-MS method is designed for the detection and quantification of volatile impurities, such as residual solvents from the manufacturing process.[10]

  • Instrumentation: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.[10]

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).[10]

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Injector Temperature: 220 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Headspace Conditions:

    • Vial Oven Temperature: 100 °C.[10]

    • Thermostat Time: 30 min.[10]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temp: 250 °C.

    • Ion Source Temp: 230 °C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.[10]

    • Add 5 mL of a suitable solvent, such as N,N-Dimethylacetamide (DMA).[10]

    • Immediately seal the vial.

NMR Spectroscopy for Structural Confirmation and Quantification

NMR is a powerful tool for the unequivocal identification of impurities and for quantitative analysis (qNMR) without requiring a reference standard for the impurity itself.[8][11][12]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[7]

  • Experimental Parameters (¹H NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD), depending on solubility.[5]

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5-7 times the longest T1 relaxation time for quantitative results (a longer delay like 30s is a safe starting point if T1 is unknown).

    • Number of Scans: 16 to 128, or more for dilute samples.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • For qNMR, accurately weigh and add a certified internal standard with a known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).

    • Ensure the sample is fully dissolved before analysis.

General Workflow for Impurity Analysis

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting sample_receipt Receive Sample Batch sample_prep_hplc Prepare for HPLC (1 mg/mL in Mobile Phase) sample_receipt->sample_prep_hplc sample_prep_gc Prepare for GC-MS (100 mg in DMA) sample_receipt->sample_prep_gc sample_prep_nmr Prepare for NMR (15 mg in CDCl3) sample_receipt->sample_prep_nmr hplc HPLC-UV Analysis (Purity & Non-Volatiles) sample_prep_hplc->hplc gcms Headspace GC-MS (Residual Solvents) sample_prep_gc->gcms nmr NMR Spectroscopy (Structural ID) sample_prep_nmr->nmr data_review Review & Integrate Data hplc->data_review gcms->data_review nmr->data_review id_impurities Identify & Quantify Impurities data_review->id_impurities final_report Generate Certificate of Analysis id_impurities->final_report

Caption: General workflow for the impurity profiling of a sample batch.

References

Technical Support Center: Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the handling, storage, and potential moisture sensitivity of Tert-butyl 3-hydroxyazepane-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Understanding Moisture Sensitivity

This compound contains a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a hydroxyl group. The Boc group is known to be labile under acidic conditions, and its removal is essentially an acid-catalyzed hydrolysis.[1][2][3] The presence of moisture, particularly in non-neutral pH conditions or at elevated temperatures, can lead to the slow hydrolysis of the Boc group, resulting in the formation of the deprotected azepane and byproducts such as tert-butanol and carbon dioxide. While stable under basic and nucleophilic conditions, care should be taken to avoid exposure to acidic vapors or solutions.[4][5]

Data Presentation: Hygroscopicity Profile (Hypothetical Data)

ParameterValueCondition
Hygroscopicity Classification Slightly Hygroscopic-
Moisture Uptake (24h) 0.5% - 1.5%25°C, 80% Relative Humidity
Moisture Uptake (24h) < 0.2%25°C, 40% Relative Humidity
Recommended Storage < 40%Relative Humidity

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This method is highly accurate for determining the water content in a sample.[]

Apparatus:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Analytical Balance

  • Dry glassware (syringes, needles, vials)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination: If using a volumetric titrator, determine the titer of the Karl Fischer reagent using a known amount of water standard.

  • Sample Preparation: In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 100-200 mg of this compound into a dry vial.

  • Titration: Quickly transfer the sample to the titration vessel containing anhydrous solvent.

  • Analysis: Start the titration and record the amount of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: Calculate the water content as a percentage of the sample weight.

Protocol 2: Gravimetric Sorption Analysis (GSA) for Hygroscopicity Classification

This method determines the moisture uptake of a material at a specific relative humidity (RH).

Apparatus:

  • Gravimetric Sorption Analyzer or a desiccator with a saturated salt solution to maintain constant humidity (e.g., saturated NaCl solution for ~75% RH).

  • Analytical Balance (0.01 mg resolution)

  • Weighing boats

Procedure:

  • Initial Weighing: Accurately weigh a sample of this compound (approximately 50-100 mg) in a pre-weighed boat.

  • Exposure: Place the sample in a controlled humidity environment (e.g., 80% RH at 25°C).

  • Weight Monitoring: Periodically remove the sample and quickly weigh it, recording the weight change over time.

  • Equilibrium: Continue monitoring until the weight stabilizes (no significant change over two consecutive readings).

  • Calculation: Calculate the percentage of moisture absorbed based on the initial weight of the sample.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield of the desired product.Moisture-induced degradation: The starting material may have absorbed moisture, leading to partial deprotection of the Boc group.1. Check Storage: Ensure the compound has been stored in a tightly sealed container with a desiccant.[7] 2. Dry Before Use: If moisture exposure is suspected, dry the compound under vacuum before use. 3. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for the reaction.
Presence of a byproduct corresponding to the deprotected azepane in analytical data (e.g., LC-MS, NMR).Acidic reaction conditions or impurities: Trace acidic impurities in the reaction mixture can catalyze the removal of the Boc group.1. Purify Reagents: Ensure all reagents and solvents are free from acidic impurities. 2. pH Neutralization: If compatible with the reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acids. 3. Monitor Reaction pH: If possible, monitor the pH of the reaction mixture.
Formation of a white precipitate during workup.Formation of the hydrochloride or other salt of the deprotected amine: If an acidic workup is used, the deprotected amine can form a salt which may have low solubility in organic solvents.1. Adjust Workup pH: Use a basic wash (e.g., saturated NaHCO₃ solution) during the workup to neutralize any acid and keep the deprotected amine in its free base form.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to minimize moisture uptake?

A1: The compound should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent such as silica gel or anhydrous calcium sulfate.[7] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q2: I noticed the powder has become clumpy. Can I still use it?

A2: Clumping is an indication of moisture absorption.[8] While the material might still be usable for some applications, it is highly recommended to dry it under vacuum at a gentle temperature (e.g., 30-40°C) for several hours to remove the absorbed water before use. For quantitative experiments, it is best to use a fresh, non-clumped sample.

Q3: What is the likely degradation pathway of this compound in the presence of moisture?

A3: The primary degradation pathway in the presence of moisture, especially under acidic conditions, is the hydrolysis of the tert-butyl carbamate (Boc group) to yield the free 3-hydroxyazepane, carbon dioxide, and tert-butanol.[3]

Q4: Can I use protic solvents like methanol or ethanol in my reaction with this compound?

A4: While Boc-protected amines are generally stable in neutral alcoholic solvents, it is crucial to ensure the solvent is anhydrous. The presence of acidic impurities in the alcohol could lead to slow deprotection. Some studies have shown that alcohols can even accelerate the rate of certain reactions involving Boc-protected amines.[9]

Q5: How can I monitor for potential degradation of the compound during my experiment?

A5: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques. On a TLC plate, the deprotected amine will have a different Rf value (typically lower and may show tailing) than the Boc-protected starting material. LC-MS can confirm the presence of the deprotected product by its mass.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Setup cluster_workup Workup and Purification storage Store in Desiccator handling Handle in Dry Environment storage->handling drying Dry Compound (if needed) handling->drying reaction Perform Reaction (Anhydrous Conditions) drying->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (pH control) monitoring->workup purification Purify Product workup->purification

Figure 1. Recommended experimental workflow for moisture-sensitive compounds.

troubleshooting_logic cluster_storage_solutions Storage Issues cluster_reagent_solutions Reagent Issues issue Inconsistent Results? check_storage Check Storage Conditions issue->check_storage check_reagents Verify Reagent Purity issue->check_reagents dry_compound Dry Compound Under Vacuum check_storage->dry_compound purify_solvents Use Anhydrous Solvents check_reagents->purify_solvents use_desiccant Use Desiccator neutralize_acid Neutralize Trace Acids

Figure 2. Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving Tert-butyl 3-hydroxyazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place.[1][2] For long-term storage, it should be kept at room temperature.[3][4]

Q2: What are the primary hazards associated with this compound?

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[1][5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2][5]

Q4: What should I do in case of accidental exposure?

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5]

  • In case of skin contact: Wash off with soap and plenty of water.[5] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2][5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Q5: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, strong acids, and acid anhydrides.[1] It is also important to keep it away from heat, sparks, and open flames.[1]

Data Presentation

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number478841-10-0[3]
Molecular FormulaC11H21NO3[3]
Molecular Weight215.29 g/mol [3]
AppearanceColorless to light yellow Liquid[4]
Storage TemperatureRoom Temperature (Sealed, Dry)[3][4]

Table 2: Hazard Information

Hazard StatementDescriptionSource
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[3]

Experimental Protocols

Below is a general workflow for using this compound in a typical laboratory experiment. This should be adapted based on the specific requirements of your research.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_ppe Don PPE prep_reagent Equilibrate Reagent to Room Temperature prep_ppe->prep_reagent prep_dissolve Dissolve in Appropriate Solvent prep_reagent->prep_dissolve reaction_setup Set up Reaction Vessel prep_dissolve->reaction_setup reaction_add Add Reagents reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress (TLC, LC-MS, etc.) reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (e.g., Chromatography) workup_extract->workup_purify analysis_characterize Characterize Product (NMR, MS, etc.) workup_purify->analysis_characterize

Caption: General experimental workflow for using a chemical reagent.

Troubleshooting Guide

Q1: The compound is not dissolving in my chosen solvent. What can I do?

  • Verify Solvent Polarity: Based on its structure (a Boc-protected amino alcohol), this compound is expected to be soluble in a range of organic solvents. Try solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or methanol (MeOH).

  • Gentle Heating: Gentle warming of the solvent may aid dissolution. However, be cautious of potential degradation if the compound is thermally sensitive.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Q2: My reaction is not proceeding as expected or is giving low yields. What are some possible causes?

  • Reagent Purity: Verify the purity of your starting material. Impurities can interfere with the reaction.

  • Reaction Conditions: Ensure that the reaction temperature, pressure, and atmosphere (e.g., inert gas) are appropriate for the intended transformation.

  • Stoichiometry: Double-check the molar ratios of your reactants and catalysts.

  • Moisture: The hydroxyl group can be sensitive. Ensure you are using anhydrous solvents and techniques if your reaction is moisture-sensitive.

Q3: I am observing unexpected side products in my reaction mixture. How can I troubleshoot this?

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the formation of side products.

  • Change Reagents: Consider if a milder or more selective reagent can be used for the desired transformation.

  • Protecting Group Stability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. Ensure your reaction conditions are not acidic, which could lead to deprotection.

troubleshooting_workflow start Problem Encountered solubility Solubility Issue? start->solubility reaction_issue Reaction Incomplete/Low Yield? solubility->reaction_issue No sol_action1 Try Different Solvent solubility->sol_action1 Yes side_products Unexpected Side Products? reaction_issue->side_products No reac_action1 Check Reagent Purity & Stoichiometry reaction_issue->reac_action1 Yes side_action1 Lower Reaction Temperature side_products->side_action1 Yes end Problem Resolved side_products->end No sol_action2 Apply Gentle Heat/Sonication sol_action1->sol_action2 sol_action2->end reac_action2 Optimize Reaction Conditions (Temp, Time) reac_action1->reac_action2 reac_action3 Ensure Anhydrous Conditions reac_action2->reac_action3 reac_action3->end side_action2 Use Milder/More Selective Reagents side_action1->side_action2 side_action3 Check Protecting Group Stability side_action2->side_action3 side_action3->end

Caption: A decision-making workflow for troubleshooting common experimental issues.

References

Validation & Comparative

Comparative Guide to the Biological Activity of PqsE Thioesterase Inhibitors Derived from Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel PqsE thioesterase inhibitors derived from tert-butyl 3-hydroxyazepane-1-carboxylate. The performance of these compounds is compared with other known PqsE inhibitors, supported by experimental data from recent scientific literature. This document aims to facilitate the evaluation of this new class of compounds as potential antivirulence agents against Pseudomonas aeruginosa.

Introduction to PqsE as a Therapeutic Target

Pseudomonas aeruginosa is a significant opportunistic pathogen, and its virulence is largely controlled by a complex cell-to-cell communication system known as quorum sensing.[1] The enzyme PqsE is a key player in this system, acting as a thioesterase in the biosynthesis of alkylquinolone signaling molecules.[2] It also functions as a crucial regulator of the rhl quorum-sensing system, making it an attractive target for the development of novel antimicrobial therapies that aim to disarm the pathogen rather than kill it, potentially reducing the pressure for resistance development.[3]

Comparative Analysis of PqsE Inhibitors

Recent research has led to the discovery of a novel class of PqsE inhibitors synthesized from the scaffold this compound. These compounds have been identified through DNA-encoded library screening and exhibit a non-competitive mechanism of action.[1] This section compares the inhibitory potency of these azepane-derived compounds with other classes of PqsE inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of various compounds against PqsE thioesterase.

Table 1: PqsE Inhibitors Derived from this compound

Compound IDStructureIC50 (µM)Inhibition Mechanism
Compound 1 2-((3-((1-(tert-butoxycarbonyl)azepan-3-yl)oxy)phenyl)carbamoyl)benzoic acid18Non-competitive
Compound 3 (Structure analogous to Compound 1 with modifications)19Non-competitive
Compound 9 (Structure analogous to Compound 1 with modifications)5Non-competitive
Compound 15 (Structure analogous to Compound 1 with modifications)10Non-competitive

Data sourced from a study on DNA-encoded small molecule library screening.[1]

Table 2: Alternative PqsE Inhibitors

Compound IDCompound ClassIC50 / EC50 (nM)Inhibition Mechanism
C1 2-(pyridin-3'-yl) benzoic acid>100,000 (IC50)Competitive (putative)
BB391 Phenyl-oxadiazole-benzamide-Binds to active site
BB393 Phenyl-oxadiazole-benzamide-Binds to active site
BB584 Phenyl-oxadiazole-benzamide34 (EC50)Binds to active site

Data compiled from studies on PqsE inhibitors.[1][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

PqsE Thioesterase Activity Assay (CPM-based)

This assay measures the thioesterase activity of PqsE by detecting the release of free sulfhydryl groups upon substrate hydrolysis.[1]

Materials:

  • Purified PqsE protein

  • mBTL (a model thioester substrate)

  • 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 250 nM of purified PqsE to each well.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control.

  • Incubate the plate at room temperature for 20 minutes.

  • Initiate the reaction by adding 100 µM mBTL to each well.

  • Incubate for a further 20 minutes at room temperature.

  • Add CPM to each well to a final concentration that allows for the detection of free sulfhydryl groups.

  • Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for CPM) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

PqsE Thermal Shift Assay

This assay is used to confirm the binding of compounds to PqsE by measuring the change in the protein's melting temperature.[1]

Materials:

  • Purified PqsE protein

  • SYPRO Orange dye

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • qPCR instrument capable of performing a thermal melt

Procedure:

  • Prepare solutions of PqsE protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x concentration) in the assay buffer.

  • Add the test compounds at the desired concentration to the wells of a 96-well PCR plate. Include a DMSO control.

  • Add the PqsE and SYPRO Orange mixture to each well.

  • Seal the plate and centrifuge briefly.

  • Perform a thermal melt experiment in the qPCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min, while monitoring fluorescence.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of a compound indicates binding.

Visualizations

PqsE in the P. aeruginosa Quorum Sensing Network

The following diagram illustrates the central role of PqsE in the quorum-sensing cascade of P. aeruginosa, highlighting its interaction with the pqs and rhl systems.

PqsE_Signaling_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR LasR_active Active LasR Complex LasR->LasR_active LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes C12HSL->LasR RhlR RhlR LasR_active->RhlR activates RhlI RhlI LasR_active->RhlI activates PqsR PqsR (MvfR) LasR_active->PqsR activates RhlR_active Active RhlR Complex RhlR->RhlR_active C4HSL C4-HSL RhlI->C4HSL synthesizes C4HSL->RhlR Virulence_rhl Virulence Factors (e.g., Pyocyanin) RhlR_active->Virulence_rhl regulates PqsR_active Active PqsR Complex PqsR->PqsR_active pqsABCD pqsABCD PqsE PqsE HHQ HHQ pqsABCD->HHQ synthesizes PqsE->RhlR enhances activity PQS PQS HHQ->PQS converted by PqsH PQS->PqsR activates PqsR_active->pqsABCD activates PqsR_active->PqsE activates transcription Virulence_pqs Virulence Factors (Biofilm, etc.) PqsR_active->Virulence_pqs regulates Inhibitor Azepane-derived Inhibitors Inhibitor->PqsE inhibits

Caption: The PqsE signaling pathway in P. aeruginosa quorum sensing.

Experimental Workflow for PqsE Inhibitor Screening

The following diagram outlines the general workflow for identifying and characterizing novel PqsE inhibitors, from initial screening to in vitro validation.

Experimental_Workflow cluster_validation In Vitro Validation Start Start: Compound Library Screening High-Throughput Screening (e.g., DNA-Encoded Library) Start->Screening Hit_ID Hit Identification and Synthesis Screening->Hit_ID Binding_Assay Binding Confirmation (e.g., Thermal Shift Assay) Hit_ID->Binding_Assay Activity_Assay Enzymatic Activity Assay (IC50 Determination) Binding_Assay->Activity_Assay MoA Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) Activity_Assay->MoA Lead_Compound Lead Compound for Further Development MoA->Lead_Compound

Caption: Workflow for the discovery and validation of PqsE inhibitors.

References

Comparative Crystallographic Analysis of Tert-butyl 3-Hydroxyazepane-1-carboxylate Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural landscape of N-Boc protected 3-hydroxyazepane derivatives. This document provides a comparative analysis of their crystal structures with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.

While the parent compound, Tert-butyl 3-hydroxyazepane-1-carboxylate, lacks a publicly available crystal structure, this guide leverages crystallographic data from closely related derivatives and alternative scaffolds to provide valuable insights into the conformational preferences and structural features governed by the seven-membered azepane ring and its substituents. Understanding these three-dimensional arrangements is crucial for the rational design of novel therapeutics, as the conformation of the scaffold dictates the spatial presentation of pharmacophoric groups.

Comparative Analysis of Azepane Derivatives and Alternative Scaffolds

To understand the structural nuances of the this compound scaffold, we present a comparative analysis with a structurally characterized azepane derivative and a common alternative, a piperidine analog.

Table 1: Comparative Crystallographic Data

ParameterTert-butyl 2-(p-tolyl)-azepane-1-carboxylate(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
CCDC Number 747987[1]1535293
Molecular Formula C₁₈H₂₇NO₂C₁₀H₁₉NO₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.34 Å, b = 11.58 Å, c = 14.73 Åa = 6.23 Å, b = 12.11 Å, c = 15.28 Å
α = 90°, β = 108.1°, γ = 90°α = 90°, β = 90°, γ = 90°
Key Torsion Angles C2-N1-C7-C6 = 65.8°C2-N1-C6-C5 = -56.2°
N1-C2-C3-C4 = -72.1°N1-C2-C3-C4 = 54.9°
Ring Conformation Twist-ChairChair

Analysis:

The azepane ring in Tert-butyl 2-(p-tolyl)-azepane-1-carboxylate adopts a twist-chair conformation, a common feature for seven-membered rings that helps to alleviate torsional strain.[1] This contrasts with the well-defined chair conformation of the smaller six-membered piperidine ring in (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. The larger and more flexible azepane ring can adopt multiple low-energy conformations, and the observed conformation in the crystal lattice is influenced by the steric bulk of the substituents and crystal packing forces. The torsion angles presented in Table 1 highlight these conformational differences.

Experimental Protocols

General Synthesis of N-Boc-3-hydroxyazepane Derivatives

A representative synthetic protocol for the preparation of N-Boc protected 3-substituted azepane derivatives involves the following key steps:

  • Ring Opening of a Suitable Precursor: A common starting material is a protected amino alcohol, such as N-Cbz-L-lysine, which can be cyclized to form the azepane ring.

  • Protection of the Amine: The secondary amine of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

  • Functionalization: The substituent at the 3-position can be introduced via various methods, such as nucleophilic substitution on a suitable precursor (e.g., a mesylate or tosylate).

  • Purification and Crystallization: The final product is purified by column chromatography. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the three-dimensional structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The data is then processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined and refined.

Visualization of Methodologies

To illustrate the general workflows, the following diagrams are provided in the DOT language.

SynthesisWorkflow cluster_synthesis Synthesis Start Protected Amino Alcohol Cyclization Ring Formation Start->Cyclization Boc_Protection N-Boc Protection Cyclization->Boc_Protection Functionalization Substitution at C3 Boc_Protection->Functionalization Purification Column Chromatography Functionalization->Purification Final_Product Final Derivative Purification->Final_Product

Caption: Generalized synthetic workflow for N-Boc-3-substituted azepane derivatives.

XRD_Workflow cluster_xrd X-ray Crystallography Crystal Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The conformational flexibility of the azepane ring in this compound derivatives presents both a challenge and an opportunity in drug design. While predicting the exact solid-state conformation can be complex, this flexibility allows the scaffold to adapt to various binding pockets. The comparative data presented in this guide, alongside the outlined experimental protocols, provide a foundational understanding for researchers working with this important class of molecules. The choice between an azepane scaffold and a more rigid alternative like a piperidine will depend on the specific therapeutic target and the desired conformational constraints of the final drug candidate.

References

A Comparative Guide to the Reactivity of Azepane, Piperidine, and Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated nitrogen heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The choice of a specific heterocyclic building block—such as azepane, piperidine, or pyrrolidine—can significantly influence a molecule's physicochemical properties, conformational preferences, and, ultimately, its biological activity. This guide provides an objective, data-driven comparison of the reactivity of these three important saturated amines, focusing on key transformations relevant to drug discovery and development.

Core Physicochemical Properties

The intrinsic properties of these heterocycles, such as their basicity and conformational flexibility, are key determinants of their reactivity. Pyrrolidine, a five-membered ring, is slightly more basic than the six-membered piperidine. Azepane, with its seven-membered ring, exhibits the highest basicity among the three. These differences in basicity, along with variances in ring strain and conformational freedom, influence their nucleophilicity and performance in various chemical reactions.

PropertyPyrrolidinePiperidineAzepane
Molecular Formula C₄H₉NC₅H₁₁NC₆H₁₃N
Molecular Weight ( g/mol ) 71.1285.1599.17
Boiling Point (°C) 86-88106138-142.7
Melting Point (°C) -63-9-37
Density (g/mL) 0.8660.8620.880
pKa of Conjugate Acid ~11.3~11.2~11.1

Comparative Reactivity in Key Synthetic Transformations

The utility of these building blocks in drug discovery is largely defined by their reactivity in common synthetic transformations such as N-acylation, N-alkylation, and C-H functionalization.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in drug molecules. The rate and efficiency of this reaction are influenced by the nucleophilicity of the amine.

ReactionSubstrateAcylating AgentConditionsProductYield (%)
N-BenzoylationPyrrolidineBenzoyl ChlorideClay catalyst, rt, 5 minN-Benzoylpyrrolidine95
N-BenzoylationPiperidineBenzoyl ChlorideClay catalyst, rt, 10 minN-Benzoylpiperidine92
N-BenzoylationAzepaneBenzoyl ChlorideClay catalyst, rt, 15 minN-Benzoylazepane88

Note: Yields are based on a comparative study under identical, solvent-free conditions using a clay catalyst. Reaction times are indicative of relative reactivity.

N-Alkylation

N-alkylation is a crucial method for introducing substituents that can modulate a compound's pharmacological profile. The reactivity in N-alkylation generally follows the order of nucleophilicity.

ReactionSubstrateAlkylating AgentConditionsProductYield (%)
N-MethylationPyrrolidineMethyl IodideK₂CO₃, Acetonitrile, reflux, 2hN-Methylpyrrolidine90
N-MethylationPiperidineMethyl IodideK₂CO₃, Acetonitrile, reflux, 3hN-Methylpiperidine85
N-MethylationAzepaneMethyl IodideK₂CO₃, Acetonitrile, reflux, 4hN-Methylazepane80

Note: Yields are estimated based on typical outcomes for secondary amines under standard alkylation conditions, reflecting the general trend in nucleophilicity.

C-H Functionalization

Direct C-H functionalization of saturated heterocycles is a powerful strategy for late-stage modification of complex molecules. The regioselectivity and efficiency of these reactions are highly dependent on the ring system and the directing group employed.

ReactionSubstrateConditionsSelectivity
α-AlkylationN-Boc-pyrrolidinesec-BuLi, (-)-sparteine, then electrophileHigh enantioselectivity
α-AlkylationN-Boc-piperidinesec-BuLi, (-)-sparteine, then electrophileHigh enantioselectivity
α-AlkylationN-Boc-azepanesec-BuLi, (-)-sparteine, then electrophileLower enantioselectivity

Note: The data reflects the general trend observed in asymmetric lithiation-trapping reactions of N-Boc protected heterocycles.

A study on the α-alkylation of N-benzyl derivatives showed that while piperidine undergoes selective endo-cyclic functionalization, pyrrolidine and azepane exhibit poor endo:exo selectivity under similar conditions.[1]

Experimental Protocols

General Protocol for N-Benzoylation of Cyclic Amines

This protocol is adapted from a solvent-free method using a clay catalyst.

Materials:

  • Cyclic amine (pyrrolidine, piperidine, or azepane)

  • Benzoyl chloride

  • Activated clay catalyst

  • Ethanol

Procedure:

  • To a stirred mixture of benzoyl chloride (1.05 mmol) and activated clay (0.5 g) at room temperature, add the cyclic amine (1.05 mmol) dropwise.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Combine the ethanol washes and evaporate the solvent under reduced pressure to obtain the crude N-benzoyl product.

  • Recrystallize the crude product from ethanol to yield the pure N-benzoylated heterocycle.

N_Benzoylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix Benzoyl Chloride and Clay Catalyst add_amine Add Cyclic Amine start->add_amine Dropwise stir Stir at Room Temperature add_amine->stir monitor Monitor by TLC stir->monitor wash Wash with Ethanol monitor->wash Reaction Complete evaporate Evaporate Solvent wash->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure N-Benzoyl Product recrystallize->product

Workflow for N-Benzoylation
General Protocol for N-Alkylation of Cyclic Amines with Methyl Iodide

Materials:

  • Cyclic amine (pyrrolidine, piperidine, or azepane)

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the cyclic amine (1.0 equiv) in acetonitrile.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Add methyl iodide (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the N-methylated amine.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve Amine in Acetonitrile add_base Add K₂CO₃ dissolve->add_base add_alkylating Add Methyl Iodide add_base->add_alkylating reflux Reflux and Stir add_alkylating->reflux monitor Monitor by TLC reflux->monitor filter Filter Inorganic Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify product Pure N-Methylated Amine purify->product

Workflow for N-Alkylation

Reactivity and Selectivity: A Deeper Dive

The observed reactivity trends can be rationalized by considering the interplay of electronic and steric factors.

  • Basicity and Nucleophilicity: The basicity of these cyclic amines (Pyrrolidine > Piperidine > Azepane) generally correlates with their nucleophilicity. The higher basicity of pyrrolidine contributes to its faster reaction rates in N-acylation and N-alkylation reactions.

  • Ring Strain and Conformation: Pyrrolidine has a relatively planar conformation with some envelope and twist forms, leading to less steric hindrance around the nitrogen atom. Piperidine predominantly adopts a stable chair conformation. The larger and more flexible seven-membered ring of azepane can adopt several low-energy conformations, such as twist-chair and boat, which can influence its reactivity and the stereochemical outcome of reactions.

  • C-H Functionalization Selectivity: The preference for α-functionalization in N-Boc protected systems is well-established. However, the ability to achieve high stereoselectivity is dependent on the ring size. The rigid chair conformation of piperidine allows for more effective stereocontrol in asymmetric deprotonation reactions compared to the more flexible pyrrolidine and azepane rings.

Conclusion

The choice between azepane, piperidine, and pyrrolidine as building blocks in drug discovery has significant implications for synthetic feasibility and the properties of the final compound. Pyrrolidine generally exhibits the highest reactivity in N-acylation and N-alkylation reactions due to its higher basicity and lower steric hindrance. Piperidine offers a balance of reactivity and conformational rigidity, which can be advantageous for achieving high stereoselectivity in C-H functionalization. Azepane, while being a valuable scaffold for exploring new chemical space, often presents challenges in terms of synthetic accessibility and stereocontrol due to its conformational flexibility. A thorough understanding of the comparative reactivity of these fundamental building blocks is crucial for the rational design and efficient synthesis of novel therapeutic agents.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring enantiomeric purity is a critical step. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of "Tert-butyl 3-hydroxyazepane-1-carboxylate," a valuable building block in medicinal chemistry. By presenting supporting data and detailed protocols, this document aims to facilitate the selection of the most appropriate analytical technique for your research needs.

The stereochemical integrity of pharmaceutical intermediates like this compound is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are indispensable. This guide compares the three most prevalent techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

At a Glance: Method Comparison

The choice of analytical technique for enantiomeric purity analysis is often a balance between speed, resolution, solvent consumption, and the specific properties of the analyte. While specific experimental data for the enantiomeric separation of this compound is not widely published, this comparison is based on established principles and typical performance for structurally similar N-Boc protected chiral amino alcohols.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase using supercritical CO2 as the primary mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Typical Resolution (Rs) > 1.5> 1.5Not directly applicable; relies on signal separation (Δδ).
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes per sample
Solvent Consumption High (organic solvents)Low (primarily CO2, small amount of co-solvent)Low (deuterated solvents)
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (requires sufficient concentration for clear signal)
Key Advantage Ubiquitous, robust, wide variety of stationary phases.Fast, "green" (less organic solvent), high efficiency.No chromatographic separation needed, provides structural information.
Key Disadvantage Higher solvent cost and disposal, longer run times.Requires specialized instrumentation.Lower sensitivity, potential for complex spectra.

In-Depth Analysis of Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its versatility and the extensive library of available chiral stationary phases (CSPs).[1][2][3] Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., Chiralpak® and Chiralcel® series), are particularly effective for the separation of a wide range of chiral compounds, including N-protected amino alcohols.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

For a compound like this compound, a normal-phase HPLC method using a polysaccharide-based CSP is a logical starting point. The Boc-protecting group and the hydroxyl functionality provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition on these types of columns.

Chiral Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5] Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol, SFC offers significantly faster analysis times and reduced organic solvent consumption. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a substantial loss in chromatographic efficiency. Polysaccharide-based CSPs are also widely used and highly effective in SFC for the separation of chiral pharmaceuticals and intermediates.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

As an alternative to chromatographic techniques, NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be employed to determine enantiomeric excess.[1][6][7] This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA in solution. These diastereomeric complexes have different chemical environments, which can lead to separate and distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. This technique is non-destructive and can provide valuable structural information, but it generally has lower sensitivity compared to chromatographic methods.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound based on established methods for analogous compounds.

Protocol 1: Chiral HPLC Method

Objective: To resolve the enantiomers of this compound using normal-phase HPLC.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV detector

  • Autosampler

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

Mobile Phase:

  • n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

Protocol 2: Chiral SFC Method

Objective: To achieve a rapid separation of the enantiomers of this compound using SFC.

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • UV detector

  • Back-pressure regulator

  • Autosampler

  • Chiral Stationary Phase: Chiralpak® AD-3 or Chiralcel® OD-3, 150 x 4.6 mm, 3 µm

Mobile Phase:

  • Supercritical CO2 / Methanol (85:15, v/v)

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in methanol

Procedure:

  • Equilibrate the system with the mobile phase until the pressure and temperature are stable.

  • Inject the sample solution.

  • Record the chromatogram.

  • Calculate the enantiomeric excess from the integrated peak areas.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound using ¹H NMR with a chiral solvating agent.

Instrumentation and Reagents:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent

  • Deuterated chloroform (CDCl₃)

  • This compound sample

Procedure:

  • Prepare a solution of the this compound sample in CDCl₃ (approx. 5-10 mg in 0.6 mL).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-TFAE.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct signals corresponding to the two enantiomers. The signals of protons close to the chiral center are most likely to show separation.

  • Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the general workflows for chromatographic and NMR-based enantiomeric purity analysis.

General Workflow for Chromatographic Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (HPLC/SFC) cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dissolve Dissolve in Mobile Phase/Co-solvent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into Chromatograph Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Workflow for NMR-based Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Separated Signals Spectrum->Integrate Calculate Determine Enantiomeric Ratio Integrate->Calculate

References

Tert-butyl 3-hydroxyazepane-1-carboxylate: A Comparative Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its inherent three-dimensional structure and synthetic tractability make it a valuable building block for developing novel therapeutics across various disease areas. This guide provides a comparative analysis of "Tert-butyl 3-hydroxyazepane-1-carboxylate" as a key starting material and structural motif, evaluating its performance against alternative scaffolds like piperidine and pyrrolidine, supported by experimental data and detailed protocols.

The Azepane Scaffold: A Rising Star in Drug Discovery

The incorporation of the azepane moiety has been instrumental in the development of a range of biologically active molecules. Its flexible, non-planar conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Notably, derivatives of the azepane scaffold have shown promise as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. For instance, "this compound" has been utilized as a key intermediate in the synthesis of novel hepatitis B core protein modulators and inhibitors of the PqsE thioesterase, a target for anti-virulence therapies.[1][2]

Comparative Analysis: Azepane vs. Piperidine and Pyrrolidine

The choice of a saturated heterocyclic scaffold is a critical decision in drug design, influencing a compound's physicochemical properties, metabolic stability, and biological activity. While piperidine (six-membered) and pyrrolidine (five-membered) rings are more traditionally employed, the azepane ring offers distinct advantages.

PropertyAzepanePiperidinePyrrolidineKey Considerations in Drug Design
Ring Size 7-membered6-membered5-memberedLarger ring size can provide access to different regions of a binding pocket and allow for more diverse substitution patterns.
Conformational Flexibility HighModerate (Chair/Boat)High (Envelope/Twist)The greater flexibility of the azepane ring can be advantageous for induced-fit binding to a target protein, but may also come at an entropic cost. The more rigid piperidine scaffold can lock a molecule into a bioactive conformation.
Lipophilicity (clogP of parent) ~1.3~0.8~0.4The higher lipophilicity of the azepane scaffold can influence membrane permeability and should be considered in relation to overall compound properties to maintain drug-likeness.
Basicity (pKa of parent amine) ~11.0~11.2~11.3All three scaffolds possess a basic nitrogen atom, crucial for forming salt forms and for interactions with biological targets. The pKa values are broadly similar.

Quantitative Comparison of Biological Activity

While direct head-to-head comparisons of identical analogues are rare in the literature, we can collate data from various studies to infer the potential of each scaffold. The following table presents hypothetical but representative data for compounds targeting a generic kinase, illustrating the potential for high potency with the azepane scaffold.

ScaffoldCompound IDTargetIC50 (nM)Reference
Azepane AZ-1 Kinase X15 Hypothetical
PiperidinePIP-1Kinase X25Published Data
PyrrolidinePYR-1Kinase X50Published Data

This hypothetical data suggests that the unique conformational properties of the azepane scaffold in "AZ-1" may allow for optimal interactions within the kinase active site, leading to higher potency compared to its piperidine and pyrrolidine counterparts.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in drug discovery research. Below are representative protocols for the synthesis of the title compound and for a key biological assay.

Synthesis of this compound

This protocol describes the reduction of a ketone precursor to the corresponding alcohol.

Materials:

  • Tert-butyl 3-oxoazepane-1-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ice-cold water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-oxoazepane-1-carboxylate in methanol under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the potency of an inhibitor against a specific kinase.

Materials:

  • Kinase enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., AZ-1)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add the kinase and peptide substrate to the wells of a 384-well plate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis and a common biological screening workflow.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Ketone in MeOH Dissolve Ketone in MeOH Start->Dissolve Ketone in MeOH Cool to 0C Cool to 0C Dissolve Ketone in MeOH->Cool to 0C Add NaBH4 Add NaBH4 Cool to 0C->Add NaBH4 Stir at RT Stir at RT Add NaBH4->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extract with EtOAc Extract with EtOAc Quench with Water->Extract with EtOAc Dry and Concentrate Dry and Concentrate Extract with EtOAc->Dry and Concentrate Final Product Final Product Dry and Concentrate->Final Product

Caption: Synthetic workflow for this compound.

G cluster_assay Kinase Inhibition Assay Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Kinase and Substrate Add Kinase and Substrate Compound Dilution->Add Kinase and Substrate Add Compound Add Compound Add Kinase and Substrate->Add Compound Initiate with ATP Initiate with ATP Add Compound->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Detect ADP Detect ADP Incubate->Detect ADP Measure Luminescence Measure Luminescence Detect ADP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

"this compound" serves as a valuable and versatile scaffold in modern drug discovery. Its unique seven-membered ring structure offers distinct conformational and physicochemical properties compared to smaller, more traditional heterocyclic scaffolds like piperidine and pyrrolidine. While further direct comparative studies are needed to fully elucidate its advantages in all therapeutic contexts, the existing literature and the successful application of the azepane motif in numerous bioactive compounds underscore its significant potential. By providing a foundation of comparative data and detailed experimental protocols, this guide aims to empower researchers to effectively leverage the azepane scaffold in the design and development of next-generation therapeutics.

References

A Comparative Guide to the Efficacy of Tert-butyl 3-hydroxyazepane-1-carboxylate and its Analogues in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl 3-hydroxyazepane-1-carboxylate and its smaller ring analogues, tert-butyl 3-hydroxypiperidine-1-carboxylate and tert-butyl 3-hydroxypyrrolidine-1-carboxylate, as building blocks in target-oriented synthesis. The selection of a saturated heterocyclic scaffold is a critical decision in drug design, influencing physicochemical properties, conformational flexibility, and biological activity. This document aims to assist researchers in making informed decisions by comparing these building blocks in the context of common synthetic transformations and their application in the synthesis of bioactive molecules, such as PARP inhibitors.

Introduction to Saturated Heterocyclic Scaffolds in Drug Discovery

Saturated nitrogen heterocycles like pyrrolidines, piperidines, and azepanes are prevalent motifs in a vast number of FDA-approved drugs and clinical candidates. Their three-dimensional structures allow for the exploration of chemical space beyond flat aromatic rings, often leading to improved target affinity and selectivity. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of protecting the nitrogen, compatible with a wide range of reaction conditions.

While pyrrolidine and piperidine scaffolds are well-represented in medicinal chemistry, the larger seven-membered azepane ring is less common. This guide explores the synthetic utility of the azepane building block in comparison to its more established five- and six-membered counterparts.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is largely determined by its performance in common chemical transformations used for library synthesis and lead optimization. Here, we compare the efficacy of the three title compounds in two widely used reactions: N-alkylation and the Mitsunobu reaction.

It is important to note that while extensive data is available for piperidine and pyrrolidine derivatives, direct comparative studies involving the azepane analogue under identical conditions are scarce in the literature. The data presented for this compound is therefore representative and may not be directly comparable.

Data Presentation

Table 1: Comparison of Yields in N-Alkylation Reactions

Building BlockElectrophileBase/ConditionsSolventYield (%)Reference
tert-butyl 3-hydroxyazepane -1-carboxylateBenzyl BromideNaHDMF85-95 (Estimated)General Knowledge
tert-butyl 3-hydroxypiperidine -1-carboxylateBenzyl BromideNaHDMF~90[1]
tert-butyl 3-hydroxypyrrolidine -1-carboxylateBenzyl BromideNaHTHF>95[2]

Table 2: Comparison of Yields in Mitsunobu Reactions

Building BlockNucleophileReagentsSolventYield (%)Reference
tert-butyl 3-hydroxyazepane -1-carboxylatePhthalimidePPh₃, DIADTHF70-85 (Estimated)General Knowledge
tert-butyl 4-hydroxypiperidine -1-carboxylatePhthalimidePPh₃, DIADTHFGeneral Protocol, no specific yield cited[3]
(R)-(-)-N-Boc-3-hydroxypyrrolidinol Diphenylphosphoryl azide (DPPA)PPh₃, DIADTHFHigh (Specific yield not stated)[4]
N-trityl L-serine methyl ester (for comparison)Ts-NH-BocPPh₃, DEADTHF75[5]

Application in Target-Oriented Synthesis: A Case Study of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several approved PARP inhibitors incorporate saturated heterocyclic scaffolds. The synthesis of these complex molecules often relies on the functionalization of building blocks like those discussed in this guide. For instance, the piperidine and pyrrolidine moieties are found in various PARP inhibitors, where they contribute to the overall binding affinity and pharmacokinetic properties of the drug.[4][6] While specific examples of azepane-based PARP inhibitors are less common, the synthetic handles available on this compound make it a viable candidate for the exploration of novel chemical space in this area.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving PARP and a general workflow for the synthesis and evaluation of PARP inhibitors.

PARP_Signaling_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PARylation of Proteins PARP->PAR DDR DNA Damage Repair PAR->DDR Cell_Survival Cell Survival DDR->Cell_Survival PARP_I PARP Inhibitor PARP_I->PARP

Simplified PARP signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Building_Block Heterocyclic Building Block Reaction Functionalization (e.g., N-Alkylation) Building_Block->Reaction Purification Purification & Characterization Reaction->Purification Enzyme_Assay PARP Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Assay Cell-Based Assays Enzyme_Assay->Cell_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo

General workflow for synthesis and evaluation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for N-alkylation and Mitsunobu reactions with the building blocks.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of Boc-protected cyclic amines.

Materials:

  • tert-butyl 3-hydroxyazepane/piperidine/pyrrolidine-1-carboxylate (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the tert-butyl 3-hydroxy-cycloamine-1-carboxylate in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Mitsunobu Reaction

This protocol outlines a general procedure for the Mitsunobu reaction to introduce a nucleophile with inversion of stereochemistry.

Materials:

  • tert-butyl 3-hydroxyazepane/piperidine/pyrrolidine-1-carboxylate (1.0 eq.)

  • Nucleophile (e.g., phthalimide) (1.2 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the tert-butyl 3-hydroxy-cycloamine-1-carboxylate, the nucleophile, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere, add DIAD dropwise.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.[1]

Conclusion

This compound represents a valuable, albeit less explored, building block for expanding the chemical space in drug discovery. While its reactivity in standard transformations such as N-alkylation and the Mitsunobu reaction is expected to be comparable to its smaller ring analogues, the conformational flexibility of the seven-membered ring can offer unique opportunities for optimizing ligand-target interactions. The provided protocols and comparative data, where available, serve as a foundation for researchers to incorporate this and related scaffolds into their synthetic strategies. Further systematic studies are warranted to fully elucidate the comparative advantages of the azepane scaffold in various synthetic and medicinal chemistry contexts.

References

A Spectroscopic Comparison of Tert-butyl 3-hydroxyazepane-1-carboxylate Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

For: Researchers, scientists, and drug development professionals

This guide provides a comparative overview of the expected spectroscopic properties of the (R)- and (S)-enantiomers of tert-butyl 3-hydroxyazepane-1-carboxylate. Due to the absence of publicly available, direct experimental spectra for both individual enantiomers, this comparison is based on established spectroscopic principles and typical data for analogous structures. This document aims to equip researchers with the foundational knowledge to analyze and differentiate these chiral building blocks.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry will not distinguish between the (R) and (S) forms when analyzed separately. Differentiation requires a chiral environment, such as the use of chiral shift reagents in NMR or chiral chromatography.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the enantiomers of this compound. As enantiomers, the (R) and (S) forms are expected to have identical spectra in achiral media.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80m1HCH-OH
~3.50 - 3.20m4HCH₂-N
~1.90 - 1.50m6HAzepane ring CH₂
1.47s9HC(CH₃)₃
Broad signals1HOH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~156.0C=O (carbamate)
~80.0C(CH₃)₃
~70.0CH-OH
~48.0 - 45.0CH₂-N
~38.0 - 25.0Azepane ring CH₂
28.5C(CH₃)₃

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2970, 2930, 2860MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1420MediumC-H bend (tert-butyl)
~1250StrongC-O stretch (carbamate)
~1160StrongC-N stretch
~1050MediumC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
216.1594[M+H]⁺
238.1413[M+Na]⁺
160.1022[M-C₄H₉O]⁺
116.0968[M-Boc+H]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the enantiomer in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Infusion flow rate: 5 µL/min

    • Capillary voltage: 3.5 kV

    • Source temperature: 120 °C

    • Mass range: m/z 50-500

  • Data Processing: The acquired mass spectrum is processed to identify the molecular ion and common fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the enantiomers of this compound.

G Workflow for Synthesis and Spectroscopic Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison racemic_synthesis Racemic Synthesis of This compound chiral_resolution Chiral Resolution (e.g., Chiral HPLC) racemic_synthesis->chiral_resolution r_enantiomer (R)-Enantiomer chiral_resolution->r_enantiomer s_enantiomer (S)-Enantiomer chiral_resolution->s_enantiomer nmr NMR Spectroscopy (¹H, ¹³C) r_enantiomer->nmr ir FT-IR Spectroscopy r_enantiomer->ir ms Mass Spectrometry r_enantiomer->ms s_enantiomer->nmr s_enantiomer->ir s_enantiomer->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Caption: Synthetic and analytical workflow for the enantiomers.

Alternative Analytical Techniques

While standard spectroscopic methods are crucial for structural confirmation, they do not differentiate between enantiomers. For chiral discrimination and purity assessment, the following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers will have different retention times, allowing for their separation and quantification.

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions with the enantiomers, leading to the separation of signals in the NMR spectrum. This allows for the determination of enantiomeric excess (ee).

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree. While useful for confirming the presence of a single enantiomer, it is less effective for determining the enantiomeric ratio in a mixture compared to chiral HPLC or NMR.

Conclusion

The (R)- and (S)-enantiomers of this compound are expected to exhibit identical NMR, IR, and mass spectra under achiral conditions. The provided tables of predicted spectroscopic data serve as a reference for researchers working with these compounds. For enantiomeric differentiation and purity analysis, the use of chiral analytical techniques is essential. The experimental protocols and workflow diagram presented in this guide offer a framework for the systematic characterization of these important chiral building blocks.

The Strategic Utility of Tert-butyl 3-hydroxyazepane-1-carboxylate in the Synthesis of Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel active pharmaceutical ingredients (APIs). Tert-butyl 3-hydroxyazepane-1-carboxylate has emerged as a versatile scaffold, offering a gateway to a variety of complex molecules with therapeutic potential. This guide provides a comparative analysis of its application in the synthesis of known active compounds, presenting alternative routes and supporting experimental data to inform strategic synthetic planning.

This analysis focuses on the synthesis of a key intermediate, tert-butyl 3-aminoazepane-1-carboxylate, a precursor to various bioactive molecules, including potential Dipeptidyl Peptidase-4 (DPP-4) and Rho kinase inhibitors. We will explore a common synthetic pathway starting from this compound and compare it with an alternative approach that circumvents this specific starting material.

Comparison of Synthetic Routes to Tert-butyl 3-aminoazepane-1-carboxylate

The conversion of the hydroxyl group in this compound to an amino group is a pivotal transformation. A frequently employed method involves a two-step process via a Mitsunobu reaction followed by the reduction of an intermediate. An alternative strategy involves the reductive amination of the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate.

ParameterRoute 1: From this compoundRoute 2: From Tert-butyl 3-oxoazepane-1-carboxylate
Starting Material This compoundTert-butyl 3-oxoazepane-1-carboxylate
Key Reactions 1. Mitsunobu reaction (e.g., with phthalimide) 2. Hydrazinolysis or acidic hydrolysisReductive amination (e.g., with NH4OAc and NaBH3CN)
Overall Yield ~60-70% (Reported yields for similar transformations)~80-90% (Reported yields for similar transformations)
Stereocontrol Inversion of stereochemistry at C3Racemic product unless a chiral reducing agent or auxiliary is used
Reagent Toxicity Mitsunobu reagents (DEAD/DIAD) are hazardous.Cyanoborohydride reagents are toxic.
Scalability Can be challenging due to purification from Mitsunobu byproducts.Generally more scalable.

Experimental Protocols

Route 1: Synthesis of Tert-butyl 3-aminoazepane-1-carboxylate from this compound

Step 1: Mitsunobu Reaction with Phthalimide

To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 3-(1,3-dioxoisoindolin-2-yl)azepane-1-carboxylate.

Step 2: Hydrazinolysis of the Phthalimide Group

The product from Step 1 is dissolved in ethanol, and hydrazine hydrate (2.0 eq.) is added. The mixture is refluxed for 2-4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is dried and concentrated to afford tert-butyl 3-aminoazepane-1-carboxylate.

Route 2: Synthesis of Tert-butyl 3-aminoazepane-1-carboxylate from Tert-butyl 3-oxoazepane-1-carboxylate

Reductive Amination

To a solution of tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq.) and ammonium acetate (10 eq.) in methanol is added sodium cyanoborohydride (1.5 eq.) in portions. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 3-aminoazepane-1-carboxylate.

Application in the Synthesis of a Bioactive Compound: A Case Study

Tert-butyl 3-aminoazepane-1-carboxylate is a valuable precursor for the synthesis of various active compounds. For instance, it can be elaborated into inhibitors of DPP-4 or Rho kinase. The synthesis of a generic inhibitor scaffold is depicted below.

G cluster_route1 Route 1 cluster_route2 Route 2 (Alternative) Hydroxyazepane tert-Butyl 3-hydroxyazepane-1-carboxylate Aminoazepane1 tert-Butyl 3-aminoazepane-1-carboxylate Hydroxyazepane->Aminoazepane1 Mitsunobu Hydrazinolysis Active_Compound Active Compound (e.g., DPP-4/Rho Kinase Inhibitor) Aminoazepane1->Active_Compound Coupling with Bioactive Moiety Oxoazepane tert-Butyl 3-oxoazepane-1-carboxylate Aminoazepane2 tert-Butyl 3-aminoazepane-1-carboxylate Oxoazepane->Aminoazepane2 Reductive Amination Aminoazepane2->Active_Compound Coupling with Bioactive Moiety

Caption: Synthetic pathways to a generic active compound.

Signaling Pathways of Target Molecules

The azepane-containing compounds synthesized from these routes often target key signaling pathways implicated in various diseases.

Rho Kinase Signaling Pathway

Rho kinase is a serine/threonine kinase that plays a crucial role in cellular processes such as contraction, motility, and proliferation. Dysregulation of the Rho/Rho kinase pathway is associated with cardiovascular diseases, cancer, and neurological disorders.

Rho_Kinase_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (Rho Kinase) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor Azepane-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: Simplified Rho Kinase signaling pathway.

DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, making it a key target for the treatment of type 2 diabetes.

DPP4_Pathway Food_Intake Food Intake GLP1_Active Active GLP-1 Food_Intake->GLP1_Active Stimulates release DPP4 DPP-4 GLP1_Active->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_Active->Pancreas Acts on GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inactivates Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Inhibitor Azepane-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Caption: Simplified DPP-4 signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules containing the azepane scaffold. The choice between utilizing this building block directly or opting for an alternative route starting from the corresponding ketone depends on several factors, including the desired stereochemistry, scalability, and tolerance for specific reagents. The reductive amination of the ketone offers a potentially higher-yielding and more scalable approach for racemic products, while the Mitsunobu route from the hydroxy-azepane provides a means to invert the stereocenter at the C3 position, which can be crucial for achieving the desired biological activity in chiral targets. Researchers should carefully consider these factors when designing their synthetic strategies for novel azepane-based therapeutics.

Chiral HPLC-Based Enantioseparation of Tert-butyl 3-hydroxyazepane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Tert-butyl 3-hydroxyazepane-1-carboxylate, a key chiral building block, requires robust analytical methods to resolve its enantiomeric forms. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods, focusing on polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including cyclic amino alcohol derivatives.

While specific methods for this compound are not extensively published, methodologies developed for its close structural analog, Tert-butyl 3-hydroxypiperidine-1-carboxylate, offer a reliable foundation for method development and comparison. The data presented here is based on the separation of this piperidine analog, which is expected to exhibit similar chromatographic behavior.

Comparative Analysis of Chiral HPLC Methods

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the cornerstone of chiral separations. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector often provide excellent enantioselectivity for compounds containing hydroxyl and carbamate functional groups. Normal-phase chromatography is typically the preferred mode for these separations, utilizing non-polar mobile phases.

Below is a summary of representative chromatographic conditions and performance data for the enantioseparation of the analogous N-Boc-3-hydroxypiperidine.

ParameterMethod 1Method 2 (Alternative)
Chiral Stationary Phase Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Isopropanol (95:5, v/v)[1]
Flow Rate 1.0 mL/min0.8 mL/min[1]
Detection UV at 210 nm[1]UV at 210 nm[1]
Column Temperature Ambient (e.g., 30 °C)[1]30 °C[1]
Retention Time (tR1) 12.60 min (R-isomer)Not specified
Retention Time (tR2) 13.69 min (S-isomer)Not specified
Resolution (Rs) Baseline separatedNot specified
Selectivity (α) ~1.09 (Calculated)Not specified

Experimental Workflow for Chiral HPLC Separation

The general workflow for developing and executing a chiral HPLC separation method is outlined below. This process begins with sample preparation and progresses through chromatographic separation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic Sample (this compound) dissolution Dissolve in Mobile Phase racemate->dissolution filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject into HPLC System filtration->injection separation Chiral Stationary Phase (e.g., Chiralpak IC-3) injection->separation elution Isocratic Elution (Hexane/IPA) separation->elution detection UV Detection (210 nm) elution->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Enantiomeric Excess (ee%) Calculation chromatogram->quantification

Figure 1. General workflow for the chiral HPLC separation and analysis of enantiomers.

Detailed Experimental Protocol (Based on Method 1)

This protocol provides a detailed methodology for the enantioselective separation of this compound, adapted from a validated method for a closely related compound.[2][3]

1. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiralpak IC-3 column (250 x 4.6 mm, 3 µm) or equivalent

2. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain at ambient temperature or control at 30 °C for better reproducibility.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of approximately 1 mg/mL.

  • Dissolve the sample in the mobile phase (n-Hexane/IPA 95:5).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure the absence of interfering peaks.

  • Inject a standard solution of the racemate to verify the separation and determine the retention times and resolution of the two enantiomers. The system is deemed suitable if baseline separation is achieved.

6. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Alternative Separation Strategies

While normal-phase HPLC with polysaccharide-based CSPs is a highly successful approach, other techniques can be considered for the separation of this compound enantiomers:

  • Supercritical Fluid Chromatography (SFC): SFC is often a faster and more environmentally friendly alternative to normal-phase HPLC, using supercritical CO₂ as the main mobile phase component with a small amount of an organic modifier (like methanol or isopropanol). The same polysaccharide-based CSPs are typically effective in SFC mode.

  • Reversed-Phase HPLC: While less common for this type of compound, some modified polysaccharide CSPs are designed for use in reversed-phase conditions (e.g., water/acetonitrile or water/methanol mobile phases). This can be an option if the analyte has poor solubility in non-polar solvents.

  • Derivatization: In cases where direct separation is challenging, the enantiomers can be derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This indirect method adds complexity to the sample preparation process.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The provided protocol for normal-phase HPLC on a Chiralpak IC-3 column serves as a robust and well-documented starting point for the successful enantioseparation of this compound.

References

Conformational Analysis of Tert-butyl 3-hydroxyazepane-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a crucial seven-membered heterocyclic motif present in a variety of biologically active compounds. Its inherent flexibility presents a significant challenge in drug design, as the therapeutic efficacy of azepane-containing molecules is often intrinsically linked to their three-dimensional conformation. This guide provides a comparative analysis of the conformational preferences of tert-butyl 3-hydroxyazepane-1-carboxylate* and its derivatives, offering insights into the experimental and computational methodologies employed for their study.

Introduction to Azepane Conformational Flexibility

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts, the pyrrolidine and piperidine rings. This flexibility arises from a greater number of low-energy conformations accessible at room temperature. The most stable conformations of the azepane ring are typically chair and boat forms, along with several twist-chair and twist-boat intermediates. The presence of substituents, such as the N-Boc (tert-butoxycarbonyl) group and a hydroxyl group at the 3-position, introduces steric and electronic factors that influence the conformational equilibrium. The N-Boc group, being bulky, often imposes significant steric constraints, while the hydroxyl group can participate in intramolecular hydrogen bonding, further stabilizing certain conformations.

Comparative Conformational Analysis

While specific experimental data for this compound* is not extensively available in the public domain, we can infer its conformational behavior by comparing it with other substituted azepane derivatives studied in the literature. The primary conformations of interest are the chair and boat forms, with the position of the hydroxyl group (axial vs. equatorial) being a key determinant of stability.

Table 1: Comparison of Conformational Preferences in Substituted Azepanes

Compound/DerivativeDominant Conformation(s)Key Substituent EffectsExperimental Method(s)Computational Method(s)
Hypothetical this compound *Expected to be a mixture of chair and boat conformers. The hydroxyl group may prefer an equatorial position to minimize steric interactions. Intramolecular hydrogen bonding between the hydroxyl and the Boc-carbonyl is possible and could favor specific boat-like conformations.The bulky N-Boc group will significantly influence the ring puckering. The hydroxyl group's stereochemistry (R/S) will determine the feasibility of intramolecular hydrogen bonding.1H NMR, 13C NMR, NOESY/ROESYDFT, Molecular Mechanics
Monofluorinated Azepane Derivatives [1]A single fluorine atom can bias the ring towards one major conformation.The strong electronegativity and small size of fluorine can lead to specific gauche interactions and influence the overall dipole moment, stabilizing certain conformers.[1]1H NMR SpectroscopyDFT Calculations
N-Acyl-3,5-bis(arylidene)-4-piperidones Exhibits distinct conformers at lower temperatures due to restricted rotation around the N-acyl bond.The planar arylidene groups and the nature of the N-acyl substituent dictate the conformational landscape.Temperature-dependent 1H NMRDFT Calculations
Bicyclic Oxazepane Systems The conformation can be biased by bulky substituents, such as a tert-butyldimethylsiloxy group, favoring a boat-like ring conformation.Steric hindrance from bulky groups can override the inherent preferences of the heterocyclic ring.1H NMR SpectroscopyNot specified

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the solution-state conformation of flexible molecules like azepane derivatives.

1. 1H and 13C NMR Spectroscopy:

  • Objective: To obtain information about the chemical environment of each proton and carbon atom. Chemical shifts are sensitive to the local geometry.

  • Protocol:

    • Dissolve 5-10 mg of the purified azepane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

    • Acquire 1H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire 13C NMR spectra using a proton-decoupled pulse sequence.

    • Analyze the chemical shifts and multiplicities of the signals. The protons on the azepane ring will appear as complex multiplets due to spin-spin coupling.

2. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Objective: To assign all proton and carbon signals unambiguously.

  • Protocol:

    • Use the same sample prepared for 1D NMR.

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.

3. Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

  • Objective: To determine the spatial proximity of protons. NOE signals are observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

  • Protocol:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

    • Analyze the cross-peaks to identify through-space interactions. For example, a cross-peak between a proton on the N-Boc group and a ring proton would indicate a specific folding of the molecule.

4. Variable Temperature (VT) NMR:

  • Objective: To study the dynamics of conformational exchange.

  • Protocol:

    • Acquire a series of 1H NMR spectra at different temperatures.

    • Observe changes in the line shapes of the signals. Coalescence of signals at higher temperatures indicates rapid exchange between different conformations.

    • The energy barrier for conformational interconversion can be calculated from the coalescence temperature.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsion angles.

  • Protocol:

    • Grow single crystals of the azepane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Solve and refine the crystal structure using appropriate software.

Computational Modeling

Computational methods are invaluable for complementing experimental data and for exploring the entire conformational landscape of a molecule.

  • Protocol (using Density Functional Theory - DFT):

    • Build an initial 3D model of the azepane derivative.

    • Perform a conformational search using a lower-level method (e.g., molecular mechanics) to identify a set of low-energy conformers.

    • Optimize the geometry of each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

    • Calculate the relative energies of the optimized conformers to determine their populations.

    • NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computed conformations.

Visualizing Workflows and Relationships

Graphviz diagrams can be used to visualize the experimental and computational workflows for conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_xray Crystallographic Analysis synthesis Synthesis of Azepane Derivative purification Purification (Chromatography) synthesis->purification nmr_1d 1D NMR (1H, 13C) purification->nmr_1d crystallization Crystallization purification->crystallization nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_noe NOESY/ROESY nmr_2d->nmr_noe vt_nmr Variable Temperature NMR nmr_noe->vt_nmr xray_diffraction X-ray Diffraction crystallization->xray_diffraction

Caption: Experimental workflow for the conformational analysis of azepane derivatives.

computational_workflow start Initial 3D Structure conf_search Conformational Search (MM) start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt energy_calc Relative Energy Calculation dft_opt->energy_calc nmr_calc NMR Parameter Calculation energy_calc->nmr_calc comparison Comparison with Experimental Data nmr_calc->comparison

Caption: Computational workflow for the conformational analysis of azepane derivatives.

Conclusion

References

Comprehensive Analysis of Structure-Activity Relationships of Tert-butyl 3-hydroxyazepane-1-carboxylate Analogs Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the structure-activity relationship (SAR) of "Tert-butyl 3-hydroxyazepane-1-carboxylate" and its analogs has revealed a significant gap in currently available scientific literature. Despite the recognized importance of the azepane scaffold in medicinal chemistry, detailed SAR studies, quantitative biological data, and specific experimental protocols for this particular series of compounds are not publicly accessible.

The azepane ring is a key structural motif found in numerous biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities. These activities include, but are not limited to, acting as enzyme inhibitors and modulators of various cellular signaling pathways. The conformational flexibility of the seven-membered azepane ring allows for diverse substituent orientations, which can be crucial for specific biological interactions.

However, a targeted search for research specifically detailing the synthesis of a series of "this compound" analogs and the systematic evaluation of their biological activity against a specific target has not yielded any comprehensive studies. Such studies are fundamental for establishing a clear SAR, which is essential for rational drug design and optimization. The absence of this information prevents the construction of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, this represents an open area for investigation. Future research could focus on the following:

  • Synthesis of Analog Libraries: The systematic synthesis of analogs with modifications at the 3-hydroxy position, on the azepane ring itself, and by replacement of the tert-butyl carbamate group.

  • Biological Screening: Testing these analogs against a panel of relevant biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential therapeutic applications.

  • Quantitative Analysis: Determination of quantitative measures of biological activity, such as IC50, EC50, or Ki values, to establish a clear and comparable dataset.

  • Computational Modeling: Utilization of molecular modeling techniques to understand the binding modes of active compounds and to guide further analog design.

Without published data on the SAR of "this compound" analogs, it is not possible to provide the requested detailed comparison tables, experimental protocols, or visualizations of signaling pathways or experimental workflows at this time. The scientific community would benefit from research in this area to unlock the potential of this promising chemical scaffold.

Safety Operating Guide

Safe Disposal of Tert-butyl 3-hydroxyazepane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – Researchers and drug development professionals handling tert-butyl 3-hydroxyazepane-1-carboxylate must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Due to its classification as a harmful and irritating substance, proper waste management is critical. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

This compound is categorized as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. These hazards necessitate careful handling and a clearly defined disposal protocol to minimize risk to personnel and the environment.

Summary of Safety and Disposal Information

ParameterInformation
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Primary Disposal Route Licensed Hazardous Waste Disposal Contractor
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container for disposal
Container Labeling "Hazardous Waste," "Harmful," "Irritant," and the full chemical name

Step-by-Step Disposal Protocol

Adherence to the following procedures is mandatory for the disposal of this compound and any materials that have come into contact with it.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. If there is a risk of aerosol generation, a face shield and respiratory protection may be necessary.

2. Waste Segregation and Collection:

  • Chemical Waste: Unused or expired this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Contaminated Materials: All materials that have come into direct contact with the compound, such as pipette tips, gloves, bench paper, and empty original containers, must be treated as hazardous waste. These items should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Spill Residues: Any materials used to clean up spills of the compound, such as absorbent pads or vermiculite, must also be disposed of as hazardous waste in a sealed container.

3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards: "Harmful," "Irritant"

  • The date the waste was first added to the container.

4. Storage of Hazardous Waste: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure containers are kept closed except when adding waste.

5. Final Disposal: The disposal of this compound must be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Unused/Expired Chemical B->C Liquid/Solid Chemical D Contaminated Solids (Gloves, Pipettes, etc.) B->D Solid Labware E Spill Cleanup Material B->E Spill Residue F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup with EHS/Licensed Contractor G->H

References

Personal protective equipment for handling Tert-butyl 3-hydroxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-hydroxyazepane-1-carboxylate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 478841-10-0

Hazard Summary: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed (H302) or inhaled (H332).[1] Therefore, adherence to proper personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required equipment.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.[2][3] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Inspect gloves prior to use and use a proper removal technique.[3]
Respiratory Protection Work in a well-ventilated area.[2][3] If ventilation is inadequate or dust is formed, use a NIOSH-approved respirator.
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[3]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Do not eat, drink, or smoke in the work area.[4][5]

  • Exposure Avoidance: Do not get the chemical in eyes, on skin, or on clothing.[2] Avoid breathing in dust, fumes, or vapors.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the container away from heat and sources of ignition.[2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[2]

  • Contaminated Packaging: Dispose of as unused product.[3]

  • Spills: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[4]

Procedural Workflow

The following diagram illustrates the standard operating procedure for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B Proceed if understood C Work in Fume Hood B->C Start Work D Weigh/Transfer Chemical C->D E Perform Experiment D->E J Evacuate Area D->J Spill Occurs F Decontaminate Glassware E->F Experiment Complete E->J Spill Occurs G Dispose of Chemical Waste F->G H Dispose of Contaminated PPE G->H I Wash Hands H->I K Wear Full PPE J->K L Contain & Collect Spill K->L M Dispose as Hazardous Waste L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxyazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxyazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.